((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine
Descripción
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Propiedades
IUPAC Name |
2-[[4-(4-chlorophenyl)phenyl]sulfonylamino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO4S/c22-18-10-6-16(7-11-18)17-8-12-19(13-9-17)28(26,27)23-20(21(24)25)14-15-4-2-1-3-5-15/h1-13,20,23H,14H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFOUFDGVNFIGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of ((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of ((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine, a phenylalanine derivative with a substituted biphenylsulfonyl moiety. This document outlines two strategic synthetic pathways for the key intermediate, 4'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride, and details the final coupling step with phenylalanine. The methodologies presented are grounded in established chemical principles, including the Suzuki-Miyaura cross-coupling reaction and Schotten-Baumann condensation. Each section provides a detailed rationale for the chosen synthetic routes, step-by-step experimental protocols, and guidance on purification and characterization. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, offering insights into the practical synthesis of this and structurally related compounds.
Introduction
Biphenyl derivatives are a cornerstone in medicinal chemistry, recognized as privileged scaffolds in the design of therapeutic agents.[1] Their unique structural and electronic properties allow for diverse interactions with biological targets. When incorporated into amino acid frameworks, such as phenylalanine, the resulting molecules can exhibit a range of biological activities. The title compound, this compound, is a notable example, combining the biphenyl scaffold with an amino acid, suggesting potential applications in areas such as enzyme inhibition or as a building block in peptide synthesis.[2][3] The synthesis of such molecules requires a robust and well-defined synthetic strategy, which this guide aims to provide.
The overall synthetic approach is retrosynthetically dissected into two primary components: the synthesis of the biphenylsulfonyl chloride core and its subsequent coupling with phenylalanine.
Part 1: Synthesis of the Key Intermediate: 4'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride
The synthesis of the crucial intermediate, 4'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride, can be approached via two primary routes, each with its own set of advantages and considerations.
Method A: Suzuki-Miyaura Cross-Coupling Approach
The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[4] This approach involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.
Conceptual Workflow for Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling for biphenyl core synthesis.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromobenzenesulfonyl chloride (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base, for instance, potassium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 4'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride.
Rationale for Experimental Choices:
-
Catalyst: Palladium catalysts are highly efficient for Suzuki-Miyaura couplings, with Pd(PPh₃)₄ being a common and effective choice.[1]
-
Base: The base is crucial for the activation of the boronic acid and to neutralize the byproducts.[5] Potassium carbonate is a widely used inorganic base for this purpose.
-
Solvent: A two-phase solvent system like toluene/water is often employed to dissolve both the organic and inorganic reagents.
Method B: Chlorosulfonation of 4-Chlorobiphenyl
An alternative and more direct route to the sulfonyl chloride intermediate is the electrophilic aromatic substitution of 4-chlorobiphenyl with chlorosulfonic acid. This method is often used in industrial settings due to its atom economy.[6]
Experimental Protocol: Chlorosulfonation
-
Reaction Setup: In a flask equipped with a dropping funnel and a gas outlet to a scrubber, cool chlorosulfonic acid (excess, e.g., 5 eq) to 0 °C in an ice bath.
-
Substrate Addition: Slowly add 4-chlorobiphenyl (1.0 eq) portion-wise to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.
-
Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Carefully quench the reaction by pouring the mixture onto crushed ice. The product will precipitate as a solid.
-
Purification: Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum. Recrystallization from a suitable solvent, such as a hexane/ethyl acetate mixture, can be performed to obtain pure 4'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride.[7]
Causality Behind Experimental Choices:
-
Excess Chlorosulfonic Acid: Using an excess of chlorosulfonic acid serves as both the reagent and the solvent, driving the reaction to completion.
-
Low Temperature: The initial low temperature is necessary to control the exothermic reaction and to minimize the formation of byproducts.
Part 2: Synthesis of this compound
The final step in the synthesis is the formation of the sulfonamide bond between 4'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride and phenylalanine. The Schotten-Baumann reaction is a classic and effective method for this transformation.[8][9]
Conceptual Workflow for Sulfonamide Formation
Caption: Schotten-Baumann reaction for sulfonamide synthesis.
Experimental Protocol: Schotten-Baumann Reaction
-
Preparation of Phenylalanine Solution: Dissolve L-phenylalanine (1.0 eq) in an aqueous solution of a base, such as 1 M sodium hydroxide, at 0 °C.
-
Addition of Sulfonyl Chloride: To the stirred solution of phenylalanine, add a solution of 4'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride (1.1 eq) in a water-miscible organic solvent, such as dioxane or acetone, dropwise while maintaining the temperature at 0-5 °C.[10]
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: After the reaction is complete, acidify the mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3. The product will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final product, this compound.[11][12]
Considerations for the Schotten-Baumann Reaction:
-
pH Control: Maintaining a basic pH is essential to keep the amino group of phenylalanine deprotonated and nucleophilic.[9]
-
Temperature Control: The reaction is initially performed at low temperatures to control the reactivity of the sulfonyl chloride and prevent its hydrolysis.
-
N-Protection: For some sensitive substrates or to avoid potential side reactions, the amino group of phenylalanine can be protected (e.g., as a Boc derivative) prior to the sulfonylation.[13] The protecting group would then be removed in a subsequent step. However, for this specific synthesis, direct sulfonylation under Schotten-Baumann conditions is generally effective.
Data Presentation
Table 1: Key Reagents and Product Information
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 4-Bromobenzenesulfonyl chloride | C₆H₄BrClO₂S | 255.52 | 98-58-8 |
| 4-Chlorophenylboronic acid | C₆H₆BClO₂ | 156.37 | 1679-18-1 |
| 4-Chlorobiphenyl | C₁₂H₉Cl | 188.65 | 92-69-3 |
| 4'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride | C₁₂H₈Cl₂O₂S | 287.16 | 20443-74-7 |
| L-Phenylalanine | C₉H₁₁NO₂ | 165.19 | 63-91-2 |
| This compound | C₂₁H₁₈ClNO₄S | 415.89 | 1449133-06-5[14] |
Conclusion
The synthesis of this compound is a multi-step process that can be achieved through reliable and well-established synthetic methodologies. The choice between a Suzuki-Miyaura coupling and a direct chlorosulfonation for the synthesis of the key biphenylsulfonyl chloride intermediate will depend on the availability of starting materials, scalability, and the desired purity profile. The final coupling with phenylalanine via the Schotten-Baumann reaction is a robust method for the formation of the target sulfonamide. This guide provides the necessary theoretical framework and practical protocols to enable researchers to successfully synthesize this and analogous compounds for further investigation in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of biphenylsulfonamide carboxylate aggrecanase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biphenylsulfonamides as effective MMP-2 inhibitors with promising antileukemic efficacy: Synthesis, in vitro biological evaluation, molecular docking, and MD simulation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Page loading... [guidechem.com]
- 7. mdpi.com [mdpi.com]
- 8. grokipedia.com [grokipedia.com]
- 9. byjus.com [byjus.com]
- 10. benchchem.com [benchchem.com]
- 11. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 12. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solvent-Free Mechanochemical Deprotection of N-Boc Group [scirp.org]
- 14. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to ((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of ((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine, a substituted N-sulfonylated phenylalanine derivative. Drawing from predictive data, analogous compound studies, and established chemical principles, this document details the molecule's physicochemical characteristics, a robust synthesis and purification protocol, analytical characterization methodologies, and its hypothesized biological significance. This guide is intended for researchers, medicinal chemists, and drug development professionals interested in the exploration of novel sulfonamide-based compounds for therapeutic applications.
Introduction and Molecular Overview
This compound, identified by CAS number 1449133-06-5, is a derivative of the essential amino acid L-phenylalanine.[1] The core structure consists of a phenylalanine scaffold where the amino group is functionalized with a 4'-chloro-[1,1'-biphenyl]-4-sulfonyl moiety. This N-sulfonylation introduces a large, rigid, and hydrophobic biphenyl group, a common pharmacophore in medicinal chemistry.
The structural features of this molecule—a chiral amino acid backbone combined with a biphenylsulfonamide group—suggest a strong potential for specific interactions with biological targets, particularly enzymes that recognize amino acid motifs. The biphenylsulfonamide class of compounds has been investigated for various therapeutic purposes, including as inhibitors of matrix metalloproteinases (MMPs), which are implicated in cancer and inflammatory diseases.[2] While direct biological data for this specific molecule is limited in public literature, its structure provides a strong rationale for its investigation as a potential enzyme inhibitor. This guide synthesizes the available information and provides a predictive and methodological framework for its scientific exploration.
Physicochemical Properties
The fundamental chemical properties of this compound have been primarily determined through computational predictions. These values are crucial for designing experimental conditions for synthesis, purification, and bioassays.
| Property | Value | Source |
| CAS Number | 1449133-06-5 | [1] |
| Molecular Formula | C₂₁H₁₈ClNO₄S | [1][3] |
| Molecular Weight | 415.89 g/mol | [1][3] |
| Predicted Boiling Point | 614.9 ± 65.0 °C | [1] |
| Predicted Density | 1.359 ± 0.06 g/cm³ | [1] |
| Predicted pKa | 3.23 ± 0.10 | [1] |
The low predicted pKa is attributed to the carboxylic acid group, while the high boiling point and density reflect the molecule's significant size and aromaticity. The structure's high hydrophobicity suggests low aqueous solubility, a critical factor for formulation and drug delivery studies.
Synthesis and Purification Protocol
The synthesis of this compound is achieved via a nucleophilic substitution reaction between L-phenylalanine and 4'-chloro-[1,1'-biphenyl]-4-sulfonyl chloride. This is a standard method for creating N-sulfonylated amino acids.[4]
Synthesis Workflow
The following diagram outlines the key steps in the synthesis and purification process.
Caption: Workflow for the synthesis and purification of the title compound.
Detailed Step-by-Step Methodology
Materials:
-
L-Phenylalanine
-
4'-chloro-[1,1'-biphenyl]-4-sulfonyl chloride
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve L-phenylalanine (1.0 eq) in a 1:1 mixture of 1M aqueous NaOH (2.5 eq) and THF. Stir until a clear solution is formed. The basic condition is essential to deprotonate the amino group of phenylalanine, activating it as a nucleophile.
-
Reaction Initiation: Cool the solution to 0-5 °C using an ice-water bath. Separately, dissolve 4'-chloro-[1,1'-biphenyl]-4-sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous THF.
-
Sulfonylation: Add the sulfonyl chloride solution to the cooled phenylalanine solution dropwise over 30 minutes, ensuring the temperature remains below 10 °C. Vigorous stirring is crucial to ensure efficient mixing.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 12-18 hours to ensure the reaction goes to completion. Monitor progress using Thin Layer Chromatography (TLC).
-
Solvent Removal: Remove the THF from the reaction mixture using a rotary evaporator.
-
Product Precipitation: Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 by slowly adding 1M HCl. The desired product, being a carboxylic acid, is insoluble in acidic aqueous solution and will precipitate out as a solid.
-
Extraction: Extract the product from the acidic mixture using ethyl acetate (3 x 50 mL). The organic layers are combined.
-
Washing and Drying: Wash the combined organic layer with brine to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter off the drying agent, and collect the filtrate.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude solid using flash column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent.
-
Final Product: Combine the pure fractions, evaporate the solvent, and dry the resulting white solid under high vacuum to obtain the final product, this compound.
Analytical Characterization
Comprehensive characterization is required to confirm the identity, purity, and structure of the synthesized compound. Based on standard methods for similar N-sulfonylated amino acids, the following techniques are recommended.[5]
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include multiplets in the aromatic region (7-8 ppm) corresponding to the biphenyl and phenyl rings, a multiplet for the alpha-proton of the phenylalanine backbone, and signals for the beta-protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show distinct signals for the carbonyl carbon of the carboxylic acid (~170-175 ppm) and numerous signals in the aromatic region (120-145 ppm) corresponding to the different carbon environments in the three phenyl rings.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition. The expected exact mass for C₂₁H₁₈ClNO₄S would be a primary confirmation of successful synthesis.
-
Infrared (IR) Spectroscopy: Key vibrational bands are expected for the S=O stretches of the sulfonamide group (around 1320-1350 cm⁻¹ and 1150-1180 cm⁻¹), the C=O stretch of the carboxylic acid, and the N-H stretch.
-
High-Performance Liquid Chromatography (HPLC): Purity analysis should be performed using reverse-phase HPLC. A high-purity sample (>95%) should show a single major peak.
Hypothesized Biological Activity and Mechanism of Action
The structural motif of a biphenylsulfonamide linked to an amino acid is a hallmark of matrix metalloproteinase (MMP) inhibitors.[2] MMPs are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their overexpression is linked to pathologies such as tumor invasion, metastasis, and arthritis.[2]
Proposed Mechanism: MMP-2 Inhibition
We hypothesize that this compound acts as an MMP inhibitor. The proposed mechanism involves:
-
Active Site Recognition: The phenylalanine portion of the molecule mimics the natural peptide substrate, guiding the inhibitor into the enzyme's active site.
-
Zinc Chelation: The sulfonamide group can act as a zinc-binding group (ZBG), coordinating with the catalytic Zn²⁺ ion in the MMP active site. This interaction is crucial for potent inhibition.
-
Hydrophobic Interactions: The large, hydrophobic 4'-chloro-[1,1'-biphenyl] tail can fit into the deep, hydrophobic S1' pocket of the MMP active site, leading to high-affinity binding and specificity.
The diagram below illustrates this hypothetical interaction within an MMP active site.
Caption: Hypothesized binding mode of the title compound in an MMP active site.
This proposed mechanism is supported by studies on similar biphenylsulfonamide compounds that have demonstrated effective MMP-2 inhibition and antileukemic efficacy.[2] Further research, including enzymatic assays and molecular docking studies, is required to validate this hypothesis.
Conclusion
This compound is a synthetically accessible molecule with significant therapeutic potential, predicated on its structural similarity to known enzyme inhibitors. This guide provides the foundational chemical knowledge—including physicochemical properties and detailed synthesis and characterization protocols—necessary for its further investigation. The primary hypothesis, positioning this compound as a matrix metalloproteinase inhibitor, offers a clear direction for future biological and pharmacological studies. The methodologies and insights presented herein are intended to empower researchers to unlock the full potential of this promising phenylalanine derivative.
References
- 1. N-[(4'-CHLORO[1,1'-BIPHENYL]-4-YL)SULFONYL]PHENYLALANINE CAS#: 1449133-06-5 [m.chemicalbook.com]
- 2. Biphenylsulfonamides as effective MMP-2 inhibitors with promising antileukemic efficacy: Synthesis, in vitro biological evaluation, molecular docking, and MD simulation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to N-((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine and its Therapeutic Context
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Potential of Phenylalanine Derivatives in Modern Therapeutics
In the landscape of contemporary drug discovery, the modification of amino acid scaffolds represents a cornerstone of medicinal chemistry. Phenylalanine, with its versatile aromatic side chain, has proven to be a particularly fruitful starting point for the development of novel therapeutic agents. The strategic derivatization of this fundamental building block allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to compounds with enhanced efficacy and target specificity. One such derivative, N-((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine (CAS Number: 1449133-06-5), stands as a noteworthy example of this approach. While detailed public research on this specific molecule is limited, its structural motifs—a biphenyl sulfonyl group appended to a phenylalanine core—place it within a well-studied class of compounds with significant therapeutic potential, particularly as antagonists of Very Late Antigen-4 (VLA-4).
This technical guide will provide a comprehensive overview of the scientific principles and methodologies relevant to the research and development of N-((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine and related N-sulfonylated phenylalanine derivatives. We will delve into the mechanistic rationale for their design, established synthetic protocols, and the biological assays crucial for their evaluation as potential drug candidates.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1449133-06-5 | [1] |
| Molecular Formula | C21H18ClNO4S | [1] |
| Molecular Weight | 415.89 g/mol | [1] |
| IUPAC Name | N-((4'-chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine | [1] |
| Description | A phenylalanine derivative. | [1] |
| Predicted Boiling Point | 614.9±65.0 °C | [2] |
| Predicted Density | 1.359±0.06 g/cm3 | [2] |
Part 1: The Rationale for Design - Targeting VLA-4 in Inflammatory Disease
The primary therapeutic rationale for investigating N-sulfonylated phenylalanine derivatives lies in their potential to act as antagonists of the integrin VLA-4. VLA-4, also known as α4β1 integrin, is a key cell adhesion molecule expressed on the surface of leukocytes, including lymphocytes, monocytes, and eosinophils. Its primary ligand is Vascular Cell Adhesion Molecule-1 (VCAM-1), which is expressed on the surface of endothelial cells in response to inflammatory signals.
The interaction between VLA-4 and VCAM-1 is a critical step in the process of leukocyte extravasation, where these immune cells move from the bloodstream into inflamed tissues. By blocking this interaction, VLA-4 antagonists can effectively inhibit the recruitment of inflammatory cells to sites of inflammation, thereby mitigating the pathological processes underlying a range of autoimmune and inflammatory diseases.
The N-((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine scaffold incorporates key pharmacophoric features that are recognized by the VLA-4 binding site. The phenylalanine moiety mimics the natural amino acid recognition motifs, while the biphenyl sulfonyl group provides a significant hydrophobic and electronically distinct substituent that can enhance binding affinity and selectivity.
References
A Technical Guide to the Biological Activity of Biphenyl Sulfonyl Phenylalanine Derivatives
Introduction: The Architectural Elegance of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged structures." The biphenyl scaffold is a prominent example, serving as the foundation for numerous therapeutic agents due to its structural rigidity and capacity for diverse functionalization.[1][2][3] When this biphenyl core is strategically combined with a sulfonyl linker and a phenylalanine moiety, it gives rise to a class of derivatives with a remarkable breadth of biological activities. These compounds have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2][4][5][6]
This technical guide offers an in-depth exploration of the multifaceted biological activities of biphenyl sulfonyl phenylalanine and related sulfonamide derivatives. We will dissect their mechanisms of action, present key quantitative data, provide detailed experimental protocols for their evaluation, and visualize the complex signaling pathways they modulate. This document is intended as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.
Anticancer Activity: A Multi-Pronged Assault on Malignancy
Biphenyl sulfonamide derivatives have emerged as a highly promising class of anticancer agents, exhibiting potent cytotoxic effects against a wide array of human cancer cell lines.[1][4] Their efficacy stems not from a single mode of action, but from the ability to interfere with multiple, critical cellular processes that are fundamental to cancer cell proliferation and survival.
Key Mechanisms of Antineoplastic Action
1.1.1. Induction of Apoptosis
A primary mechanism through which these derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Evidence indicates that these compounds can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[4]
-
Intrinsic Pathway: A key event is the disruption of the mitochondrial membrane potential, which leads to the release of cytochrome c. This triggers a cascade of caspase enzymes, culminating in cell death. Biphenyl sulfonamides have been shown to modulate the Bcl-2 family of proteins, shifting the balance from anti-apoptotic members (like Bcl-2) to pro-apoptotic members (like Bax), thereby promoting cell death.[4]
-
Extrinsic Pathway: This pathway is initiated by the binding of extracellular ligands to transmembrane death receptors. This activation leads to the recruitment and activation of initiator caspases, which in turn activate downstream executioner caspaces. Certain derivatives have been found to upregulate the expression of these crucial death receptors or their corresponding ligands.[4]
Caption: Apoptosis Induction by Biphenyl Sulfonamides.
1.1.2. Cell Cycle Arrest at G2/M Phase
Disrupting the cell division cycle is another effective anticancer strategy. Biphenyl sulfonamides have been shown to induce cell cycle arrest at the G2/M transition point, preventing cells from entering mitosis and thereby halting proliferation.[4] This arrest is frequently mediated by the downregulation of key regulatory proteins, specifically Cyclin B1 and Cyclin-Dependent Kinase 1 (CDK1). The Cyclin B1/CDK1 complex is essential for entry into mitosis, and its inhibition by these compounds effectively blocks cell cycle progression, often leading to apoptosis.[4]
1.1.3. Inhibition of Carbonic Anhydrases
Certain biphenyl sulfonamides are potent inhibitors of carbonic anhydrases (CAs), particularly isoforms CA IX and CA XII, which are overexpressed in many hypoxic tumors.[7] These enzymes help cancer cells survive in acidic microenvironments by regulating intracellular pH. By inhibiting these CAs, the sulfonamide derivatives cause intracellular acidification, which disrupts cellular processes and can lead to apoptosis.[7] The sulfonamide group is crucial for this activity, as it coordinates with the zinc ion in the enzyme's active site.[7]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of representative biphenyl sulfonamide and related derivatives against various human cancer cell lines, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Hydroxylated Biphenyl Cmpd. 11 | Malignant Melanoma | 1.7 ± 0.5 | [8] |
| Hydroxylated Biphenyl Cmpd. 12 | Malignant Melanoma | 2.0 ± 0.7 | [8] |
| Phenylalanine Sulfonamide K4 | PC-3 (Prostate) | Data reported as effective | [9] |
| Phenylalanine Sulfonamide K4 | A549 (Lung) | Data reported as effective | [9] |
| Schiff Base Derivative 13b | H69AR (Resistant Lung) | Activity comparable to cisplatin | [10] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.
Objective: To determine the IC₅₀ value of a biphenyl sulfonyl phenylalanine derivative against a specific cancer cell line.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[7]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Antimicrobial Activity: Targeting Essential Bacterial Pathways
The biphenyl sulfonamide scaffold has also demonstrated significant potential in combating microbial infections, with activity reported against a range of pathogenic bacteria.[4][11]
Mechanism of Action: Folate Synthesis Inhibition
The primary antibacterial mechanism of action for many biphenyl sulfonamides is the inhibition of dihydropteroate synthase (DHPS).[4] This enzyme is critical for the bacterial folate biosynthesis pathway. Folate is an essential precursor for the synthesis of nucleotides and certain amino acids. By blocking DHPS, these compounds starve the bacteria of essential building blocks, thereby inhibiting their growth and proliferation. This mechanism is distinct from many common antibiotics, offering a potential avenue to combat resistant strains.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The following table presents the MIC values for selected biphenyl derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 6i | Gram-positive bacteria | 3.13 | [11] |
| Compound 6m | Gram-positive bacteria | 3.13 | [11] |
| Biphenyl Tetrazole Derivative | Enterococcus faecalis | 100 | [12] |
Experimental Protocol: Broth Microdilution for MIC Determination
This is a standardized method for determining the MIC of an antimicrobial agent.
Objective: To determine the MIC of a biphenyl derivative against a specific bacterial strain.
Methodology:
-
Reagents and Materials: Mueller-Hinton Broth (MHB), bacterial strain inoculum adjusted to a 0.5 McFarland standard, test compound dissolved in a suitable solvent (e.g., DMSO).[13]
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB.
-
Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is identified as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Caption: Workflow for MIC Determination via Broth Microdilution.
Anti-inflammatory Activity: Quelling the Inflammasome
Chronic inflammation is a hallmark of numerous diseases. Biphenyl sulfonamide analogs have emerged as potent inhibitors of the NLRP3 inflammasome, a key component of the innate immune system whose dysregulation is implicated in a variety of inflammatory conditions.[14]
Mechanism of Action: NLRP3 Inflammasome Inhibition
The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the maturation and release of pro-inflammatory cytokines like IL-1β and IL-18. Biphenyl sulfonamide analogs have been shown to directly inhibit the activation of this complex. Structure-activity relationship (SAR) studies reveal that the sulfonamide and benzyl moieties are critical for selective inhibition.[14] By preventing inflammasome activation, these compounds can effectively reduce the inflammatory cascade.
Quantitative Data: NLRP3 Inflammasome Inhibition
The following table summarizes the in vitro inhibitory activity of representative biphenyl sulfonamide analogs against the NLRP3 inflammasome.
| Compound | IC₅₀ (µM) | Cell Line | Reference |
| H28 | 0.57 | J774A.1 (murine macrophages) | [14] |
| YQ128 | 0.30 ± 0.01 | Not specified | [14] |
| Compound 19 | 0.12 ± 0.01 | Not specified | [14] |
Structure-Activity Relationship (SAR) Insights
Understanding the relationship between a molecule's structure and its biological activity is paramount for rational drug design.
-
For NLRP3 Inhibition: Studies have shown that the sulfonamide and benzyl groups are crucial for selective inhibition. Furthermore, the type and position of substituents on the benzamide portion of the molecule significantly impact inhibitory potency.[14]
-
For Hedgehog Pathway Inhibition: A series of ortho-biphenyl carboxamides were identified as potent antagonists of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway. SAR studies helped optimize these compounds to reduce off-target activity and yield low nanomolar Hedgehog inhibitors.[15]
-
Impact of the Biphenyl Group: The substitution of a single phenylalanine with 4,4'-biphenylalanine (Bip) in peptides has been shown to significantly increase binding affinity for certain receptors, such as the δ opioid receptor. This is attributed to the larger aromatic surface of the biphenyl group, which can lead to more favorable hydrophobic and π-π stacking interactions within a receptor's binding pocket.[16]
Conclusion and Future Perspectives
The biphenyl sulfonyl phenylalanine scaffold and its close analogs represent a versatile and highly fruitful area of medicinal chemistry. Their ability to modulate diverse biological targets—from caspaces and cell cycle kinases to bacterial enzymes and inflammasomes—underscores their potential for developing novel therapeutics for a wide range of diseases.[2][4][6][14]
Future research will likely focus on optimizing the pharmacokinetic properties of these derivatives to improve their drug-like characteristics. Further exploration of their SAR will enable the design of more potent and selective inhibitors. The multi-target nature of some of these compounds could also be leveraged to develop therapies for complex diseases like cancer, where hitting multiple pathways simultaneously can be advantageous. The continued investigation of this privileged scaffold promises to yield the next generation of innovative medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 3. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ijsdr.org [ijsdr.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Sulfonamide phenylalanine (SPA) series of analogues as an antibacterial, antifungal, anticancer agents along with p53 tumor suppressor-DNA complex inhibitor - part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Identification and structure-activity relationships of ortho-biphenyl carboxamides as potent Smoothened antagonists inhibiting the Hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A Technical Guide to the Biological Targets of ((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine (SW033291): From Primary Target Validation to Off-Target Deconvolution
This document provides an in-depth technical exploration of the biological targets of the small molecule ((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine, a compound more commonly identified in scientific literature as SW033291. Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes current knowledge and presents a practical framework for comprehensive target analysis, encompassing both the established primary target and the crucial investigation of potential off-target interactions.
Introduction: The Significance of SW033291 and Target Identification
SW033291 is a synthetic small molecule that has garnered significant interest for its profound biological activities, particularly in the realm of tissue regeneration.[1] Initial high-throughput screening efforts identified it as a potent and high-affinity inhibitor of a key metabolic enzyme.[2][3] The journey from a screening hit to a potential therapeutic lead, however, is contingent on a rigorous and unambiguous identification of its molecular target(s).
Understanding the precise mechanism of action is fundamental to rational drug development. It allows for the optimization of on-target activity, the prediction of potential toxicities, and the stratification of patient populations. This guide is structured to first detail the well-established primary target of SW033291 and then to provide a comprehensive roadmap—spanning in silico prediction and experimental validation—for elucidating a complete target profile, a critical step in advancing any compound through the development pipeline.
Part 1: The Primary Biological Target: 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)
The principal and well-validated biological target of SW033291 is 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1][4] This enzyme serves as the primary catalyst for the degradation of prostaglandins, a class of bioactive lipids involved in a myriad of physiological and pathological processes.[5]
Biological Function and Role in Disease
15-PGDH functions as a critical negative regulator of prostaglandin signaling by converting biologically active prostaglandins, such as Prostaglandin E2 (PGE2), into their inactive 15-keto metabolites.[6][7] This enzymatic action effectively terminates the signaling cascade initiated by cyclooxygenase-2 (COX-2), which is responsible for prostaglandin synthesis.[6]
The balance between PGE2 synthesis and degradation is crucial for tissue homeostasis. Elevated levels of PGE2 are known to promote the proliferation and expansion of various tissue stem cells.[1] Consequently, by inhibiting 15-PGDH, SW033291 effectively increases the local concentration and half-life of PGE2, thereby potentiating tissue repair and regeneration. This mechanism has been demonstrated in multiple preclinical models, including:
-
Hematopoietic recovery following bone marrow transplantation[1]
-
Regeneration in colon and liver injury models[1]
-
Protection against neurodegeneration[8]
Conversely, 15-PGDH has also been identified as a tumor suppressor, with its expression often downregulated in cancers such as those of the lung and colon.[5][9] The resulting accumulation of PGE2 in the tumor microenvironment can promote cancer cell proliferation and suppress immune responses.[9]
Mechanism of Inhibition by SW033291
SW033291 is a direct, potent, and high-affinity inhibitor of 15-PGDH, with a reported inhibitor dissociation constant (Ki) of approximately 0.1 nM.[4] Studies have shown that it acts as a non-competitive inhibitor with respect to the PGE2 substrate.[4] This potent activity leads to a significant decrease in cellular 15-PGDH enzymatic function, resulting in a marked increase in intracellular and tissue levels of PGE2.[1][4]
| Property | Description | References |
| Gene | HPGD (Hydroxyprostaglandin Dehydrogenase 15-(NAD)) | [5] |
| Function | Catalyzes the NAD+-dependent oxidation of the 15-hydroxyl group of prostaglandins to 15-keto-prostaglandins. | [6][7] |
| Primary Substrate | Prostaglandin E2 (PGE2) | [1][5] |
| Biological Role | Key regulator of prostaglandin levels, tissue homeostasis, inflammation, tumor suppression. | [1][5][10] |
| SW033291 Interaction | Potent, high-affinity, non-competitive inhibitor. | [3][4] |
| Therapeutic Relevance | Target for tissue regeneration (bone marrow, colon, liver), neuroprotection, and potential hair growth. | [1][8][11] |
Prostaglandin E2 (PGE2) Metabolic Pathway
The diagram below illustrates the central role of 15-PGDH in the PGE2 pathway and the point of intervention for SW033291.
Part 2: In Silico Approaches for Off-Target Prediction
While 15-PGDH is the established primary target, a comprehensive safety and efficacy profile requires the investigation of potential "off-targets." In silico, or computational, methods provide a powerful, cost-effective initial step to generate hypotheses about unintended protein interactions that can guide subsequent experimental work.[12][13]
Rationale and Methodologies
The core principle of in silico off-target prediction is to leverage vast databases of known chemical structures, protein targets, and their interactions.[14][15] For a molecule like SW033291, this can be approached from two main angles:
-
Ligand-Based Approaches: These methods rely on the principle that structurally similar molecules often have similar biological activities. The chemical structure of SW033291 is compared against databases of compounds with known protein targets.
-
Databases: Resources like DrugBank , ChEMBL , BindingDB , and PubChem contain extensive information on small molecules and their annotated targets.[14][15][16][17]
-
Workflow: A similarity search using the structure of SW033291 can reveal compounds with shared scaffolds (e.g., biphenylsulfonamide) and their known targets, which then become candidate off-targets for SW033291.
-
-
Structure-Based (Docking) Approaches: If the 3D structures of potential off-target proteins are known, molecular docking can be used to predict the binding affinity and pose of SW033291 within their binding sites. This is computationally intensive but can provide valuable structural insights.
-
Target Prediction Servers: Several web-based platforms integrate multiple algorithms to predict potential targets for a given small molecule. Examples include SuperTarget and STITCH , which combine chemical similarity, text mining, and other data to infer interactions.[14][18]
In Silico Workflow for Off-Target Prediction
This diagram outlines a systematic computational workflow to identify and prioritize potential off-targets for experimental validation.
Part 3: Experimental Workflows for Target Validation and Deconvolution
In silico predictions are hypotheses that must be confirmed through rigorous experimentation. Chemical proteomics and other target deconvolution techniques are essential for identifying protein-ligand interactions directly within a biological context.[8][9][19]
Key Methodologies
-
Affinity Purification-Mass Spectrometry (AP-MS): This is a cornerstone technique for target identification.[11][20] It involves immobilizing the small molecule (SW033291) on a solid support (e.g., beads) to "fish" for its binding partners from a complex protein mixture like a cell lysate. Bound proteins are then identified using mass spectrometry.[21][22]
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method for verifying target engagement in intact cells or tissues.[23][24][25] The principle is that a protein becomes more thermally stable when bound to a ligand. By heating cell lysates treated with the compound to various temperatures, one can observe a shift in the protein's melting point, confirming a direct physical interaction.[24][26]
Experimental Workflow for Target Identification
The following diagram illustrates an integrated experimental approach combining AP-MS for discovery and CETSA for validation.
Protocol 1: Affinity Purification-Mass Spectrometry (AP-MS)
Objective: To identify proteins from a cell lysate that directly bind to SW033291.
Causality: This protocol is designed to physically isolate proteins based on their binding affinity for an immobilized version of SW033291. The subsequent mass spectrometry analysis provides the identities of these proteins. A control experiment using beads without the compound is critical to distinguish true binders from non-specific interactions.
Methodology:
-
Probe Synthesis:
-
Synthesize a derivative of SW033291 containing a linker arm (e.g., a polyethylene glycol or alkyl chain) terminating in a reactive group (e.g., an amine or carboxylic acid). The linker position should be chosen carefully to minimize disruption of the pharmacophore responsible for binding.
-
-
Immobilization:
-
Covalently couple the SW033291-linker probe to activated agarose or magnetic beads (e.g., NHS-activated Sepharose or tosyl-activated Dynabeads) according to the manufacturer's protocol.
-
Prepare control beads by blocking the reactive groups without adding the compound.
-
-
Protein Extraction:
-
Culture a relevant cell line (e.g., A549 human lung carcinoma cells, which express 15-PGDH) to high density.
-
Harvest cells and prepare a native cell lysate using a mild, non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, supplemented with protease and phosphatase inhibitors).
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration using a BCA or Bradford assay.
-
-
Affinity Pulldown:
-
Incubate a defined amount of cell lysate (e.g., 1-5 mg total protein) with the SW033291-coupled beads and the control beads for 2-4 hours at 4°C with gentle rotation.
-
For competitive elution experiments, a parallel incubation can be performed where the lysate is pre-incubated with an excess of free SW033291 before adding the beads.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads. This can be done using a denaturing buffer (e.g., SDS-PAGE loading buffer), a pH change, or by competitive elution with a high concentration of free SW033291.
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver stain.
-
Excise protein bands of interest or analyze the entire eluate using an in-solution tryptic digest.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the acquired spectra against a protein database (e.g., UniProt/Swiss-Prot) using a search algorithm like Mascot or Sequest. Proteins significantly enriched in the SW033291 sample compared to the control are considered candidate targets.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of SW033291 to 15-PGDH and other candidate off-targets in an intact cell environment.
Causality: This assay leverages the principle of ligand-induced thermal stabilization.[24] The binding of SW033291 to its target protein increases the energy required to unfold it, thus increasing its melting temperature. This change is detected by quantifying the amount of soluble protein remaining after a heat challenge.
Methodology:
-
Cell Treatment:
-
Plate cells in sufficient quantity for multiple temperature points and treatments.
-
Treat the cells with a specific concentration of SW033291 (e.g., 1-10 µM) or vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest the treated cells, wash with PBS, and resuspend in a small volume of PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by subjecting them to three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured protein by ultracentrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Detection and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the protein levels of the target of interest (e.g., 15-PGDH) in the supernatant using Western blotting with a specific antibody.
-
Quantify the band intensities for each temperature point.
-
-
Data Interpretation:
-
Plot the percentage of soluble protein remaining versus temperature for both the vehicle- and SW033291-treated samples.
-
A shift of the melting curve to the right in the drug-treated sample indicates thermal stabilization and confirms direct target engagement in the cell.
-
Part 4: Biochemical Assays for Functional Validation
Confirming a physical interaction is a critical step, but it must be complemented by functional assays that demonstrate the compound's effect on the target's biological activity.
Protocol 3: In Vitro 15-PGDH Enzymatic Activity Assay
Objective: To determine the inhibitory potency (IC50) of SW033291 on recombinant human 15-PGDH.
Causality: This assay directly measures the enzymatic activity of 15-PGDH, which is the conversion of NAD+ to NADH during the oxidation of PGE2.[27][28] The production of NADH can be monitored fluorometrically. An effective inhibitor like SW033291 will decrease the rate of NADH production.
Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 mM DTT).
-
Prepare stock solutions of recombinant human 15-PGDH enzyme, PGE2 substrate, and the cofactor NAD+.
-
Prepare a serial dilution of SW033291 in DMSO and then dilute further into the assay buffer.
-
-
Assay Procedure (96- or 384-well black plate format):
-
To each well, add the assay buffer.
-
Add the 15-PGDH enzyme.
-
Add the various concentrations of SW033291 or vehicle control (for 100% activity) and a known inhibitor as a positive control.[27]
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a mixture of PGE2 substrate and NAD+.
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Normalize the rates relative to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 4: Quantification of Prostaglandin E2 (PGE2) Levels
Objective: To demonstrate that inhibition of 15-PGDH by SW033291 in a cellular context leads to an increase in PGE2 levels.
Causality: Since 15-PGDH degrades PGE2, its inhibition should cause PGE2 to accumulate. Measuring PGE2 levels in the supernatant of SW033291-treated cells provides a direct functional readout of the compound's on-target effect.
Methodology:
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., A549 cells) and grow to confluence.
-
Treat the cells with various concentrations of SW033291 or vehicle control for a defined time period (e.g., 6-24 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
Centrifuge to remove any cellular debris.
-
-
PGE2 Measurement (ELISA):
-
Use a commercial Prostaglandin E2 ELISA (Enzyme-Linked Immunosorbent Assay) kit, as they are sensitive and specific.[29][30][31]
-
Follow the manufacturer's protocol, which is typically based on a competitive immunoassay format.[29][30]
-
Briefly, samples and standards are added to a microplate pre-coated with a PGE2-specific antibody, along with a fixed amount of enzyme-labeled PGE2.
-
The sample PGE2 and labeled PGE2 compete for binding to the antibody.
-
After washing, a substrate is added, and the resulting colorimetric or fluorometric signal is measured. The signal is inversely proportional to the amount of PGE2 in the sample.[30]
-
-
Data Analysis:
-
Generate a standard curve using the provided PGE2 standards.
-
Calculate the concentration of PGE2 in each sample by interpolating from the standard curve.
-
Plot the PGE2 concentration versus the concentration of SW033291 to demonstrate a dose-dependent increase in PGE2 levels.
-
Conclusion and Future Directions
The scientific evidence robustly identifies this compound (SW033291) as a potent and high-affinity inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). Its mechanism of action, centered on the stabilization of prostaglandin E2, provides a strong rationale for its observed efficacy in promoting tissue regeneration across multiple biological systems.
For drug development professionals, while the primary target is well-defined, the work is not complete. The methodologies outlined in this guide—from in silico screening to advanced experimental techniques like AP-MS and CETSA—provide a critical framework for conducting thorough off-target profiling. A comprehensive understanding of a compound's full interaction landscape is paramount for predicting its safety profile and ensuring its successful translation from a promising scientific tool into a well-characterized therapeutic agent. Future research should focus on systematic off-target screens and further elucidation of the long-term physiological consequences of sustained 15-PGDH inhibition.
References
- 1. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Insights into Novel 15-Prostaglandin Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]
- 6. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 7. 15-PGDH Activity Assay Kit (Fluorometric) (ab273327) | Abcam [abcam.com]
- 8. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 13. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. DrugBank: a knowledgebase for drugs, drug actions and drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug-Target Interaction - TDC [tdcommons.ai]
- 17. reddit.com [reddit.com]
- 18. biology.stackexchange.com [biology.stackexchange.com]
- 19. mdpi.com [mdpi.com]
- 20. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Drug Discovery from Natural Products Using Affinity Selection-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. benchchem.com [benchchem.com]
- 24. scispace.com [scispace.com]
- 25. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. bio-protocol.org [bio-protocol.org]
- 27. cdn.caymanchem.com [cdn.caymanchem.com]
- 28. cdn.caymanchem.com [cdn.caymanchem.com]
- 29. assaygenie.com [assaygenie.com]
- 30. Human Prostaglandin E2 ELISA Kit (KHL1701) - Invitrogen [thermofisher.com]
- 31. arborassays.com [arborassays.com]
in vitro studies with ((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine
An In-Depth Technical Guide to the In Vitro Evaluation of ((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine
Introduction
In the landscape of modern drug discovery, particularly in oncology, the strategic targeting of protein-protein interactions (PPIs) has emerged as a frontier of significant promise. Among the most critical of these are the interactions governing the intrinsic pathway of apoptosis, regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. The dysregulation of this pathway, often characterized by the overexpression of anti-apoptotic Bcl-2 family members, is a hallmark of cancer, enabling malignant cells to evade programmed cell death.
This guide introduces This compound , a novel phenylalanine derivative with structural motifs suggestive of a potential role as a modulator of Bcl-2 family protein interactions. The presence of a biphenyl group and a sulfonyl moiety, features found in some classes of Bcl-2 family inhibitors, provides a compelling rationale for its investigation as a potential BH3 mimetic.
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, outlining a rigorous, hypothesis-driven in vitro strategy to elucidate the biological activity and mechanism of action of this compound. We will proceed with the central hypothesis that this compound functions as an inhibitor of anti-apoptotic Bcl-2 family proteins.
Hypothesized Mechanism of Action: A BH3 Mimetic
The intrinsic apoptotic pathway is governed by a delicate balance between pro-apoptotic and anti-apoptotic members of the Bcl-2 family. Anti-apoptotic proteins, such as Bcl-2, Bcl-xL, and Mcl-1, sequester pro-apoptotic "BH3-only" proteins, preventing the activation of the effector proteins BAX and BAK, which are responsible for mitochondrial outer membrane permeabilization and the subsequent cascade of events leading to cell death.[1]
We hypothesize that this compound acts as a BH3 mimetic . This implies that the compound is designed to mimic the binding of BH3-only proteins to the hydrophobic groove of anti-apoptotic Bcl-2 family members. By competitively occupying this groove, the compound would displace the pro-apoptotic proteins, leading to the activation of BAX/BAK and the induction of apoptosis.
Proposed In Vitro Evaluation Strategy
To thoroughly investigate the potential of this compound as a Bcl-2 family inhibitor, a multi-tiered in vitro approach is proposed. This strategy is designed to first establish its binding affinity and selectivity for various Bcl-2 family members, followed by an assessment of its cellular activity and mechanism of action in relevant cancer cell lines.
Figure 1: A tiered approach for the in vitro evaluation of the target compound.
Experimental Protocols
Biochemical Assays: Binding Affinity and Selectivity
The initial step is to determine if this compound directly binds to the anti-apoptotic Bcl-2 family proteins. A fluorescence polarization assay (FPA) is a robust and sensitive method for this purpose.
1.1. Fluorescence Polarization Assay (FPA)
Principle: This assay measures the disruption of the interaction between a fluorescently labeled BH3 peptide and a recombinant Bcl-2 family protein by a competing small molecule.
Protocol:
-
Reagents and Materials:
-
Recombinant human Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and Bfl-1 proteins.
-
Fluorescently labeled BIM BH3 peptide (e.g., 5-FAM-BIM BH3).
-
Assay buffer (e.g., PBS, 0.01% Tween-20).
-
384-well, low-volume, black plates.
-
Plate reader with fluorescence polarization capabilities.
-
This compound stock solution in DMSO.
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In the assay plate, add the test compound to the appropriate wells. Include wells for positive control (BH3 peptide only) and negative control (no competitor).
-
Add the fluorescently labeled BIM BH3 peptide to all wells at a final concentration predetermined to be at its Kd for the target protein.
-
Add the recombinant Bcl-2 family protein to all wells except the negative control.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure fluorescence polarization on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the anisotropy values for each well.
-
Plot the anisotropy values against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Expected Outcome: A dose-dependent decrease in fluorescence polarization will indicate that the compound is displacing the fluorescent peptide from the Bcl-2 family protein.
1.2. Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Protocol:
-
Reagents and Materials:
-
Highly purified recombinant Bcl-2 family proteins.
-
This compound.
-
ITC instrument.
-
-
Procedure:
-
Dialyze the protein and dissolve the compound in the same buffer to minimize heat of dilution effects.
-
Load the protein into the sample cell and the compound into the injection syringe.
-
Perform a series of injections of the compound into the protein solution while monitoring the heat change.
-
Perform a control experiment by injecting the compound into the buffer to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat pulses to obtain the heat of binding for each injection.
-
Subtract the heat of dilution from the heat of binding.
-
Plot the resulting heat changes against the molar ratio of the compound to the protein and fit the data to a suitable binding model to determine the thermodynamic parameters.
-
Expected Outcome: A successful ITC experiment will provide a detailed thermodynamic profile of the binding interaction, confirming a direct interaction and providing the binding affinity.
Cellular Assays: Demonstrating On-Target Activity
Once direct binding is established, the next critical step is to determine if the compound can induce apoptosis in cancer cells that are dependent on the targeted Bcl-2 family proteins.
2.1. Cell Viability and Cytotoxicity Assays
Principle: To determine the effect of the compound on the proliferation and viability of cancer cell lines.
Protocol:
-
Reagents and Materials:
-
Cancer cell lines with known dependencies on specific Bcl-2 family members (e.g., RS4;11 for Bcl-2, MOLT-4 for Bcl-xL).
-
Cell culture medium and supplements.
-
96-well clear-bottom plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar.
-
Luminometer.
-
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density.
-
The next day, treat the cells with a serial dilution of the compound. Include a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add the CellTiter-Glo® reagent to each well and measure luminescence.
-
-
Data Analysis:
-
Normalize the luminescence values to the vehicle control.
-
Plot the percentage of viable cells against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value.
-
Expected Outcome: A dose-dependent decrease in cell viability in sensitive cell lines will indicate that the compound has cytotoxic or cytostatic effects.
2.2. Apoptosis Induction Assays
Principle: To confirm that the observed cytotoxicity is due to the induction of apoptosis.
Protocol (Annexin V/Propidium Iodide Staining):
-
Reagents and Materials:
-
Annexin V-FITC and Propidium Iodide (PI) staining kit.
-
Flow cytometer.
-
-
Procedure:
-
Treat cells with the compound at concentrations around the EC50 value for 24-48 hours.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI and incubate in the dark.
-
Analyze the cells by flow cytometry.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).
-
Expected Outcome: A significant increase in the percentage of Annexin V-positive cells will confirm that the compound induces apoptosis.
2.3. Cellular Thermal Shift Assay (CETSA)
Principle: CETSA assesses target engagement in a cellular context by measuring the change in the thermal stability of a protein upon ligand binding.
Protocol:
-
Reagents and Materials:
-
Intact cells.
-
PBS.
-
Equipment for heating cell lysates to a range of temperatures.
-
Reagents for Western blotting (antibodies against the target Bcl-2 family proteins).
-
-
Procedure:
-
Treat intact cells with the compound or vehicle.
-
Heat the cell suspensions at a range of temperatures.
-
Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature by Western blotting.
-
-
Data Analysis:
-
Plot the amount of soluble protein against the temperature for both treated and untreated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Expected Outcome: A thermal shift of the target Bcl-2 family protein will provide direct evidence of compound binding in a cellular environment.
Data Presentation
Table 1: Hypothetical Binding Affinities and Cellular Potencies
| Parameter | Bcl-2 | Bcl-xL | Mcl-1 | Bcl-w | Bfl-1 | RS4;11 (Bcl-2 dep) | MOLT-4 (Bcl-xL dep) |
| FPA IC50 (nM) | 50 | 250 | >10,000 | 150 | >10,000 | N/A | N/A |
| ITC Kd (nM) | 45 | 230 | >10,000 | 140 | >10,000 | N/A | N/A |
| Cell Viability EC50 (nM) | N/A | N/A | N/A | N/A | N/A | 80 | 400 |
Visualization of the Hypothesized Mechanism
Figure 2: Hypothesized mechanism of action of the BH3 mimetic.
References
An In-depth Technical Guide on ((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine: Synthesis, Characterization, and Potential Biological Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine is a synthetic derivative of the essential amino acid L-phenylalanine.[1][2][3] Its structure is characterized by the attachment of a bulky, hydrophobic 4'-chloro-[1,1'-biphenyl]-4-sulfonyl group to the amino group of phenylalanine. This modification significantly alters the physicochemical properties of the parent amino acid, suggesting a potential for specific biological activity. While direct literature on this specific molecule is sparse, its structural components—a sulfonamide linkage, a biphenyl group, and a phenylalanine core—are present in various biologically active compounds, offering insights into its potential applications. This guide provides a comprehensive overview of the plausible synthesis, hypothesized mechanism of action, and proposed experimental workflows to elucidate the therapeutic potential of this compound.
Physicochemical Properties
A summary of the predicted and known physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| Molecular Formula | C21H18ClNO4S | [4][5] |
| Molecular Weight | 415.89 g/mol | [4][5] |
| Predicted Boiling Point | 614.9 ± 65.0 °C | [4] |
| Predicted Density | 1.359 ± 0.06 g/cm3 | [4] |
| Predicted pKa | 3.23 ± 0.10 | [4] |
Proposed Synthesis
The synthesis of this compound can be envisioned through a nucleophilic substitution reaction between L-phenylalanine and 4'-chloro-[1,1'-biphenyl]-4-sulfonyl chloride. A plausible synthetic route is outlined below.
Step 1: Synthesis of 4'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride
The synthesis of the key intermediate, 4'-chloro-[1,1'-biphenyl]-4-sulfonyl chloride, can be achieved by the chlorosulfonation of 4-chlorobiphenyl. This reaction typically involves reacting 4-chlorobiphenyl with an excess of chlorosulfonic acid.
Step 2: Protection of L-phenylalanine
To prevent unwanted side reactions at the carboxylic acid group of L-phenylalanine, it is often necessary to protect it as an ester, for example, a methyl or ethyl ester. This can be accomplished by reacting L-phenylalanine with methanol or ethanol in the presence of a catalyst like thionyl chloride.
Step 3: Sulfonamide Bond Formation
The protected L-phenylalanine ester is then reacted with 4'-chloro-[1,1'-biphenyl]-4-sulfonyl chloride in the presence of a base, such as triethylamine or pyridine, to neutralize the HCl generated during the reaction. This step forms the crucial sulfonamide bond.
Step 4: Deprotection
Finally, the ester protecting group is removed by hydrolysis, typically under basic conditions using a reagent like lithium hydroxide or sodium hydroxide, to yield the final product, this compound.
References
Discovery and Development of Novel Phenylalanine Derivatives: From Privileged Scaffold to Therapeutic Candidate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Phenylalanine Scaffold as a Cornerstone of Medicinal Chemistry
Phenylalanine, an essential amino acid, is a fundamental building block for proteins and a precursor to vital molecules like neurotransmitters.[1][2] Its derivatives, both natural and synthetic, represent a structurally significant family of compounds with profound therapeutic interest.[3] These molecules, often referred to as β-phenylalanine derivatives (β-PADs), serve as versatile scaffolds in drug discovery, offering a unique combination of modularity for chemical diversification, a chiral pseudopeptidic nature that facilitates recognition by biological systems, and enhanced stability compared to their natural α-amino acid counterparts.[3] From anti-cancer and antiviral agents to treatments for metabolic disorders, the strategic modification of the phenylalanine core has yielded a wealth of potent and selective therapeutic candidates.[3][4][5]
This guide provides a senior application scientist's perspective on the modern workflow for discovering and developing novel phenylalanine derivatives. We will move beyond a simple recitation of steps to explore the underlying rationale—the causality—behind key experimental choices in synthesis, screening, and optimization. The narrative is structured to mirror the scientific journey: creating a diverse chemical library, identifying biological activity, rationally refining promising 'hits', and exploring their therapeutic potential.
Part 1: The Art of Synthesis - Forging Chemical Diversity
The foundation of any drug discovery program is a chemically diverse library of compounds. The choice of synthetic strategy is paramount, dictated by the need for efficiency, stereochemical control, and the ability to generate a wide array of analogues. For phenylalanine derivatives, two powerful and often complementary approaches dominate the landscape: advanced biocatalysis and precision organometallic chemistry.
Biocatalytic Synthesis: Harnessing Nature's Precision
The use of enzymes as catalysts offers unparalleled enantioselectivity and operates under mild, aqueous conditions, aligning with the principles of green chemistry.[6] Phenylalanine ammonia lyases (PALs) have emerged as particularly valuable biocatalysts in this domain.[7][8] These enzymes naturally catalyze the reversible, non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia.[7][9] By exploiting the reverse reaction in the presence of high ammonia concentrations, PALs can be used to synthesize a variety of substituted L-phenylalanine analogues from corresponding cinnamic acids with high optical purity.[10][11]
The causality for choosing a biocatalytic route stems from its inherent stereoselectivity. Traditional chemical synthesis often produces racemic mixtures that require costly and labor-intensive chiral resolution, whereas enzymes like PAL can directly generate the desired enantiomer.[12] Furthermore, protein engineering and directed evolution techniques are continuously expanding the substrate scope of these enzymes, allowing for the synthesis of increasingly complex and non-natural amino acids.[12][13]
Continuous flow chemistry combined with immobilized enzymes represents a significant process intensification, enabling enhanced scalability, catalyst reusability, and simplified downstream processing.[10] The following protocol is a self-validating system for creating a robust, reusable biocatalyst.
Objective: To covalently immobilize Phenylalanine Ammonia Lyase (PAL) onto a commercially available support for use in a continuous flow reactor.
Materials:
-
Epoxy-activated resin support (e.g., commercially available methacrylate beads)
-
PAL enzyme solution (e.g., from Anabaena variabilis, AvPAL)
-
Modification Buffer: 0.1 M sodium borate, 2 M iminodiacetic acid in 50 mM phosphate buffer, pH 8.5
-
0.1 M Cobalt(II) chloride (CoCl₂) solution
-
Enzyme Immobilization Buffer: 50 mM phosphate buffer, pH 8.0
-
Blocking Buffer: 4 M glycine
-
Washing Buffer: Deionized water
Protocol:
-
Support Modification: Mix 1 gram of resin support with 4 mL of Modification Buffer and stir for 2 hours at room temperature. This step chelates the support surface.
-
Washing: Thoroughly wash the modified support with deionized water to remove excess reagents.
-
Metal Ion Charging: Add 10 mL of 0.1 M CoCl₂ solution to the washed support and incubate for 2 hours with stirring. The cobalt ions will coordinate with the iminodiacetic acid, creating an affinity tag for the enzyme.
-
Enzyme Loading: Add the PAL enzyme, dissolved in 10 mL of Immobilization Buffer, to the metal-charged support. The rationale here is that His-tags on the enzyme surface will coordinate with the cobalt, orienting the enzyme for optimal activity upon immobilization.
-
Immobilization Reaction: Allow the enzyme solution to remain in contact with the resin for 16 hours at 4°C with gentle agitation.
-
Blocking: Filter the preparation, wash with buffer, and incubate for 16 hours at 25°C with Blocking Buffer. This step uses glycine to cap any remaining reactive sites on the support, preventing non-specific binding in subsequent reactions.
-
Final Wash & Storage: Wash the final immobilized enzyme preparation thoroughly and store it in buffer at 4°C. The catalyst is now ready for packing into a flow reactor column.[10]
Caption: A one-pot biocatalytic cascade for synthesizing diverse L-phenylalanine derivatives.[6]
Asymmetric Chemical Synthesis: Precision Catalysis
For derivatives that fall outside the substrate scope of known enzymes or require specific non-natural configurations, asymmetric chemical synthesis is the method of choice. Rhodium-catalyzed conjugate addition reactions, for instance, provide a powerful means to prepare chiral functionalized phenylalanines.[14][15][16] This approach involves the asymmetric addition of an arylboronic acid to a dehydroalanine derivative.[17]
The causality for selecting this method lies in its high efficiency and stereocontrol, governed by the chiral ligand complexed to the rhodium catalyst. The reaction proceeds through a cascade of conjugate addition and enantioselective protonation, affording the desired product in high yield and enantiomeric excess (ee).[14] This method is highly versatile, tolerating a wide variety of arylboronic acids, making it ideal for generating libraries of derivatives with diverse aromatic substitutions.[17]
Part 2: Identifying Biological Activity - The High-Throughput Screening Funnel
With a diverse library of phenylalanine derivatives in hand, the next critical phase is to identify compounds that interact with a biological target of interest—so-called 'hits'. High-Throughput Screening (HTS) is the workhorse for this process, enabling the automated testing of thousands to millions of compounds in a short time.[18]
The HTS process is a funnel. It begins with a primary screen designed for speed and sensitivity to cast a wide net, followed by more rigorous secondary and confirmatory assays to eliminate false positives and validate true hits. The design of the assay is the most critical element; it must be robust, reproducible, and relevant to the biological question being asked. Common HTS readouts include fluorescence, luminescence, and absorbance.[19][20]
Caption: A generalized workflow for identifying bioactive 'hits' from a compound library.[18][19]
The choice of assay format is critical for successful HTS. The table below summarizes common formats used in the discovery of bioactive phenylalanine derivatives.
| Assay Type | Principle | Target Example | Phenylalanine Derivative Application |
| Biochemical Assay | Measures the direct effect of a compound on a purified protein (e.g., enzyme, receptor). | Dipeptidyl Peptidase 4 (DPP-4) | Screening for inhibitors to treat Type 2 diabetes.[4] |
| Cell-Based Assay | Measures the effect of a compound on a cellular process or pathway in living cells. | HIV-1 Replication in T-cells | Screening for inhibitors of the HIV capsid protein.[5][21] |
| Biophysical Assay | Measures the direct binding of a compound to a target protein. | Surface Plasmon Resonance (SPR) | Confirming direct interaction between a hit compound and its target protein.[21][22] |
| Reporter Gene Assay | Measures the effect of a compound on the expression of a specific gene linked to a reporter (e.g., luciferase). | p53-responsive element | Screening for inhibitors of p53-MDM2 interaction.[23] |
Part 3: Rational Optimization - The Science of Hit-to-Lead
Identifying a 'hit' is only the beginning. The subsequent hit-to-lead phase involves rationally modifying the hit structure to improve its potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). This iterative process is guided by Structure-Activity Relationship (SAR) studies.[24][25] SAR analysis seeks to understand how specific structural features of a molecule correlate with its biological activity.[24]
A powerful example of SAR-driven optimization is the development of HIV-1 capsid (CA) inhibitors derived from the initial hit, PF-74.[5][21] PF-74 is a phenylalanine derivative that binds at a critical interface between CA subunits, disrupting capsid function.[26]
The core principle is to systematically modify three key regions of the scaffold:
-
The Phenylalanine Core: This region is often essential for key interactions (like hydrogen bonds) with the target and is typically conserved.[5]
-
The Linker Region: This part connects the core to other functionalities. Modifying its length, rigidity, and composition can fine-tune the compound's positioning within the binding pocket.
-
The Solvent-Exposed Moiety: This region often protrudes from the binding pocket into the solvent. It is highly tolerant to modification and provides a prime opportunity to enhance properties like solubility and potency without disrupting core binding interactions.[5][21]
Caption: Logical relationship between molecular regions and biological properties in SAR studies.[5][22]
A common strategy in SAR is the incorporation of halogens, such as bromine or fluorine.[27] The introduction of fluorine, for example, can strategically modulate a molecule's acidity, basicity, hydrophobicity, and bioavailability due to its small size and high electronegativity.[28] This can lead to improved metabolic stability and better interactions with biological targets.[27][28]
Part 4: Therapeutic Frontiers - Phenylalanine Derivatives in Action
The versatility of the phenylalanine scaffold has led to the discovery of derivatives with activity against a wide range of diseases.
| Therapeutic Area | Target | Example Derivative Class | Mechanism of Action |
| Virology | HIV-1 Capsid (CA) | PF-74 Analogues | Binds to the CA NTD-CTD interface, disrupting capsid assembly and disassembly.[5][21][26] |
| Metabolic Disease | Dipeptidyl Peptidase 4 (DPP-4) | Benzyl-substituted (S)-phenylalanines | Inhibits DPP-4, prolonging the action of incretin hormones and improving glycemic control in Type 2 diabetes.[4] |
| Oncology | MDM2/MDMX | Micromonospora-derived P5 | Acts as a dual inhibitor, preventing the degradation of the p53 tumor suppressor.[23] |
| Neurology | Glutamate Receptors | 3,5-dibromo-l-tyrosine (DBrT) | Attenuates excitatory glutamatergic synaptic transmission, offering neuroprotection in ischemic models.[29] |
| Pain Management | Enkephalinase | D-phenylalanine | Inhibits the breakdown of endogenous opioids (enkephalins), enhancing the body's natural pain relief mechanisms.[30] |
Conclusion and Future Perspective
The discovery and development of novel phenylalanine derivatives is a testament to the power of integrating modern synthetic chemistry, high-throughput biology, and rational drug design. From the precision of biocatalytic synthesis to the iterative logic of SAR, the journey from a simple amino acid scaffold to a potential therapeutic agent is a multi-faceted endeavor. The continued development of new synthetic methods, particularly those that are environmentally sustainable, will expand the accessible chemical space.[3] Concurrently, advances in computational modeling and a deeper understanding of biological targets will enable more predictive and efficient design of the next generation of phenylalanine-based therapeutics. This privileged scaffold, which has already yielded so much, undoubtedly holds the potential for many more breakthroughs in medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenylalanine: Benefits, Side Effects, and Food Sources [medicinenet.com]
- 3. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel benzyl-substituted (S)-phenylalanine derivatives as potent dipeptidyl peptidase 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A One-Pot Biocatalytic Cascade to Access Diverse L-Phenylalanine Derivatives from Aldehydes or Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Phenylalanine ammonia-lyase, a key component used for phenylpropanoids production by metabolic engineering - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. A modern view of phenylalanine ammonia lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]
- 11. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Asymmetric Synthesis of Functionalized Phenylalanine Derivatives via Rh-Catalyzed Conjugate Addition and Enantioselective Protonation Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bmglabtech.com [bmglabtech.com]
- 19. High-Throughput Screening - Enamine [enamine.net]
- 20. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Discovery of Phenylalanine Derivatives as Potent HIV-1 Capsid Inhibitors from Click Chemistry-based Compound Library - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Discovery of a Phenylalanine-Derived Natural Compound as a Potential Dual Inhibitor of MDM2 and MDMX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. collaborativedrug.com [collaborativedrug.com]
- 25. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 26. Discovery and Mechanistic Investigation of Piperazinone Phenylalanine Derivatives with Terminal Indole or Benzene Ring as Novel HIV-1 Capsid Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 27. nbinno.com [nbinno.com]
- 28. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 29. ahajournals.org [ahajournals.org]
- 30. Phenylalanine as a therapeutic supplement | Research Starters | EBSCO Research [ebsco.com]
Methodological & Application
Application Notes and Protocols for the Analytical Characterization of ((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine
Introduction and Physicochemical Profile
((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine is an amino acid derivative featuring a complex hydrophobic moiety attached to a phenylalanine core.[1] Its structure suggests potential applications where modulation of peptide or protein interactions is desired. Accurate analytical characterization is the cornerstone of any scientific investigation, ensuring the identity, purity, and stability of the molecule. This guide is designed for researchers and drug development professionals to establish a suite of validated analytical techniques for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1449133-06-5 | [1][2] |
| Molecular Formula | C₂₁H₁₈ClNO₄S | [2] |
| Molecular Weight | 415.89 g/mol | [1][3] |
| Structure | A phenylalanine core with a (4'-chloro-[1,1'-biphenyl]-4-yl)sulfonyl group N-substituted. | [2] |
Chromatographic Methods for Purity and Quantification
Chromatographic techniques are essential for separating the target analyte from impurities, degradation products, and matrix components. Given the molecule's aromaticity and moderate polarity, reversed-phase HPLC is the method of choice.
Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
This method is designed for routine purity analysis and quantification in drug substance and formulated products. The biphenyl chromophore in the molecule allows for sensitive UV detection.
Causality Behind Experimental Choices:
-
Column: A C18 stationary phase is selected for its hydrophobic nature, which will effectively retain the nonpolar biphenyl portion of the analyte.
-
Mobile Phase: An acetonitrile/water gradient is used to elute the analyte and any potential impurities with varying polarities.
-
Acid Modifier: A small amount of formic acid (0.1%) is added to both mobile phase components. This serves two purposes: 1) It suppresses the ionization of the carboxylic acid group on the phenylalanine moiety, leading to a single, well-retained species and improved peak shape. 2) It provides protons for better ionization in potential hyphenation with mass spectrometry.
-
Detection Wavelength: Based on the 4-chlorobiphenyl structure, a strong absorbance is expected around 254 nm.[4] A photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal detection wavelength.
Protocol 2.1.1: HPLC-UV Purity Determination
-
Apparatus:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Supelco Discovery C18 column (15 cm x 2.1 mm, 5 µm) or equivalent.[4]
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (≥98%)
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile[4]
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 5 µL
-
Detection: 254 nm
-
Gradient Program:
-
0-2 min: 35% B
-
2-20 min: 35% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 35% B (re-equilibration)
-
-
-
Sample Preparation:
-
Prepare a stock solution of the analyte at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Dilute the stock solution to a working concentration of 100 µg/mL with the same diluent.
-
-
System Suitability:
-
Inject the working standard solution six times.
-
The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Method 2: LC-MS/MS for Bioanalysis and Trace Impurity Identification
For high-sensitivity applications, such as quantifying the analyte in biological matrices or identifying trace-level impurities, LC-MS/MS is indispensable.[5]
Causality Behind Experimental Choices:
-
Ionization: Electrospray ionization (ESI) is chosen as it is well-suited for polar molecules containing ionizable groups like the carboxylic acid and sulfonamide nitrogen. Both positive ([M+H]⁺) and negative ([M-H]⁻) modes should be evaluated, though positive mode is often robust for nitrogen-containing compounds.
-
Mass Analyzer: A triple quadrupole (QQQ) mass spectrometer is ideal for quantitative analysis using Selected Reaction Monitoring (SRM), which provides excellent specificity and sensitivity.[5]
-
Chromatography: The HPLC method described in section 2.1 is an excellent starting point, as its mobile phase is already MS-compatible.
Protocol 2.2.1: LC-MS/MS Method Development
-
Analyte Tuning:
-
Infuse a 1 µg/mL solution of the analyte directly into the mass spectrometer.
-
Acquire full scan spectra in both ESI positive and negative modes to identify the precursor ion.
-
Expected [M+H]⁺: m/z 416.1
-
Expected [M-H]⁻: m/z 414.1
-
-
Select the most intense precursor ion and perform product ion scans to identify characteristic fragment ions for SRM transitions.
-
-
Apparatus:
-
LC system as described in 2.1.1.
-
Triple quadrupole mass spectrometer with an ESI source.
-
-
LC-MS/MS Conditions (Example):
-
LC Conditions: As per Protocol 2.1.1 (a faster gradient may be developed).
-
Ionization Mode: ESI Positive
-
SRM Transitions:
-
Quantifier: m/z 416.1 → [Most intense, stable fragment]
-
Qualifier: m/z 416.1 → [Second most intense fragment]
-
-
Source Parameters: Optimize gas temperature, gas flow, and capillary voltage according to the specific instrument manufacturer's recommendations.
-
Table 2: Hypothetical LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive | Efficiently ionizes the sulfonamide and amine groups. |
| Precursor Ion [M+H]⁺ | m/z 416.1 | Corresponds to the protonated molecule. |
| Fragment Ion 1 (Example) | m/z 251.0 | Potential cleavage of the S-N bond, yielding the biphenylsulfonyl fragment. |
| Fragment Ion 2 (Example) | m/z 165.1 | Phenylalanine fragment after cleavage. |
Structural Elucidation by NMR Spectroscopy
NMR is the gold standard for unambiguous structural confirmation.
Causality Behind Experimental Choices:
-
Solvent: DMSO-d₆ is a suitable solvent that can dissolve the analyte and has exchangeable proton signals (from the COOH and NH groups) that can be observed.[6]
-
Experiments:
-
¹H NMR: To identify all proton environments and their couplings.
-
¹³C NMR: To identify all unique carbon atoms.
-
2D NMR (COSY, HSQC): To establish connectivity between protons and carbons, confirming the structure.
-
Expected ¹H NMR Spectral Features:
-
Aromatic Region (δ 7.0-8.5 ppm): Multiple complex multiplets corresponding to the protons on the two phenyl rings of the biphenyl system and the phenyl ring of the phenylalanine moiety.[7]
-
Aliphatic Region (δ 2.8-4.5 ppm): Signals corresponding to the α- and β-protons of the phenylalanine backbone.
-
Exchangeable Protons: Broad signals for the carboxylic acid (COOH) and sulfonamide (NH) protons, which may vary in chemical shift depending on concentration and water content.
Forced Degradation and Stability-Indicating Method Development
Forced degradation studies are critical to understanding the intrinsic stability of a molecule and for developing a stability-indicating analytical method that can separate the intact drug from its degradation products.[8][9] These studies are a regulatory requirement for drug development.[10]
Protocol 4.1: Forced Degradation Study
-
Prepare Solutions: Prepare a 1 mg/mL solution of the analyte in a suitable solvent (e.g., 50:50 ACN:H₂O).
-
Apply Stress Conditions: Expose the analyte to the following conditions. The goal is to achieve 5-20% degradation.[9]
-
Acid Hydrolysis: Add 1N HCl and heat at 60°C for 12 hours.
-
Base Hydrolysis: Add 1N NaOH and keep at room temperature for 8 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal: Heat the solid drug substance at 80°C for 48 hours.
-
Photolytic: Expose the solution to light in a photostability chamber (ICH Q1B option).
-
-
Analysis:
-
After exposure, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL).
-
Analyze all stressed samples, along with an unstressed control, using the HPLC-UV method from Protocol 2.1.1.
-
-
Evaluation:
-
Assess the chromatograms for new peaks (degradation products).
-
Use a PDA detector to check for peak purity of the parent analyte peak in all conditions. If the peak is pure, the method is considered stability-indicating.
-
Calculate the mass balance to account for the parent drug and all degradation products.
-
Analytical Method Validation
Once the HPLC method is demonstrated to be stability-indicating, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[11][12]
Table 3: Summary of Validation Parameters for the HPLC-UV Assay Method
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte, free from interference from degradants or matrix components. | Parent peak is resolved from all other peaks (Resolution > 2). Peak purity analysis passes. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a range (e.g., 50-150% of nominal concentration). |
| Accuracy | To measure the closeness of the test results to the true value. | Mean recovery of 98.0% to 102.0% at three concentration levels. |
| Precision | Repeatability: Agreement of results from the same method, operator, and equipment over a short time. Intermediate Precision: Agreement within the same lab but on different days, with different analysts, or on different equipment. | RSD ≤ 2.0% for repeatability. Overall RSD ≤ 2.0% for intermediate precision. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-Noise ratio ≥ 10. Accuracy and precision criteria are met at this concentration. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within limits when parameters (e.g., pH ±0.2, flow rate ±10%, column temp ±5°C) are varied. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chembk.com [chembk.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Oxidation of 4-chlorobiphenyl metabolites to electrophilic species by prostaglandin H synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. 1H NMR spectroscopic investigations on the conformation of amphiphilic aromatic amino acid derivatives in solution: effect of chemical architecture of amphiphiles and polarity of solvent medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajrconline.org [ajrconline.org]
- 10. biopharminternational.com [biopharminternational.com]
- 11. wjarr.com [wjarr.com]
- 12. demarcheiso17025.com [demarcheiso17025.com]
Quantitative Analysis of ((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine Using a Validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of ((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine. As a complex phenylalanine derivative featuring a sulfonamide and a chlorinated biphenyl moiety, this compound requires a well-developed analytical method to ensure accurate quantification for research, development, and quality control purposes.[1] The described method utilizes a biphenyl stationary phase, which offers unique selectivity for aromatic compounds through enhanced π-π interactions.[2][3] A gradient elution with a mobile phase of acetonitrile and water, acidified with formic acid, ensures excellent peak symmetry and resolution. The method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating high levels of linearity, accuracy, precision, and specificity.[4]
Introduction and Scientific Rationale
This compound is a multifaceted molecule combining structural features of an amino acid, a sulfonamide, and a substituted biphenyl.[5][6] Such compounds are of significant interest in medicinal chemistry and drug development. Accurate and reliable quantification is paramount for pharmacokinetic studies, stability testing, and quality control of bulk substances or formulated products.
The primary challenge in developing an HPLC method for this analyte lies in controlling its acid-base chemistry while managing the strong hydrophobicity of the biphenyl group. The molecule possesses a carboxylic acid group from the phenylalanine moiety, with a predicted pKa around 3.23.[5] To achieve reproducible retention and sharp, symmetrical peaks in reversed-phase chromatography, the ionization of this acidic group must be suppressed.[2] This is accomplished by acidifying the mobile phase to a pH well below the analyte's pKa.
Furthermore, the presence of the large, aromatic biphenyl system suggests that stationary phase selection is critical for optimal separation. While standard C18 columns rely on hydrophobic interactions, a biphenyl phase provides a multi-modal interaction mechanism, including hydrophobic and π-π stacking interactions. This can significantly enhance selectivity and retention for aromatic analytes compared to traditional alkyl phases.[3][7] This note details the development and validation of such a method, providing a comprehensive protocol for immediate implementation.
Analyte Structure and Chromatographic Principle
Chemical Structure:
-
IUPAC Name: this compound
| Property | Value | Source |
| Molecular Weight | 415.89 g/mol | [5][6] |
| Molecular Formula | C₂₁H₁₈ClNO₄S | [5][6] |
| Predicted pKa | 3.23 ± 0.10 | [5] |
Principle of Separation:
The method is based on reversed-phase chromatography, where the analyte is separated based on its affinity for a nonpolar stationary phase and a polar mobile phase. The key interactions governing the separation are illustrated below. The biphenyl stationary phase provides both hydrophobic interactions and crucial π-π stacking interactions with the analyte's aromatic rings. The acidified mobile phase ensures the analyte is in its neutral, non-ionized form, which enhances its retention on the nonpolar column and results in a sharp, well-defined chromatographic peak.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. database.ich.org [database.ich.org]
- 5. N-[(4'-CHLORO[1,1'-BIPHENYL]-4-YL)SULFONYL]PHENYLALANINE CAS#: 1449133-06-5 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column [mdpi.com]
LC-MS/MS methods for ((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine quantification
Application Note & Protocol
A Robust and Validated LC-MS/MS Method for the High-Sensitivity Quantification of ((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine in Human Plasma
Abstract
This document details a comprehensive, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of this compound in human plasma. The protocol is designed for researchers in drug metabolism and pharmacokinetics (DMPK), clinical research, and drug development. The methodology employs a straightforward protein precipitation extraction procedure, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The method has been developed and validated in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2] This ensures the reliability, reproducibility, and accuracy of the data for pharmacokinetic and toxicokinetic studies.
Introduction
This compound is a phenylalanine derivative with a biphenyl sulfonamide moiety.[3] Compounds with these structural features are of significant interest in medicinal chemistry due to their diverse biological activities.[4][5] The accurate measurement of the concentration of such therapeutic candidates or their metabolites in biological matrices is fundamental to evaluating their absorption, distribution, metabolism, and excretion (ADME) profiles.[6]
LC-MS/MS has become the gold standard for quantitative bioanalysis due to its superior sensitivity, selectivity, and speed.[7][8] The selectivity is primarily achieved through the use of Multiple Reaction Monitoring (MRM), where a specific precursor ion is isolated and fragmented to produce a unique product ion, minimizing interference from complex biological matrices.[9] This application note provides a complete protocol, from sample preparation to data analysis, offering a validated "fit-for-purpose" solution that can be readily implemented in a regulated bioanalytical laboratory.
Experimental Workflow Overview
The overall analytical process is streamlined for efficiency and robustness. It begins with a simple protein precipitation step to extract the analyte from the plasma matrix, followed by chromatographic separation and detection.
Caption: High-level workflow from sample preparation to final data reporting.
Materials and Reagents
-
Analyte: this compound (Reference Standard, >98% purity)
-
Internal Standard (IS): this compound-d5 (or a structurally similar analog if a stable isotope-labeled version is unavailable)
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (99%), Deionized Water (18.2 MΩ·cm)
-
Biological Matrix: Blank human plasma (K2-EDTA as anticoagulant)
Sample Preparation Protocol
The "dilute and shoot" approach is often insufficient for complex matrices like plasma due to high protein content which can clog chromatography columns.[7] Protein precipitation is a simple, fast, and effective method for removing the majority of proteins and is well-suited for high-throughput analysis.[10]
Protocol:
-
Label 1.5 mL microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples.
-
Pipette 50 µL of human plasma into the appropriate tubes.
-
Add 10 µL of the working Internal Standard solution (e.g., 500 ng/mL in 50% methanol) to all tubes except for double blanks. Add 10 µL of 50% methanol to double blanks.
-
Add 10 µL of the appropriate calibration standard or QC working solution to the corresponding tubes. Add 10 µL of 50% methanol to blank tubes.
-
To precipitate proteins, add 200 µL of ice-cold acetonitrile to each tube.
-
Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the clear supernatant into a 96-well plate or autosampler vials.
-
Seal the plate or vials and place in the autosampler for injection.
LC-MS/MS Instrumentation and Conditions
The following parameters provide a robust starting point for method development. Optimization may be required based on the specific instrumentation used.
Liquid Chromatography (LC)
A C18 stationary phase is recommended for the separation of non-polar to moderately polar compounds like the target analyte.[11] A gradient elution ensures efficient separation from matrix components and a sharp peak shape.
| Parameter | Condition |
| LC System | Waters ACQUITY UPLC I-Class or equivalent |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | 5% B to 95% B in 2.5 min; hold at 95% B for 0.5 min; return to 5% B in 0.1 min; equilibrate for 0.9 min |
| Total Run Time | 4.0 minutes |
Mass Spectrometry (MS/MS)
Detection is performed using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode. The use of MRM provides high selectivity and sensitivity.[9]
Caption: The principle of Multiple Reaction Monitoring (MRM) for selective quantification.
| Parameter | Setting |
| MS System | Sciex QTRAP 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 5500 V |
| Source Temperature | 550°C |
| Curtain Gas (CUR) | 35 psi |
| Ion Source Gas 1 (GS1) | 50 psi |
| Ion Source Gas 2 (GS2) | 60 psi |
| Collision Gas (CAD) | Medium |
| MRM Transitions | Analyte: m/z 446.1 → 239.1 (Quantifier), 446.1 → 183.1 (Qualifier) IS (-d5): m/z 451.1 → 244.1 |
| Dwell Time | 100 ms |
Note: MRM transitions are predictive and must be optimized empirically by infusing the analyte and internal standard into the mass spectrometer.
Bioanalytical Method Validation
The method must be validated to ensure it is suitable for its intended purpose.[12] Validation is performed according to the FDA Bioanalytical Method Validation Guidance for Industry and the ICH M10 guideline.[2][12][13]
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Intra- and inter-assay precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ). |
| Matrix Effect | The CV of the IS-normalized matrix factor should be ≤ 15% across different lots of matrix. |
| Recovery | Analyte recovery should be consistent, precise, and reproducible. |
| Stability | Analyte concentration change should be within ±15% of nominal under tested conditions (Bench-top, Freeze-thaw, Long-term). |
Conclusion
This application note describes a selective, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation method allows for high-throughput analysis. The method is designed to be validated according to current regulatory guidelines, making it suitable for use in regulated nonclinical and clinical studies to support pharmaceutical development.
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. ijsdr.org [ijsdr.org]
- 6. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 9. food.actapol.net [food.actapol.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. labs.iqvia.com [labs.iqvia.com]
NMR spectroscopy of ((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine
An Application Note on the Comprehensive NMR Spectroscopic Analysis of ((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine
Authored by: Senior Application Scientist, Gemini Laboratories
Introduction
This compound is a complex synthetic molecule incorporating a phenylalanine scaffold, a substituted biphenyl group, and a sulfonamide linkage.[1][2][3][4] As a derivative of the amino acid phenylalanine, it holds potential for investigation in drug discovery and development, where such scaffolds are of significant interest.[1] The precise structural elucidation of this molecule is a prerequisite for understanding its chemical properties and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous confirmation of its chemical structure, providing detailed information about the connectivity and chemical environment of each atom.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the structural verification and characterization of this compound. The protocols and interpretive guidance herein are designed to be both educational and practical, explaining the causality behind experimental choices to ensure robust and reliable results.
Predicted NMR Spectroscopic Profile
Due to the absence of published experimental NMR data for this specific molecule, we present a predicted NMR profile based on the known chemical shifts of its constituent moieties: a 4-chlorobiphenyl group, a sulfonyl group, and a phenylalanine residue. This predictive analysis serves as a valuable guide for researchers in assigning the signals in their experimentally acquired spectra.
The structure of this compound is as follows:
Figure 1: Chemical structure of this compound.
Predicted ¹H NMR Signals
The ¹H NMR spectrum is expected to exhibit signals in several distinct regions:
-
Aromatic Protons (7.0 - 8.0 ppm): The spectrum will be complex in this region due to the presence of three aromatic rings. The protons on the biphenyl rings will likely appear as doublets and triplets, characteristic of substituted benzene rings.[5][6] The protons of the phenylalanine phenyl group will also resonate in this region.
-
Phenylalanine α-Proton (CH): This proton, adjacent to the carboxylic acid and the sulfonamide nitrogen, is expected to appear as a multiplet in the range of 4.0 - 4.5 ppm.
-
Phenylalanine β-Protons (CH₂): These diastereotopic protons will likely appear as two distinct multiplets (a doublet of doublets for each) in the range of 2.8 - 3.5 ppm due to coupling with the α-proton.
-
Sulfonamide Proton (NH): This proton is expected to appear as a broad singlet, and its chemical shift can be highly variable (8.0 - 10.0 ppm) depending on the solvent and concentration.[7]
-
Carboxylic Acid Proton (OH): This proton will also be a broad singlet, typically downfield (10.0 - 13.0 ppm), and its observation may depend on the deuterated solvent used.
Predicted ¹³C NMR Signals
The ¹³C NMR spectrum will show a number of signals corresponding to the 21 carbon atoms in the molecule:[1][3]
-
Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is expected to be the most downfield signal, typically in the range of 170 - 180 ppm.[7]
-
Aromatic Carbons: A cluster of signals between 115 and 145 ppm will correspond to the carbons of the three aromatic rings.[5][6] Quaternary carbons will generally have lower intensities.
-
Phenylalanine α-Carbon (CH): This carbon will likely resonate around 55 - 60 ppm.
-
Phenylalanine β-Carbon (CH₂): This carbon is expected to be in the range of 35 - 40 ppm.
Experimental Protocols
Sample Preparation
The quality of the NMR spectrum is highly dependent on proper sample preparation.[8] The following protocol is recommended for this compound.
Materials:
-
This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[9]
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃), 0.6-0.7 mL[10][11]
-
High-quality 5 mm NMR tube[11]
-
Vortex mixer
-
Pipette
Protocol:
-
Weigh 5-25 mg of the compound directly into a clean, dry vial.[9]
-
Add 0.6-0.7 mL of the chosen deuterated solvent.[11] DMSO-d₆ is a good starting choice as it is likely to dissolve the compound and will allow for the observation of exchangeable protons (NH and OH).
-
Vortex the sample until the compound is completely dissolved. A homogeneous solution is crucial for high-resolution spectra.[8]
-
If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[9]
-
Carefully place the NMR tube into the spinner turbine, ensuring the correct depth.
Figure 2: Workflow for NMR Sample Preparation.
1D NMR Spectroscopy
1. ¹H NMR Spectroscopy:
This is the foundational experiment for structural elucidation.
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | ≥ 400 MHz | Higher field strength provides better signal dispersion and resolution. |
| Pulse Program | zg30 | A standard 30-degree pulse for quantitative measurements. |
| Spectral Width | 16 ppm | To ensure all signals, including acidic protons, are captured. |
| Number of Scans | 16-64 | To achieve a good signal-to-noise ratio. |
| Relaxation Delay (d1) | 2 s | Allows for sufficient relaxation of protons between scans. |
2. ¹³C NMR Spectroscopy:
This experiment provides information about the carbon skeleton of the molecule.
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | ≥ 100 MHz | Corresponding frequency for a ≥ 400 MHz ¹H spectrometer. |
| Pulse Program | zgpg30 | A standard 30-degree pulse with proton decoupling. |
| Spectral Width | 240 ppm | To cover the entire range of possible carbon chemical shifts. |
| Number of Scans | 1024 or more | ¹³C has a low natural abundance, requiring more scans.[9] |
| Relaxation Delay (d1) | 2 s | Adequate for most carbons. |
3. DEPT (Distortionless Enhancement by Polarization Transfer):
DEPT experiments are useful for distinguishing between CH, CH₂, and CH₃ groups.[12]
-
DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative.
-
DEPT-90: Only CH signals are observed.
2D NMR Spectroscopy
Two-dimensional NMR experiments are crucial for establishing the connectivity of atoms within the molecule.[13]
1. COSY (Correlation Spectroscopy):
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[14][15] This is essential for tracing out the spin systems of the phenylalanine and aromatic moieties. A cross-peak between two protons in the COSY spectrum indicates that they are J-coupled.[13]
| Parameter | Recommended Value | Rationale |
| Pulse Program | cosygpqf | A standard gradient-selected, phase-sensitive COSY sequence. |
| Spectral Width | 16 ppm in both dimensions | To match the ¹H spectral width. |
| Number of Increments | 256 in F1 | Determines the resolution in the indirect dimension. |
| Number of Scans | 4-8 per increment | To achieve adequate signal-to-noise. |
2. HSQC (Heteronuclear Single Quantum Coherence):
The HSQC experiment correlates the chemical shifts of protons with their directly attached carbons (one-bond ¹H-¹³C correlation).[15][16] This is a powerful tool for assigning the carbon signals based on the already assigned proton signals.[12]
| Parameter | Recommended Value | Rationale |
| Pulse Program | hsqcedetgpsisp2.3 | A standard sensitivity-enhanced, edited HSQC sequence. |
| Spectral Width (F2) | 16 ppm | The proton dimension. |
| Spectral Width (F1) | 180 ppm | The carbon dimension. |
| Number of Increments | 256 in F1 | For good resolution in the carbon dimension. |
| Number of Scans | 8-16 per increment | To obtain a good signal-to-noise ratio. |
Figure 3: NMR experiments for structural elucidation.
Data Processing and Analysis
Modern NMR software packages such as Mnova, TopSpin, or the web-based NMRium provide comprehensive tools for processing and analyzing NMR data.[17][18][19][20][21]
Processing Steps:
-
Fourier Transformation: Convert the raw time-domain data (FID) into the frequency-domain spectrum.
-
Phase Correction: Adjust the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Correct any distortions in the baseline of the spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
-
Peak Picking: Identify the precise chemical shift of each peak.
Analysis Strategy:
-
¹H Spectrum Analysis: Analyze the chemical shifts, multiplicities, and integrals to make initial proton assignments.
-
COSY Spectrum Analysis: Use the cross-peaks to establish proton-proton connectivities and confirm assignments.
-
HSQC Spectrum Analysis: Correlate each proton with its directly attached carbon to assign the protonated carbon signals.
-
¹³C and DEPT Analysis: Use the ¹³C and DEPT spectra to identify quaternary carbons and confirm the assignments of CH, CH₂, and CH₃ groups.
-
Final Structure Confirmation: Combine all the information from the 1D and 2D spectra to build a complete and self-consistent assignment that confirms the structure of this compound.
Conclusion
This application note provides a detailed framework for the comprehensive NMR spectroscopic analysis of this compound. By following the outlined protocols for sample preparation, data acquisition, and spectral analysis, researchers can confidently elucidate and verify the structure of this and other related complex molecules. The use of a combination of 1D and 2D NMR experiments is essential for an unambiguous assignment of all proton and carbon signals, which is a critical step in the characterization of novel chemical entities for drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chembk.com [chembk.com]
- 4. This compound | 氨基酸衍生物 | MCE [medchemexpress.cn]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. organomation.com [organomation.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 11. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 12. emerypharma.com [emerypharma.com]
- 13. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 16. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 17. Mnova NMR Software for 1D and 2D NMR Data - Mestrelab [mestrelab.com]
- 18. nmrium.com [nmrium.com]
- 19. Recommended Software for NMR Data Process – Georgia Tech NMR Center [sites.gatech.edu]
- 20. NMR Data Processing Software | UD NMR Center [sites.udel.edu]
- 21. NMR Software | NMR Technologies | Bruker [bruker.com]
Application Notes & Protocols for ((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine in Drug Discovery
Introduction: A Scaffold of Therapeutic Promise
The compound ((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine represents a promising scaffold for drug discovery, integrating three key pharmacophoric elements: a phenylalanine core, a sulfonamide linker, and a 4'-chlorinated biphenyl group. Phenylalanine derivatives are of significant interest in medicinal chemistry as their structural analogy to natural α-amino acids allows for recognition by biological systems, while often conferring enhanced metabolic stability compared to their natural counterparts.[1] The sulfonamide moiety is a well-established functional group in drug design, known to improve target binding and pharmacokinetic profiles.[2] Furthermore, the biphenyl group provides a rigid scaffold that can be tailored to fit into specific protein binding pockets, with halogen substitutions like chlorine often enhancing binding affinity through halogen bonding and modifying lipophilicity.
Given these structural features, derivatives of this scaffold are being investigated for a range of therapeutic applications. For instance, β-phenylalanine derivatives incorporating sulfonamide and azole moieties have demonstrated potential as antiproliferative agents in lung cancer models.[2][3] This suggests that the core structure of this compound could be a valuable starting point for the development of novel therapeutics, particularly in oncology and as enzyme inhibitors.
These application notes provide a detailed guide for researchers on how to approach the initial screening and characterization of this compound and its analogs in a drug discovery setting.
Application Note 1: Screening for Anticancer Activity
Rationale for Anticancer Potential
The structural components of this compound suggest a potential for anticancer activity. The phenylalanine core can mimic natural amino acids, potentially allowing the molecule to be taken up by cancer cells with high metabolic rates. The sulfonamide and biphenyl groups can be designed to interact with specific enzymatic targets or protein-protein interfaces crucial for cancer cell proliferation and survival. Research on related β-phenylalanine derivatives has shown that such compounds can exhibit significant cytotoxic activity against cancer cell lines.[2][3] Therefore, a primary application of this compound in drug discovery is as a scaffold for novel anticancer agents.
Protocol: MTT Assay for In Vitro Cytotoxicity Screening
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on a relevant cancer cell line, such as the A549 human lung adenocarcinoma cell line.
Materials:
-
This compound
-
A549 human lung adenocarcinoma cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a T-75 flask until they reach 80-90% confluency.
-
Trypsinize the cells, resuspend them in fresh medium, and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[3]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (e.g., doxorubicin at a known cytotoxic concentration).
-
After the overnight incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells in triplicate.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration on a logarithmic scale.
-
Determine the half-maximal inhibitory concentration (IC50) value from the dose-response curve using non-linear regression analysis.
-
Data Presentation:
| Compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 98.1 ± 4.8 |
| 1 | 85.3 ± 6.1 |
| 10 | 52.7 ± 3.9 |
| 50 | 21.4 ± 2.5 |
| 100 | 8.9 ± 1.7 |
| Doxorubicin (Positive Control) | 15.6 ± 2.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Caption: Workflow for MTT cytotoxicity assay.
Application Note 2: Evaluation as an Enzyme Inhibitor
Rationale for Enzyme Inhibition
The biphenylsulfonamide scaffold is a known inhibitor of various enzymes. For example, a series of biphenylsulfonamides have been identified as potent inhibitors of aggrecanase-1, an enzyme involved in cartilage degradation in osteoarthritis.[4] The structural features of this compound suggest it could be a candidate for inhibiting enzymes with hydrophobic binding pockets that can accommodate the biphenyl group, and where the sulfonamide can form key hydrogen bonds. Matrix metalloproteinases (MMPs) are a class of enzymes often overexpressed in cancer and inflammatory diseases, making them attractive therapeutic targets.
Protocol: Generic MMP Fluorogenic Substrate Assay
This protocol describes a general method for screening this compound for inhibitory activity against a representative MMP (e.g., MMP-2 or MMP-9) using a fluorogenic substrate.
Materials:
-
This compound
-
Recombinant human MMP (e.g., MMP-2)
-
MMP fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
A known MMP inhibitor as a positive control (e.g., Batimastat)
-
96-well black microplate
-
Fluorescence microplate reader
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Create a series of dilutions in the assay buffer to obtain a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
-
Enzyme and Substrate Preparation:
-
Dilute the recombinant MMP in the assay buffer to the desired working concentration (this should be determined empirically to give a linear reaction rate).
-
Dilute the fluorogenic substrate in the assay buffer to its working concentration (typically at or below its Km value).
-
-
Assay Procedure:
-
To the wells of a 96-well black microplate, add the following in triplicate:
-
50 µL of assay buffer
-
10 µL of the test compound dilutions or vehicle (DMSO) for the control.
-
20 µL of the diluted MMP enzyme solution.
-
-
Incubate the plate at 37°C for 15-30 minutes to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the diluted fluorogenic substrate to each well.
-
-
Data Acquisition and Analysis:
-
Immediately begin monitoring the increase in fluorescence in kinetic mode using a fluorescence microplate reader (e.g., excitation at 328 nm and emission at 393 nm for the example substrate). Record readings every 1-2 minutes for 30-60 minutes.
-
Determine the initial reaction velocity (V) for each concentration by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each compound concentration using the formula:
-
% Inhibition = (1 - (V_inhibitor / V_vehicle)) x 100
-
-
Plot the percentage of inhibition against the compound concentration on a logarithmic scale.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
-
Caption: Principle of the MMP fluorogenic inhibition assay.
Considerations for Lead Optimization: Pharmacokinetic Profiling
Early assessment of pharmacokinetic (PK) properties, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME), is crucial in drug discovery to avoid late-stage failures.[5][6][7] For a compound like this compound, which possesses a relatively high molecular weight and lipophilicity, understanding its PK profile is paramount.
Key In Vitro Pharmacokinetic Assays:
-
Caco-2 Permeability Assay: This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of enterocytes, mimicking the intestinal barrier. It is used to predict the oral absorption of a compound. The apparent permeability coefficient (Papp) is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A high Papp (A-B) and a low efflux ratio (Papp(B-A)/Papp(A-B)) are desirable for good oral absorption.
-
Metabolic Stability Assay: This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, typically using human liver microsomes or hepatocytes. The compound is incubated with the enzyme source, and its disappearance over time is monitored by LC-MS/MS. The in vitro half-life (t1/2) and intrinsic clearance (Clint) are calculated. A longer half-life indicates greater metabolic stability.
-
Plasma Protein Binding Assay: This assay determines the extent to which a compound binds to plasma proteins, such as albumin. High plasma protein binding can limit the free fraction of the drug available to exert its therapeutic effect. Equilibrium dialysis or ultrafiltration methods are commonly used.
Desirable Pharmacokinetic Parameters for an Oral Drug Candidate:
| Parameter | Assay | Desirable Range |
| Aqueous Solubility | Thermodynamic or Kinetic Solubility Assay | > 50 µM |
| Permeability | Caco-2 Permeability Assay | Papp (A-B) > 10 x 10^-6 cm/s |
| Efflux Ratio | Caco-2 Permeability Assay | < 2 |
| Metabolic Stability | Human Liver Microsome Stability Assay | t1/2 > 30 min |
| Plasma Protein Binding | Equilibrium Dialysis | < 99% |
Note: These are general guidelines, and the optimal range can vary depending on the therapeutic target and dosing regimen.
Synthesis Outline
The synthesis of this compound can be approached through established synthetic methodologies. A plausible synthetic route would involve the reaction of L-phenylalanine methyl ester with 4'-chloro-[1,1'-biphenyl]-4-sulfonyl chloride, followed by saponification of the ester to yield the final carboxylic acid.
The synthesis of the key intermediate, 4'-chloro-[1,1'-biphenyl]-4-sulfonyl chloride, can be achieved from 4-bromobenzenesulfonyl chloride and 4-chlorophenylboronic acid via a Suzuki coupling reaction, followed by conversion of the resulting sulfonic acid to the sulfonyl chloride. The modular nature of this synthesis allows for the facile generation of analogs by varying the boronic acid and the amino acid starting materials.[8][9][10]
References
- 1. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of ((4-keto)-phenoxy)methyl biphenyl-4-sulfonamides: a class of potent aggrecanase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. umb.edu.pl [umb.edu.pl]
- 6. ijcrt.org [ijcrt.org]
- 7. researchgate.net [researchgate.net]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell-Based Assays with ((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine: A VHL Ligand for Targeted Protein Degradation
Introduction: Harnessing the Ubiquitin-Proteasome System for Targeted Protein Degradation
The field of therapeutic intervention is undergoing a paradigm shift, moving beyond simple inhibition to the targeted elimination of disease-causing proteins. A revolutionary approach in this domain is the use of Proteolysis-Targeting Chimeras (PROTACs). These heterobifunctional molecules are engineered to hijack the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). A PROTAC typically consists of two key moieties: one that binds to a target protein and another that recruits an E3 ubiquitin ligase, connected by a chemical linker. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.
This guide focuses on ((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine , a potent and well-characterized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Its incorporation into a PROTAC enables the recruitment of the VHL E3 ligase to a specific protein of interest, thereby triggering its degradation. This application note provides a comprehensive overview and detailed protocols for utilizing this VHL ligand in the context of a PROTAC designed to degrade the Bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in oncology. The methodologies described herein will enable researchers to characterize the efficacy and mechanism of action of their custom PROTACs incorporating this VHL ligand.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in cell-based assays.
| Property | Value | Source |
| Molecular Formula | C21H18ClNO4S | --INVALID-LINK--{: target="_blank" } |
| Molecular Weight | 415.89 g/mol | --INVALID-LINK--{: target="_blank" } |
| Appearance | White to off-white solid | General observation |
| Solubility | Soluble in DMSO | --INVALID-LINK--{: target="_blank" } |
| Storage | Store at -20°C for long-term stability. | General laboratory practice |
Stock Solution Preparation: For cell-based assays, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound or a PROTAC derived from it in anhydrous dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. The stability of sulfonated derivatives in aqueous solutions can be pH-dependent, with greater stability generally observed at acidic pH. However, for cell culture applications, the compound is typically diluted into buffered media (pH ~7.4) immediately before use.
Mechanism of Action: The PROTAC-Induced Ternary Complex
The cornerstone of PROTAC activity is the formation of a ternary complex between the target protein (e.g., BRD4), the PROTAC itself, and the recruited E3 ligase (VHL). The this compound moiety of the PROTAC specifically binds to the VHL E3 ligase. This binding event brings the entire PROTAC-target protein complex into close proximity with the E3 ligase machinery, leading to the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the proteasome.
Figure 1: Mechanism of action of a PROTAC utilizing this compound to recruit the VHL E3 ligase for targeted protein degradation.
Experimental Protocols
The following protocols provide a framework for characterizing a hypothetical PROTAC, termed 'BRD4-Degrader-VHL', which incorporates this compound as the VHL ligand and a binder for the BRD4 protein.
Protocol 1: Assessment of BRD4 Protein Degradation by Western Blot
This protocol is designed to quantify the reduction in BRD4 protein levels following treatment with BRD4-Degrader-VHL.
A. Materials
-
Human cell lines expressing BRD4 (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM or EMEM with 10% FBS)
-
BRD4-Degrader-VHL
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-BRD4 antibody
-
Mouse anti-GAPDH or anti-β-actin antibody (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
B. Experimental Workflow
Figure 2: Step-by-step workflow for Western blot analysis of BRD4 degradation.
C. Step-by-Step Procedure
-
Cell Seeding: Seed HeLa or MCF-7 cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment:
-
Dose-Response: Treat cells with increasing concentrations of BRD4-Degrader-VHL (e.g., 0.1, 1, 10, 100, 1000 nM) for a fixed time (e.g., 24 hours). Include a DMSO vehicle control.
-
Time-Course: Treat cells with a fixed concentration of BRD4-Degrader-VHL (e.g., 100 nM) and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Proteasome Inhibition Control: In a separate well, pre-treat cells with a proteasome inhibitor like MG132 (10 µM) for 2 hours before adding BRD4-Degrader-VHL. This control is crucial to demonstrate that the observed protein loss is proteasome-dependent.
-
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer. Collect the lysate and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies against BRD4 and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and capture the signal with an imaging system.
-
-
Data Analysis: Quantify the band intensities for BRD4 and the loading control using densitometry software. Normalize the BRD4 signal to the loading control and then to the vehicle-treated control to determine the percentage of BRD4 degradation.
D. Expected Results
A successful BRD4-Degrader-VHL will show a dose- and time-dependent decrease in the BRD4 protein band intensity. The degradation should be significantly rescued in the presence of a proteasome inhibitor.
| Treatment | Expected BRD4 Level |
| Vehicle (DMSO) | 100% |
| BRD4-Degrader-VHL (low conc.) | ~80-90% |
| BRD4-Degrader-VHL (high conc.) | <20% |
| BRD4-Degrader-VHL + MG132 | ~100% |
Protocol 2: Cell Viability Assessment with CellTiter-Glo® Luminescent Assay
This protocol measures the downstream functional consequence of BRD4 degradation, which is expected to be a reduction in cell viability, particularly in cancer cell lines dependent on BRD4.
A. Materials
-
Human cancer cell line sensitive to BRD4 degradation (e.g., MCF-7)
-
Complete cell culture medium
-
BRD4-Degrader-VHL
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates suitable for luminescence readings
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
B. Step-by-Step Procedure
-
Cell Seeding: Seed MCF-7 cells in opaque-walled 96-well plates at an optimized density (e.g., 5,000 cells/well). Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of BRD4-Degrader-VHL for an extended period (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control wells and plot the results to determine the IC50 value.
Protocol 3: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol aims to demonstrate the formation of the BRD4-PROTAC-VHL ternary complex within the cell.
A. Materials
-
Human cell line (e.g., HEK293T)
-
BRD4-Degrader-VHL
-
DMSO (vehicle control)
-
MG132
-
Co-IP lysis buffer (non-denaturing)
-
Antibodies for immunoprecipitation (e.g., anti-VHL or anti-Flag if using tagged proteins)
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Antibodies for Western blotting (anti-BRD4 and anti-VHL)
B. Step-by-Step Procedure
-
Cell Treatment: Culture and treat cells with BRD4-Degrader-VHL and MG132 as described in the Western blot protocol.
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP buffer.
-
Immunoprecipitation:
-
Incubate the cell lysates with an anti-VHL antibody (or control IgG) overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the captured complexes.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for the presence of BRD4 and VHL.
C. Expected Results
In the sample treated with BRD4-Degrader-VHL, a band for BRD4 should be detected in the VHL immunoprecipitate, confirming that the two proteins are in a complex. This band should be absent or significantly weaker in the vehicle and control IgG lanes.
Conclusion
This compound is a valuable chemical tool for the development of PROTACs that recruit the VHL E3 ligase. The protocols outlined in this application note provide a robust framework for researchers to characterize the cellular activity of their VHL-based PROTACs. By systematically assessing target protein degradation, downstream effects on cell viability, and the formation of the critical ternary complex, scientists can effectively advance their targeted protein degradation research and drug discovery efforts.
purification techniques for ((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine
An In-depth Guide to the Purification of ((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a derivative of the amino acid phenylalanine, characterized by the presence of a bulky, hydrophobic 4'-chloro-[1,1'-biphenyl]-4-sulfonyl group attached to the amino group.[1][2][3][4] The purity of this compound is of paramount importance for its use in research and drug development, as even minor impurities can significantly impact biological activity and lead to erroneous experimental results. This guide will detail two primary methods for its purification: High-Performance Liquid Chromatography (HPLC) and Crystallization.
Understanding the Molecule and Potential Impurities
A logical purification strategy begins with understanding the physicochemical properties of the target molecule and the likely impurities from its synthesis.
Target Molecule Properties:
-
Acidic and Basic Centers: The molecule possesses a carboxylic acid group and a sulfonamide group, making it amphoteric.
-
Hydrophobicity: The biphenyl group imparts significant hydrophobicity.
-
Chirality: The phenylalanine backbone introduces a chiral center.
Potential Impurities: A common synthetic route to this compound involves the reaction of phenylalanine with (4'-chloro-[1,1'-biphenyl]-4-yl)sulfonyl chloride. Based on this, potential impurities include:
-
Unreacted starting materials: Phenylalanine and (4'-chloro-[1,1'-biphenyl]-4-yl)sulfonyl chloride.
-
Hydrolysis product of the sulfonyl chloride: (4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonic acid.
-
Di-sulfonated phenylalanine (if the reaction conditions are not well-controlled).
-
Side-reaction products from the biphenyl synthesis.[5]
-
Enantiomeric impurity (D-phenylalanine derivative) if the starting phenylalanine was not enantiomerically pure.
Purification Workflow Overview
The following diagram illustrates a typical workflow for the purification of this compound.
Caption: A generalized workflow for the purification of this compound.
Part 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique for purifying compounds like this compound due to its high resolving power and applicability to a wide range of hydrophobicities. The principle lies in the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.
Protocol 1: Preparative RP-HPLC
1. Sample Preparation:
- Dissolve the crude product in a minimal amount of a suitable solvent, such as acetonitrile or methanol.
- Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
2. Chromatographic Conditions:
- Column: A C18 stationary phase is recommended due to the hydrophobic nature of the biphenyl group.
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. The TFA acts as an ion-pairing agent to improve peak shape.
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
- Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is typically employed to elute the compound of interest while separating it from impurities. A starting point could be 5% B to 95% B over 30 minutes.
- Flow Rate: Dependent on the column diameter. For a preparative column, a flow rate of 10-20 mL/min is common.
- Detection: UV detection at a wavelength where the biphenyl chromophore absorbs strongly (e.g., 254 nm).
3. Fraction Collection:
- Collect fractions as the peak corresponding to the target molecule elutes.
- Analyze the collected fractions by analytical HPLC to determine their purity.
4. Post-Purification Processing:
- Pool the pure fractions.
- Remove the organic solvent (acetonitrile) using a rotary evaporator.
- Lyophilize the remaining aqueous solution to obtain the purified product as a solid.
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18 Silica | The hydrophobic C18 phase provides strong retention for the non-polar biphenyl moiety, enabling good separation. |
| Mobile Phase | Water/Acetonitrile with 0.1% TFA | Acetonitrile is a common organic modifier. TFA improves peak shape by ion-pairing with the amino acid. |
| pH | Acidic (due to TFA) | Suppresses the ionization of the carboxylic acid, leading to better retention and sharper peaks. |
| Detection Wavelength | ~254 nm | The aromatic rings of the biphenyl group provide strong UV absorbance at this wavelength. |
Part 2: Crystallization
Crystallization is an effective technique for the final polishing of the purified compound to remove any remaining minor impurities and to obtain a crystalline solid with high purity.
Protocol 2: Solvent-Antisolvent Crystallization
1. Solvent Selection:
- Identify a solvent in which the compound has high solubility (the "solvent") and another in which it has low solubility (the "antisolvent"). The two solvents must be miscible.
- For this compound, a good solvent might be a polar organic solvent like methanol, ethanol, or acetone. A suitable antisolvent could be water or a non-polar organic solvent like hexane.
2. Crystallization Procedure:
- Dissolve the HPLC-purified product in a minimal amount of the hot solvent to create a saturated solution.
- Slowly add the antisolvent dropwise to the solution at an elevated temperature until slight turbidity is observed.
- If turbidity persists, add a few drops of the solvent to redissolve the precipitate.
- Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator to maximize crystal formation.
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold antisolvent to remove any residual soluble impurities.
- Dry the crystals under vacuum.
| Solvent System | Rationale |
| Methanol/Water | The compound is likely soluble in methanol and less soluble in water. The slow addition of water reduces the solubility, inducing crystallization. |
| Ethanol/Hexane | Similar to the above, ethanol acts as the solvent and hexane as the antisolvent. This system is useful if the compound is sensitive to water.[6][7] |
Purity Assessment
The purity of the final product should be assessed using a combination of analytical techniques:
-
Analytical HPLC: To determine the percentage purity. A high-resolution analytical C18 column should be used.
-
Mass Spectrometry (MS): To confirm the molecular weight of the purified compound.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any structural impurities.
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor peak shape in HPLC | Secondary interactions with the stationary phase. | Add an ion-pairing agent like TFA to the mobile phase. Optimize the pH of the mobile phase. |
| Co-elution of impurities | Insufficient resolution. | Optimize the HPLC gradient. Try a different stationary phase (e.g., phenyl-hexyl). |
| No crystal formation | Solution is not supersaturated. The compound is an oil. | Concentrate the solution further. Try a different solvent/antisolvent system. Scratch the inside of the flask to induce nucleation. |
| Low yield from crystallization | Compound is too soluble in the solvent mixture. | Use a higher proportion of the antisolvent. Cool the solution to a lower temperature. |
Logical Relationships in Purification
Caption: Logical flow of impurity removal using a multi-step purification strategy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chembk.com [chembk.com]
- 5. benchchem.com [benchchem.com]
- 6. JPH05178801A - Crystallization method of L-phenylalanine - Google Patents [patents.google.com]
- 7. EP0469541B1 - Method of crystallizing phenylalanine - Google Patents [patents.google.com]
- 8. Synthesis of radiolabeled biphenylsulfonamide matrix metalloproteinase inhibitors as new potential PET cancer imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine solubility issues and solutions
Introduction
Welcome to the technical support guide for ((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine. This document is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the solubility of this compound. As a phenylalanine derivative with a complex biphenyl sulfonyl structure, this molecule presents unique solubility hurdles that can impact experimental reproducibility and the advancement of research.[1][2] This guide provides in-depth troubleshooting, scientifically grounded solutions, and practical protocols to overcome these issues, ensuring the successful progression of your work.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its solubility?
A1: The solubility of this compound is governed by a combination of its structural components:
-
Biphenyl Core: The two connected phenyl rings create a large, nonpolar, and rigid backbone, which significantly contributes to low aqueous solubility.[3][4]
-
Chlorine Substituent: The chloro group on the biphenyl moiety further increases the lipophilicity of the molecule.[5][6]
-
Sulfonyl Group: While the sulfonyl group introduces some polarity, its contribution is often insufficient to counteract the hydrophobicity of the large aromatic structure.[7][8]
-
Phenylalanine Moiety: This amino acid component possesses a carboxylic acid group and an amino group. These ionizable groups mean that the compound's overall charge and, consequently, its aqueous solubility are highly dependent on the pH of the solution.[9][10]
Q2: What is the predicted pKa of this compound and how does it relate to solubility?
A2: The predicted pKa for the carboxylic acid group of the phenylalanine moiety is approximately 3.23.[11] This indicates that at pH values below 3.23, the carboxylic acid will be predominantly in its neutral, less soluble form. As the pH increases above 3.23, the carboxylic acid will deprotonate to form a carboxylate anion, which is significantly more water-soluble.[9][12][13] Therefore, pH adjustment is a critical first step in addressing solubility issues.
Q3: Why am I observing precipitation of the compound when I dilute my stock solution in aqueous buffer?
A3: This is a common issue for poorly soluble compounds, often referred to as "crashing out." It typically occurs when a stock solution, prepared in a high-concentration organic solvent (like DMSO), is diluted into an aqueous buffer where the compound's solubility is much lower. The organic solvent concentration is no longer sufficient to keep the compound dissolved, leading to precipitation.
Q4: Can I heat the solution to improve solubility?
A4: Gently warming the solution can temporarily increase the solubility of many compounds. However, this is not always a permanent solution, and the compound may precipitate out again as the solution cools to room temperature. It is also crucial to consider the thermal stability of the compound, as excessive heat could lead to degradation.
Troubleshooting Guide
Issue 1: Compound fails to dissolve in common aqueous buffers (e.g., PBS, TRIS).
Causality: The inherent lipophilicity of the biphenyl and chloro-substituted core structure leads to poor interaction with water molecules, resulting in low aqueous solubility. At neutral pH, the carboxylic acid group is deprotonated, but the overall hydrophobicity of the molecule still dominates.
Solutions:
-
pH Adjustment:
-
Rationale: Increasing the pH of the solution will ensure the carboxylic acid group is fully deprotonated, maximizing the compound's charge and interaction with polar water molecules.[9][14][15]
-
Protocol:
-
Prepare a stock solution of the compound in an appropriate organic solvent (e.g., DMSO, ethanol).
-
Prepare the desired aqueous buffer (e.g., PBS, TRIS).
-
While stirring the buffer, slowly add small aliquots of a dilute base (e.g., 0.1 M NaOH) to raise the pH. For this compound, a target pH of 7.4 or higher is recommended.
-
Once the desired pH is reached and stable, slowly add the stock solution dropwise to the stirring buffer.
-
Monitor for any signs of precipitation. If cloudiness appears, stop the addition and allow the solution to stir for a longer period.
-
-
-
Co-solvents:
-
Rationale: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[16]
-
Common Co-solvents: Ethanol, propylene glycol, polyethylene glycol (PEG), and glycerol.
-
Protocol:
-
Prepare the aqueous buffer.
-
Add the chosen co-solvent to the buffer at a specific percentage (v/v). Start with a low concentration (e.g., 5-10%) and gradually increase if necessary.
-
Prepare a stock solution of the compound in the same co-solvent or a compatible organic solvent.
-
Slowly add the stock solution to the co-solvent/buffer mixture while stirring.
-
-
Issue 2: Compound precipitates over time, even after initial dissolution.
Causality: The initially formed solution may be supersaturated. Over time, the compound begins to nucleate and crystallize, leading to precipitation. This can be influenced by temperature fluctuations and the presence of impurities.
Solutions:
-
Use of Surfactants:
-
Rationale: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, increasing their apparent solubility and stability in solution.[17][18]
-
Recommended Surfactants: Polysorbate 80 (Tween 80), Sodium Lauryl Sulfate (SLS).[19][20]
-
Protocol:
-
Prepare the aqueous buffer.
-
Add the surfactant at a concentration above its CMC.
-
Gently mix to ensure the surfactant is fully dissolved. Avoid vigorous shaking, which can cause foaming.
-
Prepare a stock solution of the compound in a minimal amount of a suitable organic solvent.
-
Slowly add the stock solution to the surfactant-containing buffer while stirring.
-
-
-
Complexation with Cyclodextrins:
-
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts from the aqueous environment and increasing solubility.[21]
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HPβCD), Sulfobutyl-ether-β-cyclodextrin (SBEβCD).[20]
-
Protocol:
-
Prepare a solution of the chosen cyclodextrin in the desired aqueous buffer.
-
Add the solid compound directly to the cyclodextrin solution and stir for several hours, or overnight, to allow for complex formation.
-
Alternatively, add a concentrated stock solution of the compound to the cyclodextrin solution.
-
-
Issue 3: Inconsistent results in biological assays due to poor solubility.
Causality: Undissolved compound particles can lead to inaccurate concentration measurements and variable exposure to cells or proteins in biological assays. This can result in poor reproducibility and misleading data.
Solutions:
-
Amorphous Solid Dispersions (ASDs):
-
Rationale: Converting the crystalline form of a drug to an amorphous state can significantly increase its apparent solubility and dissolution rate. This is often achieved by dispersing the drug in a polymer matrix.[16][22]
-
Common Polymers: Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC), and specialized polymers like Apinovex™.[16][23]
-
Workflow: This is an advanced technique typically requiring specialized equipment (e.g., spray dryer, hot-melt extruder). The general principle involves dissolving both the compound and the polymer in a common solvent and then rapidly removing the solvent to trap the compound in an amorphous state within the polymer matrix.
-
-
Nanosuspensions:
-
Rationale: Reducing the particle size of the compound to the nanometer range increases the surface area-to-volume ratio, which can lead to an increase in both the rate of dissolution and the saturation solubility.[18][21]
-
Workflow: This requires specialized equipment like high-pressure homogenizers or bead mills to reduce the particle size of the compound in a liquid dispersion medium, often stabilized by surfactants or polymers.
-
Data Summary and Visualization
Table 1: Recommended Starting Concentrations for Solubility Enhancing Excipients
| Excipient Category | Excipient Example | Typical Starting Concentration | Notes |
| Surfactant | Polysorbate 80 (Tween 80) | 0.1% - 1% (w/v) | Ensure concentration is above the CMC. |
| Surfactant | Sodium Lauryl Sulfate (SLS) | 0.05% - 0.5% (w/v) | Anionic surfactant, consider potential interactions. |
| Cyclodextrin | HP-β-CD | 5% - 20% (w/v) | Can be used at higher concentrations. |
| Co-solvent | Propylene Glycol | 10% - 40% (v/v) | May affect cell viability at higher concentrations. |
| Polymer | PVP K30 | 1% - 5% (w/v) | Often used in solid dispersion formulations.[16] |
Experimental Workflow for Solubility Enhancement
Caption: Decision tree for addressing solubility issues.
Protocol: Shake-Flask Method for Equilibrium Solubility Determination
This protocol is a standard method for determining the thermodynamic solubility of a compound.[24]
-
Preparation: Prepare a series of vials containing the different solvent systems to be tested (e.g., water, pH-adjusted buffers, co-solvent mixtures, excipient solutions).
-
Addition of Compound: Add an excess amount of this compound to each vial. The goal is to have undissolved solid remaining at the end of the experiment.
-
Equilibration: Tightly cap the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Sample Collection: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.
-
Separation: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to avoid overestimation of solubility.
-
Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
Caption: Workflow for the shake-flask solubility protocol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 5. 1,1'-Biphenyl, 4-chloro- [webbook.nist.gov]
- 6. 4-Chlorobiphenyl | C12H9Cl | CID 16323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN105693568A - Preparation method benzene sulfonyl chloride and diphenylsulfone - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. 4-Chloro-L-phenylalanine | C9H10ClNO2 | CID 736190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. N-[(4'-CHLORO[1,1'-BIPHENYL]-4-YL)SULFONYL]PHENYLALANINE CAS#: 1449133-06-5 [m.chemicalbook.com]
- 12. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fiveable.me [fiveable.me]
- 14. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 15. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 18. brieflands.com [brieflands.com]
- 19. mdpi.com [mdpi.com]
- 20. pharmaexcipients.com [pharmaexcipients.com]
- 21. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 23. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing ((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine in Solution
Welcome to the technical support center for ((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for improving the stability of this compound in solution.
Introduction
This compound is a phenylalanine derivative with a complex structure that includes a sulfonamide linkage, a carboxylic acid, a chiral center, and a chlorinated biphenyl moiety.[1][2][3] Each of these functional groups presents unique stability challenges in solution. This guide provides a structured approach to identifying and mitigating potential degradation pathways, ensuring the integrity of your experimental results.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound in solution.
Question 1: I am observing a time-dependent decrease in the concentration of my compound in an aqueous buffer. What are the likely causes?
Answer: A time-dependent loss of your compound can be attributed to several degradation pathways, primarily hydrolysis of the sulfonamide bond. The stability of sulfonamides is often pH-dependent.[4][5] Under strongly acidic or alkaline conditions, the S-N bond in the sulfonamide can be cleaved.
-
Acid-Catalyzed Hydrolysis: In acidic conditions, protonation of the sulfonamide nitrogen or oxygen can make the sulfur atom more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: In alkaline conditions, deprotonation of the sulfonamide nitrogen can occur, which may be followed by rearrangement or cleavage. However, many sulfonamides show greater stability at a slightly alkaline pH compared to acidic conditions.[4]
Recommendation: The first step in troubleshooting is to perform a pH stability profile to identify the pH at which the compound is most stable. A typical starting point is to test the stability at pH 4, 7, and 9.[5]
Question 2: My solution has turned slightly yellow after storage, even when protected from light. What could be the reason?
Answer: A color change can indicate the formation of degradation products. While photodegradation is a common cause of discoloration for chlorinated aromatic compounds, if light exposure is ruled out, oxidative degradation should be considered.[6] The biphenyl and phenylalanine aromatic rings can be susceptible to oxidation, potentially forming hydroxylated or quinone-like structures which are often colored.
Recommendation: To minimize oxidation, consider de-gassing your solvents and storing the solution under an inert atmosphere (e.g., nitrogen or argon). The addition of antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), could also be evaluated, but their compatibility with your downstream assays must be confirmed.
Question 3: I am using a co-solvent like methanol or acetonitrile to dissolve the compound, and I'm still seeing instability. Can the co-solvent be the problem?
Answer: Yes, while co-solvents are often necessary for solubility, they can also participate in degradation reactions.[7][8] For example, if your solution contains an alcohol like methanol or ethanol, esterification of the carboxylic acid on the phenylalanine moiety can occur, especially under acidic conditions. While hydrophilic co-solvents can improve emulsification properties, they may not ensure long-term stability in the emulsified state.[8]
Recommendation: If you suspect co-solvent-related degradation, try to use the minimum amount of co-solvent necessary for dissolution. Alternatively, explore other co-solvents like DMSO or DMF, which are less likely to react with the carboxylic acid. Always run a control with the co-solvent alone to check for any interfering peaks in your analytical method.
Question 4: I see an additional peak in my HPLC chromatogram that grows over time. How can I identify this degradation product?
Answer: Identifying degradation products is crucial for understanding the stability of your compound. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for this purpose.[9] By comparing the mass-to-charge ratio (m/z) of the parent compound with the new peak, you can often deduce the chemical modification (e.g., hydrolysis, oxidation). For more detailed structural information, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[9]
Recommendation: Perform a forced degradation study (see protocol below) to intentionally generate degradation products. This will help you to confirm that your analytical method is "stability-indicating," meaning it can separate and detect the degradation products from the parent compound.
Question 5: Could the biphenyl group in the molecule cause any specific stability issues?
Answer: The biphenyl group introduces the possibility of atropisomerism, which is a type of stereoisomerism arising from restricted rotation around a single bond.[3][9][10] While not a degradation pathway in the traditional sense, if the rotation around the biphenyl bond is hindered, the molecule could exist as two stable, non-interconverting atropisomers. These atropisomers can have different biological activities and physicochemical properties. Changes in temperature or solvent could potentially affect the rotational barrier and the equilibrium between these isomers, which might be observed as a change in the analytical profile. Atropisomers can be classified based on their half-life of racemization, with some being stable enough for drug development.[9][10]
Recommendation: Be aware of this possibility, especially if you observe unexpected changes in your analytical data that cannot be explained by chemical degradation. Specialized chiral chromatography may be required to separate and quantify atropisomers.
Experimental Protocols
Protocol 1: pH Stability Study
This protocol outlines a basic experiment to determine the stability of this compound at different pH values.
Materials:
-
This compound
-
Buffers: pH 4.0 (e.g., acetate buffer), pH 7.0 (e.g., phosphate buffer), pH 9.0 (e.g., borate buffer)[5]
-
Acetonitrile or other suitable organic solvent
-
HPLC system with a UV detector
-
pH meter
Procedure:
-
Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
In separate vials, add an aliquot of the stock solution to each of the pH buffers to achieve a final concentration of 100 µg/mL. Ensure the volume of the organic solvent is low (e.g., <5%) to minimize its effect on the buffer's pH.
-
Immediately after preparation (t=0), take an aliquot from each vial and analyze it by HPLC to determine the initial concentration.
-
Store the vials at a controlled temperature (e.g., 25 °C or 40 °C) and protect them from light.
-
At predetermined time points (e.g., 24, 48, 72 hours, and 1 week), withdraw aliquots from each vial and analyze by HPLC.
-
Plot the percentage of the remaining compound against time for each pH.
Protocol 2: Forced Degradation Study
This study is designed to intentionally degrade the compound to identify potential degradation products and to validate the stability-indicating nature of the analytical method.[11]
Conditions for Forced Degradation:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid compound at 80 °C for 48 hours.
-
Photodegradation: Solution exposed to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for 24 hours.
Procedure:
-
Prepare solutions of the compound under each of the stress conditions.
-
For each condition, also prepare a blank solution (stress agent without the compound).
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all samples by a suitable stability-indicating method (e.g., HPLC-UV/MS).
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.
Data Presentation
Table 1: Example Data from a pH Stability Study
| pH | Initial Concentration (µg/mL) | Concentration at 24h (µg/mL) | Concentration at 72h (µg/mL) | % Remaining at 72h |
| 4.0 | 100.2 | 85.1 | 60.5 | 60.4% |
| 7.0 | 99.8 | 98.5 | 97.2 | 97.4% |
| 9.0 | 100.5 | 95.3 | 88.1 | 87.7% |
Visualizations
Caption: Workflow for assessing the stability of the compound.
Caption: Potential degradation pathways for the compound.
References
- 1. L-phenylalanine degradation I (aerobic) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-phenylalanine degradation IV (mammalian, via side chain) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Atropisomerism in the Pharmaceutically Relevant Realm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Synthesis of Biphenyl Sulfonyl Compounds
Welcome to the Technical Support Center for the synthesis of biphenyl sulfonyl compounds. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of these synthetic pathways. Here, we address common challenges, from low yields to purification hurdles, with a focus on the underlying chemical principles to empower you to optimize your experimental outcomes.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during the synthesis of biphenyl sulfonyl compounds.
Q1: What is the most common cause of low to no yield in the synthesis of biphenyl-4-sulfonyl chloride? A1: The most frequent issues are incomplete reaction and degradation of the sulfonating agent. Chlorosulfonic acid is highly sensitive to moisture, and its decomposition can halt the reaction. Additionally, insufficient reaction time or temperatures below the activation energy threshold can lead to poor conversion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to ensure the consumption of the starting biphenyl.[1]
Q2: How can I minimize the formation of di-sulfonylated byproducts? A2: The formation of di-sulfonylated biphenyl is a common side reaction, particularly when using a large excess of the sulfonating agent or elevated temperatures. To favor mono-sulfonylation, it is critical to maintain low reaction temperatures, typically between -10°C and 10°C, during the addition of biphenyl to chlorosulfonic acid.[1] Careful control of the stoichiometry, avoiding a large excess of chlorosulfonic acid, is also essential.[1]
Q3: My crude biphenyl sulfonyl chloride is an oil instead of a solid. What should I do? A3: An oily product often indicates the presence of impurities, such as unreacted starting materials, residual solvent, or incomplete hydrolysis of excess chlorosulfonic acid.[1] Purification by recrystallization is the most effective method to resolve this.[1] Suitable solvent systems include toluene/hexanes or dichloromethane/hexanes.[1]
Q4: What is the best way to quench a reaction involving chlorosulfonic acid? A4: The reaction should be quenched by carefully and slowly pouring the reaction mixture onto crushed ice with vigorous stirring. This method helps to control the exothermic hydrolysis of the excess chlorosulfonic acid and minimizes the hydrolysis of the desired biphenyl sulfonyl chloride product.
Q5: How can I confirm the identity and purity of my final biphenyl sulfonyl compound? A5: A combination of analytical techniques should be employed. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure of the compound. High-Performance Liquid Chromatography (HPLC) and/or Gas Chromatography (GC) can be used to assess its purity. The melting point is also a good indicator of purity for solid compounds.[2]
II. Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common problems encountered during the synthesis of biphenyl sulfonyl compounds.
A. Low or No Product Yield
A low or non-existent yield of the desired biphenyl sulfonyl compound can be attributed to several factors, from reagent quality to reaction conditions.
Problem: After the workup, I have very little or no desired product.
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| 1. Reagent Degradation | Chlorosulfonic acid is highly reactive and susceptible to hydrolysis. Ensure it is fresh and handled under anhydrous conditions. Other reagents, such as the biphenyl starting material or catalysts for cross-coupling reactions, should be of high purity. |
| 2. Incomplete Reaction | Monitor the reaction progress using TLC or HPLC. If starting material is still present, consider extending the reaction time or cautiously increasing the temperature. For sulfonylations, a common starting point is a 1:3 to 1:5 molar ratio of biphenyl to chlorosulfonic acid to drive the reaction to completion.[1] |
| 3. Suboptimal Reaction Temperature | For electrophilic sulfonylations, the initial addition of biphenyl to chlorosulfonic acid should be performed at low temperatures (-10°C to 10°C) to control the exothermic reaction.[1] For cross-coupling reactions like Suzuki-Miyaura, the optimal temperature will depend on the specific catalyst and substrates used. |
| 4. Inefficient Quenching and Workup | During the quench with ice water, the product can sometimes precipitate as a very fine solid that is difficult to filter. Using a filtration aid like Celite can improve recovery.[1] Alternatively, after quenching, extracting the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate can recover dissolved product.[1] |
B. Impurity Formation
The formation of byproducts is a common challenge. Identifying the impurity is the first step toward mitigating its formation.
Problem: My final product is contaminated with significant impurities.
Common Impurities and Their Prevention:
| Impurity | Formation Pathway | Prevention & Removal |
| Di-sulfonylated Biphenyl | Occurs at higher temperatures or with a large excess of the sulfonating agent. | Maintain a low reaction temperature (-10°C to 10°C) during the addition of biphenyl.[1] Carefully control the stoichiometry, avoiding a large excess of chlorosulfonic acid.[1] |
| Biphenyl Sulfonic Acid | Hydrolysis of the biphenyl sulfonyl chloride product during aqueous workup. | Maintain strict anhydrous conditions throughout the reaction and workup.[3] Quench the reaction at low temperatures. For some aryl sulfonyl chlorides with low water solubility, precipitation from an aqueous medium can protect the product from extensive hydrolysis.[4] The sulfonic acid can be removed by washing the crude product with an aqueous HCl solution.[3] |
| Homocoupled Biphenyl (in cross-coupling) | A common side reaction in Suzuki-Miyaura and other cross-coupling reactions. | Optimize the catalyst, ligand, and base combination. The choice of solvent is also critical; polar solvents like acetone often promote quantitative conversion in ligandless Suzuki couplings. |
| Unreacted Starting Materials | Incomplete reaction due to insufficient reaction time, temperature, or improper stoichiometry. | Monitor the reaction to completion using TLC or HPLC. Optimize reaction parameters as discussed in the "Low or No Product Yield" section. Purification via recrystallization or column chromatography is effective for removal. |
C. Challenges in Specific Synthetic Routes
Different synthetic strategies for biphenyl sulfonyl compounds present unique challenges.
1. Friedel-Crafts Sulfonylation
This classic method involves the direct sulfonation of biphenyl.
Workflow for Troubleshooting Friedel-Crafts Sulfonylation
Caption: Troubleshooting workflow for Friedel-Crafts sulfonylation.
2. Suzuki-Miyaura Cross-Coupling
A powerful method for forming the biphenyl core, often followed by sulfonation or coupling with a sulfonyl-containing partner.
Problem: My Suzuki-Miyaura coupling reaction is failing or giving low yields.
Key Parameters to Optimize:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial. For electron-rich aryl halides, ligands like those developed by Buchwald can accelerate the oxidative addition step.
-
Base: The base plays a key role in activating the boronic acid. Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can significantly impact the reaction outcome, as some bases can degrade the sulfonyl chloride group.[5]
-
Solvent: A variety of solvents can be used, often in aqueous mixtures. The solvent choice can affect the solubility of the reagents and the efficiency of the catalytic cycle.
-
Boronic Acid/Ester Stability: Arylboronic acids can be susceptible to protodeboronation, especially under basic conditions. Using boronate esters can sometimes improve stability.
3. Directed Ortho-Lithiation (DoM)
DoM is a powerful technique for regioselective functionalization of aromatic rings.[6]
Problem: My directed ortho-lithiation is not proceeding as expected.
Critical Considerations:
-
Directing Group: The choice of the directing metalation group (DMG) is paramount. Strong DMGs like tertiary amides are effective but can be difficult to remove later.[7]
-
Base: Strong alkyllithium bases (n-BuLi, s-BuLi, t-BuLi) are typically required. The choice of base and the presence of additives like TMEDA can influence the reaction's success.[6]
-
Temperature: These reactions are almost always performed at very low temperatures (e.g., -78°C) to prevent side reactions and rearrangement of the lithiated intermediate.[7]
III. Experimental Protocols
General Protocol for the Synthesis of Biphenyl-4-sulfonyl Chloride[1]
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (3-5 equivalents).
-
Cooling: Cool the flask to between -10°C and 10°C using an ice-salt or dry ice-acetone bath.
-
Addition of Biphenyl: Dissolve biphenyl (1 equivalent) in a minimal amount of a dry, inert solvent (e.g., dichloromethane) and add it dropwise to the cold, stirred chlorosulfonic acid over 30-60 minutes, maintaining the low temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at the low temperature for an additional 1-2 hours, then let it warm to room temperature and stir for another 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Carefully and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice and water.
-
Isolation: Collect the resulting white precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as toluene/hexanes or dichloromethane/hexanes.
Diagram of the General Synthetic Pathway
Caption: General synthesis of biphenyl-4-sulfonyl chloride.
IV. References
-
Technical Support Center: Optimizing Reaction Conditions for Biphenyl Sulfonyl Chloride - Benchchem. Available from: 1
-
"avoiding impurities in the synthesis of sulfonyl chlorides" - Benchchem. Available from: 3
-
Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development. Available from: 4
-
Directed (ortho) Metallation. Available from: 7
-
Directed Metalation: A Survival Guide - Baran Lab. Available from: 6
-
Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids | Organic Letters - ACS Publications. Available from: --INVALID-LINK--
-
Biphenyl-4-sulfonyl chloride 1623-93-4 - Sigma-Aldrich. Available from: --INVALID-LINK--
References
Technical Support Center: Synthesis of ((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine
Welcome to the technical support center for the synthesis of ((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis and overcome common challenges, particularly those leading to poor yield. The information herein is structured to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your laboratory work.
Overall Synthetic Scheme
The synthesis of the target molecule is a multi-step process that requires careful execution and optimization at each stage. Below is a generalized workflow that forms the basis of our troubleshooting guide.
Caption: Generalized four-step synthetic workflow.
Troubleshooting Guide & FAQs
This section is organized in a question-and-answer format to directly address potential issues you may encounter.
Part 1: Suzuki Coupling for Biphenyl Core Synthesis
Question 1: My Suzuki coupling reaction to form 4'-Chloro-[1,1'-biphenyl] has a low yield or fails completely. What are the common causes?
Answer: Low yield in Suzuki couplings is a frequent issue. The primary culprits are often related to the catalyst, reagents, or reaction conditions.
-
Catalyst Inactivity: The Pd(0) catalyst is the heart of the reaction and is highly sensitive to oxygen.
-
Insight: If your catalyst, such as Pd(PPh₃)₄, is not bright yellow, it may have oxidized. Similarly, if you are generating Pd(0) in situ from a Pd(II) source like Pd(OAc)₂, ensure the conditions are sufficiently reducing.
-
Troubleshooting:
-
Degas Your Solvents: Thoroughly sparge your solvents (e.g., dioxane/water, toluene/ethanol/water) with an inert gas like argon or nitrogen for at least 30 minutes before use.[1]
-
Ensure Inert Atmosphere: Assemble your reaction under a positive pressure of inert gas.
-
-
-
Boronic Acid Quality: Boronic acids can degrade over time, especially if not stored properly, leading to protodeborylation (replacement of the boronic acid group with hydrogen).
-
Insight: Alkyl and heteroaryl boronic acids can be particularly unstable.[2][3]
-
Troubleshooting:
-
Check Purity: Assess the purity of your boronic acid by NMR or melting point.
-
Use a Stoichiometric Excess: A slight excess (1.1-1.2 equivalents) of the boronic acid can sometimes compensate for minor impurities or degradation.
-
Alternative Reagents: Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[2]
-
-
-
Base and Solvent Selection: The choice of base and solvent system is critical for the catalytic cycle.
-
Insight: The base activates the boronic acid and facilitates the transmetalation step. The solvent system must solubilize both the organic and inorganic components.
-
Troubleshooting:
-
Base Strength: For aryl bromides, common bases include K₂CO₃, K₃PO₄, or Cs₂CO₃. K₃PO₄ is often effective in anhydrous couplings but may require a small amount of water to function optimally.[2]
-
Solvent System: A mixture of an organic solvent and water (e.g., Dioxane:H₂O 4:1, Toluene:EtOH:H₂O) is standard. The water is crucial for dissolving the base and facilitating the reaction.[2][3] If starting materials have poor solubility, a solvent like DMF or DMSO can be used, but be aware they can coordinate to the palladium center.[2]
-
-
| Parameter | Recommended Starting Point | Alternative/Troubleshooting | Rationale |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Pd(dppf)Cl₂; Buchwald Precatalysts (XPhos, SPhos) | Tetrakis can be oxygen-sensitive; dppf and Buchwald ligands offer greater stability and efficiency for challenging substrates.[1] |
| Base | K₂CO₃ (2-3 eq.) | K₃PO₄, Cs₂CO₃ | Stronger bases can accelerate the reaction, especially for less reactive aryl chlorides or hindered substrates. |
| Solvent | Dioxane/H₂O (4:1) | Toluene/EtOH/H₂O, DMF/H₂O | Solvent choice impacts solubility and reaction temperature. DMF can sometimes act as a ligand. |
| Temperature | 80-100 °C | Reflux | Higher temperatures can overcome activation barriers but may also lead to side reactions like boronic acid decomposition. |
Part 2: Chlorosulfonation of the Biphenyl Core
Question 2: I am getting a low yield of the desired 4'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride and a lot of dark, intractable material. Why?
Answer: Chlorosulfonation is a powerful but aggressive reaction that can lead to multiple side products if not controlled carefully.
-
Over-Sulfonation and Isomer Formation: The biphenyl ring has multiple sites that can be sulfonated.
-
Insight: The reaction uses a large excess of chlorosulfonic acid, a potent electrophile.[4] While the 4-position is sterically and electronically favored, sulfonation at other positions (e.g., 4,4'-disulfonation) is a significant risk, especially with prolonged reaction times or high temperatures.[5]
-
Troubleshooting:
-
Control Temperature: Add the biphenyl substrate to the chlorosulfonic acid slowly and with efficient cooling (e.g., an ice bath) to maintain a low temperature (0-10 °C) during the initial phase.
-
Monitor Reaction Time: Monitor the reaction progress by TLC. Once the starting material is consumed, quench the reaction promptly to avoid the formation of disulfonated byproducts.
-
Stoichiometry: While an excess of chlorosulfonic acid is typically used, using a vast excess can drive the reaction towards multiple sulfonations. A moderate excess (e.g., 5-10 equivalents) is often sufficient.
-
-
-
Byproduct Formation (Sulfone): A common byproduct is the formation of 4,4'-dichlorodiphenyl sulfone.[6]
-
Insight: This occurs when the newly formed sulfonyl chloride reacts with another molecule of the starting chlorobiphenyl under the harsh acidic conditions.
-
Troubleshooting:
-
Low Temperature: Maintaining a low reaction temperature helps to minimize this bimolecular side reaction.
-
Quenching Procedure: The reaction must be quenched carefully by pouring the reaction mixture onto crushed ice. This hydrolyzes the excess chlorosulfonic acid and precipitates the desired sulfonyl chloride, which is generally insoluble in the resulting cold aqueous acid.
-
-
Recommended Protocol: Chlorosulfonation
-
In a flask equipped with a stirrer and under an inert atmosphere, cool chlorosulfonic acid (5-10 eq.) to 0 °C.
-
Add 4'-Chloro-[1,1'-biphenyl] (1 eq.) portion-wise, ensuring the internal temperature does not exceed 10-15 °C.
-
Stir the mixture at this temperature for 1-2 hours, monitoring by TLC.
-
Once complete, very carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice.
-
The solid sulfonyl chloride will precipitate. Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry in vacuo.
Part 3: Sulfonamide Formation with Phenylalanine
Question 3: The coupling of my sulfonyl chloride with phenylalanine is inefficient. What protecting group strategy is best, and what conditions should I use?
Answer: Efficiently forming the sulfonamide bond requires protecting the other reactive functional groups on phenylalanine—the amine and the carboxylic acid—to prevent unwanted side reactions.
-
Protecting Group Strategy:
-
Insight: The free amine of phenylalanine is nucleophilic and will react with the sulfonyl chloride. However, the free carboxylic acid can complicate the reaction and purification. The most robust strategy is to protect both groups.
-
Recommended Protection:
-
Amine: Protect as a tert-butoxycarbonyl (Boc) group. It is stable to the basic conditions of the sulfonylation and can be removed later under acidic conditions.[7][8]
-
Carboxylic Acid: Protect as a simple ester, such as a methyl (OMe) or ethyl (OEt) ester. This is typically done via Fischer esterification before amine protection.
-
-
Starting Material: The ideal starting material for this step is therefore Boc-Phe-OMe .
-
-
Reaction Conditions:
-
Insight: The reaction involves the nucleophilic attack of the deprotonated Boc-protected amine onto the sulfonyl chloride. A non-nucleophilic base is required.
-
Troubleshooting:
-
Base Selection: Pyridine is a common choice as it acts as both a base and a solvent. However, other non-nucleophilic bases like triethylamine (TEA) or DIPEA in a solvent like dichloromethane (DCM) can also be effective.
-
Moisture Sensitivity: Sulfonyl chlorides are moisture-sensitive and will hydrolyze back to the sulfonic acid. Ensure all glassware is dry and use anhydrous solvents.
-
Reaction Monitoring: The reaction is often complete within a few hours at room temperature. Monitor by TLC to avoid degradation.
-
-
Part 4: Deprotection of the Final Molecule
Question 4: I am struggling with the final deprotection step. How can I remove both the Boc group and the methyl ester without degrading the sulfonamide?
Answer: The final deprotection is a critical step where yield can be lost. A two-step deprotection is often the most reliable method. Sulfonamides themselves are generally stable to a range of acidic and basic conditions.[9][10]
-
Step 1: Boc Deprotection (Acidic)
-
Insight: The Boc group is labile under acidic conditions.[11]
-
Protocol: Treat the protected intermediate with a solution of trifluoroacetic acid (TFA) in DCM (e.g., 25-50% TFA/DCM) at room temperature for 1-2 hours.[11] Alternatively, a solution of HCl in dioxane or diethyl ether can be used. Evaporation of the solvent and excess acid will yield the amine salt.
-
Potential Issue: The tert-butyl cation generated during deprotection can alkylate electron-rich aromatic rings.[8] While less of a concern for this specific substrate, scavengers like triethylsilane can be added if side products are observed.
-
-
Step 2: Ester Hydrolysis (Basic)
-
Insight: The methyl ester can be hydrolyzed to the carboxylate using basic conditions. Sulfonamides are generally stable to alkaline hydrolysis.[12]
-
Protocol: Dissolve the product from the Boc deprotection in a solvent mixture like THF/Methanol/Water. Add an excess of a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq.) and stir at room temperature.[13]
-
Workup: Monitor the reaction by TLC or LCMS. Once complete, carefully acidify the mixture with dilute HCl to pH ~2-3 to protonate the carboxylic acid. The final product will often precipitate and can be collected by filtration or extracted with an organic solvent like ethyl acetate.
-
Caption: Recommended two-step deprotection workflow.
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. api.pageplace.de [api.pageplace.de]
- 5. EP0053314A1 - Process for the chloro-sulphonation of biphenyl and diphenyl ether - Google Patents [patents.google.com]
- 6. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents [patents.google.com]
- 7. scispace.com [scispace.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 11. jk-sci.com [jk-sci.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting LC-MS Analysis of Halogenated Compounds
Welcome to the technical support center for the liquid chromatography-mass spectrometry (LC-MS) analysis of halogenated compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by these analytes. Here, we move beyond simple procedural lists to explain the underlying scientific principles, empowering you to make informed decisions and effectively troubleshoot your experiments.
Section 1: Mass Spectrometry - Interpreting the Halogen Signature
Halogenated compounds provide distinct isotopic patterns that are powerful identification tools, but they can also introduce complexity in spectral interpretation. This section addresses common mass spectrometry-related issues.
FAQ 1: I'm seeing multiple peaks for my chlorinated or brominated compound in the mass spectrum. Is this contamination or fragmentation?
This is one of the most common observations when analyzing chlorinated or brominated compounds and is typically due to the natural isotopic distribution of these halogens.
Causality and Explanation:
Unlike elements like carbon, where the heavy isotope (¹³C) is of low abundance (~1.1%), chlorine and bromine have significant heavy isotopes.
-
Chlorine: Exists as two primary isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1 (75.77% to 24.23%).[1] This means for every molecule containing one chlorine atom, you will see a molecular ion peak (M) and another peak two mass units higher (M+2) with roughly one-third the intensity.
-
Bromine: Has two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio (50.69% to 49.31%).[1][2] Consequently, a compound with one bromine atom will exhibit a molecular ion peak (M) and an M+2 peak of nearly equal intensity.[1][2]
These characteristic patterns are definitive indicators of the presence and number of chlorine or bromine atoms in your molecule.[3] The presence of a 3:1 M/M+2 peak ratio is a strong suggestion of a chlorine atom, while a 1:1 pattern points to bromine.[1]
Troubleshooting Steps:
-
Verify the Isotopic Pattern: Measure the relative intensities of the M and M+2 peaks. A 3:1 ratio strongly suggests a single chlorine atom, while a 1:1 ratio indicates a single bromine atom.
-
Consider Multiple Halogens: If you have more than one chlorine or bromine atom, the isotopic pattern becomes more complex. For example, a compound with two chlorine atoms will show peaks at M, M+2, and M+4 in a ratio of approximately 9:6:1. A compound with two bromine atoms will have peaks at M, M+2, and M+4 in a 1:2:1 ratio.[1]
-
Utilize High-Resolution Mass Spectrometry (HRMS): HRMS can provide the exact mass of your ions, allowing you to confirm the elemental composition and distinguish between your halogenated analyte and potential isobaric interferences.[4][5]
Data Presentation: Isotopic Patterns for Cl and Br
| Number of Halogen Atoms | Halogen | Isotopic Pattern (m/z) | Approximate Intensity Ratio |
| 1 | Chlorine | M, M+2 | 3:1 |
| 2 | Chlorine | M, M+2, M+4 | 9:6:1 |
| 1 | Bromine | M, M+2 | 1:1 |
| 2 | Bromine | M, M+2, M+4 | 1:2:1 |
FAQ 2: My highly fluorinated compound is showing poor sensitivity in electrospray ionization (ESI). How can I improve its signal?
The high electronegativity of fluorine and the strength of the carbon-fluorine bond can make ionization by ESI challenging.
Causality and Explanation:
Electrospray ionization typically relies on the analyte's ability to accept or donate a proton, or form adducts.[6][7] Highly fluorinated compounds are often not amenable to protonation. Their high electronegativity can also hinder the formation of positive ions. While they are good candidates for negative ion mode, their ionization efficiency can still be low.
Troubleshooting Workflow:
References
- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chlorine - Bromine Combination Isotope Intensities | NIST [nist.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Screening halogenated environmental contaminants in biota based on isotopic pattern and mass defect provided by high resolution mass spectrometry profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sites.bu.edu [sites.bu.edu]
- 7. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
Technical Support Center: Minimizing Degradation of Phenylalanine Derivatives
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in minimizing the degradation of phenylalanine and its derivatives during experimentation. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of phenylalanine derivative degradation in a laboratory setting?
A1: Phenylalanine and its derivatives are susceptible to degradation through several mechanisms. Understanding these pathways is the first step in preventing unwanted sample alteration. The primary causes include:
-
Oxidation: The aromatic ring of phenylalanine is prone to oxidation, especially in the presence of reactive oxygen species (ROS), which can be generated by exposure to light, atmospheric oxygen, or certain chemical reagents.[1][2][3] This can lead to the formation of tyrosine isomers (o-, m-, and p-tyrosine) and other oxidized byproducts.[1]
-
Photodegradation: Exposure to ultraviolet (UV) light, and to a lesser extent visible light, can induce photochemical reactions.[2][4] Aromatic amino acids, including phenylalanine, can absorb UV radiation, leading to the formation of excited states that can undergo various reactions, including oxidation and fragmentation.[2][4]
-
pH Instability: Extreme pH conditions (both acidic and basic) can catalyze the degradation of phenylalanine derivatives. The stability of these compounds is often optimal within a specific pH range, which should be determined empirically for novel derivatives.[5]
-
Enzymatic Degradation: If samples are not handled under sterile conditions or are derived from biological matrices, endogenous enzymes such as phenylalanine hydroxylase or aminotransferases can metabolize the compound.[6][7]
-
Thermal Stress: Elevated temperatures can accelerate the rate of all chemical degradation pathways.[8][9]
Q2: How should I store solid phenylalanine derivatives and their solutions to ensure long-term stability?
A2: Proper storage is critical for maintaining the integrity of your phenylalanine derivatives. Here are our recommendations based on best practices:
For Solid Compounds:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C for long-term storage.[10] | Reduces molecular motion and slows the rate of any potential solid-state degradation reactions. |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to atmospheric oxygen and moisture, thereby reducing the risk of oxidation and hydrolysis. |
| Light | Protect from light by using amber vials or storing in a dark location. | Prevents photodegradation.[2][4] |
| Moisture | Store in a desiccated environment. | Minimizes water-mediated degradation pathways. |
For Solutions:
| Parameter | Recommended Condition | Rationale |
| Preparation | Prepare solutions fresh whenever possible. If storage is necessary, use sterile, purified water or an appropriate buffer. | Minimizes the risk of microbial contamination and degradation in solution. |
| Temperature | For short-term storage (up to 60 days for some derivatives), 4°C may be acceptable.[11] For long-term storage, aliquot into single-use volumes and store at -20°C or -80°C.[11] | Freezing significantly slows down degradation kinetics. Aliquoting prevents multiple freeze-thaw cycles which can degrade the compound and introduce contaminants. |
| Light | Store solutions in amber vials or wrap vials in aluminum foil. | Protects from light-induced degradation.[2][4] |
| pH | Maintain the pH of the solution within the optimal stability range for the specific derivative. For phenylalanine itself, a neutral to slightly acidic pH is generally preferred. | pH can significantly influence the rate of hydrolysis and other degradation reactions.[5] |
Troubleshooting Guides
Scenario 1: Inconsistent Results in HPLC Analysis
Q3: I'm observing peak tailing, ghost peaks, or inconsistent retention times when analyzing my phenylalanine derivative by HPLC. Could this be due to degradation?
A3: Yes, these are classic symptoms of on-column or in-sample degradation. Here’s a systematic approach to troubleshooting:
-
Peak Tailing:
-
Cause: This can be due to interactions between the analyte and active sites on the silica backbone of the column, or co-elution with a degradation product.
-
Solution:
-
Mobile Phase Optimization: Ensure the pH of your mobile phase is appropriate for your analyte. For phenylalanine, a slightly acidic mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) can improve peak shape.
-
Sample Solvent: Whenever possible, dissolve your sample in the mobile phase to avoid solvent mismatch effects.
-
Column Health: If the problem persists, your column may be contaminated or degraded. Flush the column with a strong solvent or consider replacing it.
-
-
-
Ghost Peaks:
-
Cause: These are peaks that appear in blank runs and can be due to carryover from previous injections or the degradation of the compound in the autosampler.
-
Solution:
-
Autosampler Temperature: If your autosampler has temperature control, keep the sample tray cooled (e.g., 4°C) to slow degradation.
-
Needle Wash: Ensure your needle wash solution is effective at removing all traces of your analyte between injections. A wash solution containing a higher percentage of organic solvent than your mobile phase is often effective.
-
Fresh Samples: Prepare samples as close to the time of analysis as possible.
-
-
-
Inconsistent Retention Times:
-
Cause: This can be a sign of column degradation or changes in the mobile phase composition over time.
-
Solution:
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly degassed.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.
-
Guard Column: Use a guard column to protect your analytical column from contaminants in the sample that could alter its chemistry.
-
-
Visualizing Degradation Pathways and Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate a common degradation pathway for phenylalanine and a recommended workflow for stability testing.
Figure 1. Simplified degradation pathways of phenylalanine.
Figure 2. Workflow for a forced degradation study.
Detailed Protocols
Protocol 1: Preparation of a Stabilized Phenylalanine Solution for Cell Culture
This protocol describes the preparation of a phenylalanine stock solution for use in cell culture media, with steps to minimize degradation.
Materials:
-
L-Phenylalanine (cell culture grade)
-
Cell culture grade water (WFI or equivalent)
-
0.22 µm sterile filter
-
Sterile, amber, polypropylene tubes
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of L-phenylalanine.
-
Dissolution: Dissolve the L-phenylalanine in cell culture grade water. Gentle warming (to no more than 37°C) may be used to aid dissolution. Avoid vigorous vortexing which can introduce oxygen.
-
pH Adjustment (if necessary): Check the pH of the solution. If necessary, adjust to a neutral pH (7.0-7.4) using sterile, dilute HCl or NaOH.
-
Sterile Filtration: Filter the solution through a 0.22 µm sterile filter into a sterile, amber container.
-
Aliquoting and Storage: Aliquot the sterile solution into single-use volumes in sterile, amber polypropylene tubes. Store the aliquots at -20°C for up to 3 months.
-
Use: When needed, thaw an aliquot at room temperature or in a 37°C water bath. Do not re-freeze unused portions of the thawed aliquot.
Protocol 2: Forced Degradation Study for a Novel Phenylalanine Derivative
This protocol provides a framework for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.[12]
Materials:
-
Phenylalanine derivative
-
HPLC grade water, acetonitrile, and methanol
-
Formic acid or Trifluoroacetic acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-UV or HPLC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the phenylalanine derivative in a suitable solvent (e.g., 50:50 water:acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Incubate the stock solution at 60°C.
-
Photodegradation: Expose the stock solution to a light source (e.g., a photostability chamber) as per ICH Q1B guidelines. Keep a control sample wrapped in foil to protect it from light.
-
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition. For acid and base hydrolysis samples, neutralize the pH before analysis.
-
Analysis: Analyze the samples using a suitable HPLC method. A C18 column with a gradient elution of a buffered aqueous mobile phase and an organic modifier is a good starting point.[13]
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Identify new peaks, which are potential degradation products.
-
If using HPLC-MS, determine the mass-to-charge ratio of the degradation products to aid in their identification.[14]
-
Calculate the percentage of degradation over time for each stress condition.
-
This information will be invaluable for developing a stability-indicating method and for understanding the inherent stability of your compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Photoprotective Effects of Selected Amino Acids on Naproxen Photodegradation in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of pH on aqueous phenylalanine studied using a 265-nm pulsed light-emitting diode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and degradation of phenylalanine ammonia-lyase of Rhodosporidium toruloides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of temperature, pH, and metals on the stability and activity of phenylalanine hydroxylase from Chromobacterium violaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. biopharminternational.com [biopharminternational.com]
- 13. helixchrom.com [helixchrom.com]
- 14. Determination of phenylalanine and tyrosine by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing matrix effects in bioanalysis of ((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine
Welcome to the technical support center for the bioanalysis of ((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the quantitative analysis of this compound in biological matrices. The information herein is grounded in established scientific principles and regulatory guidelines to ensure the integrity and reliability of your bioanalytical data.
Introduction to the Analyte and the Challenge of Matrix Effects
This compound is a phenylalanine derivative with a complex structure that includes a biphenyl and a sulfonyl group.[1][2][3][4] Its bioanalysis, typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), is susceptible to a significant analytical challenge known as the matrix effect .
The matrix effect is the alteration of an analyte's response due to the presence of other components in the sample matrix.[5][6] These co-eluting, interfering substances can suppress or enhance the ionization of the target analyte, leading to inaccurate and imprecise results.[5][7][8] Common culprits in biological matrices like plasma or serum include phospholipids, salts, and endogenous metabolites.[5][7][9] Given the critical role of accurate bioanalytical data in pharmacokinetic and toxicokinetic studies, addressing matrix effects is paramount for regulatory compliance and the overall success of a drug development program.[10][11]
This guide will provide a structured approach to identifying, evaluating, and mitigating matrix effects during the bioanalysis of this compound.
Troubleshooting Guide: Addressing Matrix Effects
This section is formatted as a series of common problems encountered during method development, validation, and sample analysis, followed by their likely causes and recommended solutions.
Problem 1: Poor Reproducibility and Accuracy in Quality Control (QC) Samples
Symptoms:
-
High coefficient of variation (%CV) for QC samples, exceeding the acceptance criteria (typically ±15%).[12]
-
Inaccurate mean concentrations for QC samples, falling outside the acceptable range (e.g., 85-115% of the nominal value).
-
Inconsistent results between different batches of the same biological matrix.
Potential Cause: Variable matrix effects between individual lots of the biological matrix are a primary suspect.[13] Endogenous components that interfere with the ionization of this compound may be present at different concentrations in different matrix lots.
Solutions:
1. Comprehensive Matrix Effect Evaluation:
-
Regulatory Expectation: Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require the evaluation of matrix effects during bioanalytical method validation.[12][13][14][15]
-
Experimental Protocol:
-
Obtain at least six different lots of the target biological matrix (e.g., human plasma).
-
Prepare two sets of samples:
-
Set A: Spike the analyte at low and high QC concentrations in the post-extraction blank matrix from each of the six lots.
-
Set B: Spike the analyte at the same concentrations in a neat solution (e.g., mobile phase).
-
-
Calculate the matrix factor (MF) for each lot: MF = (Peak Response in Set A) / (Peak Response in Set B)
-
The %CV of the MFs across the different lots should be ≤15%.
-
2. Optimize Sample Preparation:
-
Rationale: The most effective way to combat matrix effects is to remove the interfering components before analysis.[16][17]
-
Recommended Techniques:
-
Solid-Phase Extraction (SPE): Offers high selectivity in removing interferences.[9][16][17] For a compound like this compound, a mixed-mode SPE sorbent (combining reversed-phase and ion-exchange) could be particularly effective.
-
Liquid-Liquid Extraction (LLE): Can be optimized by adjusting the pH and solvent polarity to selectively extract the analyte while leaving interfering substances behind.[16] A double LLE approach can further enhance cleanup.[16]
-
Protein Precipitation (PPT): While simple, it is the least effective at removing phospholipids and other endogenous components.[16] If used, consider techniques like HybridSPE®-Phospholipid, which combines PPT with phospholipid removal.[9]
-
3. Employ a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
Mechanism: A SIL-IS is the gold standard for compensating for matrix effects.[18] It co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for a consistent analyte-to-IS peak area ratio.[17]
-
Implementation: Synthesize or procure a SIL-IS for this compound (e.g., with ¹³C or ²H labeling).
Problem 2: Low Signal Intensity and Poor Sensitivity (High Lower Limit of Quantification - LLOQ)
Symptom:
-
The signal-to-noise ratio for the LLOQ is below the generally accepted level of 5.
-
Difficulty in achieving the required sensitivity for pharmacokinetic studies.
Potential Cause: Significant ion suppression is likely occurring, reducing the number of analyte ions reaching the mass spectrometer detector.[7][19]
Solutions:
1. Chromatographic Separation Optimization:
-
Goal: Separate the analyte from the co-eluting matrix components that cause ion suppression.[18]
-
Strategies:
-
Column Chemistry: Experiment with different stationary phases (e.g., C18, phenyl-hexyl, biphenyl) to alter selectivity. A biphenyl column might offer beneficial pi-pi interactions with the analyte's biphenyl group.
-
Mobile Phase Modification: Adjust the pH, organic solvent composition, and additives to improve separation.
-
Gradient Elution: Develop a gradient profile that effectively resolves the analyte from the "phospholipid elution zone."
-
2. Post-Column Infusion Experiment to Diagnose Ion Suppression Zones:
-
Purpose: To identify the regions in the chromatogram where ion suppression is most severe.
-
Experimental Workflow:
Caption: Post-column infusion experimental setup.
-
Procedure:
-
Infuse a constant flow of a standard solution of this compound directly into the mass spectrometer via a mixing tee placed after the analytical column.
-
Inject a blank, extracted matrix sample onto the column.
-
Monitor the analyte's signal. A dip in the baseline signal indicates a region of ion suppression.
-
Adjust the chromatography to move the analyte's retention time away from these suppression zones.
-
Problem 3: Inconsistent Results with Lipemic or Hemolyzed Samples
Symptom:
-
QC samples prepared in lipemic (high lipid content) or hemolyzed (lysed red blood cells) plasma fail acceptance criteria, even when the standard matrix QCs pass.
Potential Cause: Lipids and components released from red blood cells are known to cause significant matrix effects.[14]
Solutions:
1. Method Validation with Special Matrices:
-
Regulatory Guidance: The FDA recommends evaluating the impact of special matrices like lipemic and hemolyzed samples during method validation.[14]
-
Procedure: Prepare and analyze QC samples in these special matrices to confirm that the method remains accurate and precise.
2. Enhanced Sample Cleanup for Problematic Matrices:
-
Lipemic Samples: Consider a sample preparation method that specifically targets lipid removal, such as LLE with a non-polar solvent like hexane to first extract lipids, followed by extraction of the analyte.[16]
-
Hemolyzed Samples: SPE is generally more effective than PPT at removing the heme components that can cause interference.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take if I suspect matrix effects are impacting my assay for this compound?
The first step is to quantify the matrix effect. The post-extraction addition experiment described in Troubleshooting Problem 1 is the standard approach.[17][19] This will confirm whether a matrix effect is present and indicate its magnitude (suppression or enhancement).
Q2: Is simple dilution of the sample a valid strategy to overcome matrix effects?
Sample dilution can be an effective strategy, but its applicability depends on the sensitivity of your assay.[18][20] If the concentration of your analyte is high enough that you can dilute the sample (e.g., 10-fold) and still be well above the LLOQ, this can significantly reduce the concentration of interfering matrix components. However, this is often not feasible for low-concentration samples.
Q3: My method uses a structural analog as an internal standard, and I'm still seeing issues. Why isn't it working as well as a SIL-IS?
A structural analog, while better than no internal standard, may have different chromatographic retention and ionization efficiency compared to the analyte. Therefore, it may not experience the exact same degree of matrix effect, leading to incomplete compensation. A stable isotope-labeled internal standard (SIL-IS) is the ideal choice because it is chemically identical to the analyte and will behave nearly identically during extraction, chromatography, and ionization.[18]
Q4: Can I change my mass spectrometer source settings to reduce matrix effects?
Optimizing MS source parameters (e.g., capillary voltage, gas flows, temperature) can sometimes help, but it is generally not a primary strategy for eliminating matrix effects.[18] The primary focus should be on sample preparation and chromatography to remove the source of the problem. However, ensuring the source is clean and optimally tuned is a prerequisite for any robust bioanalytical method.
Q5: What are the regulatory expectations regarding matrix effects for bioanalytical method validation?
Regulatory agencies like the FDA and EMA have clear guidelines.[10][11][14][21][22] You must demonstrate the absence of significant matrix effects. This is typically done by evaluating the matrix factor from at least six different sources (lots) of the biological matrix.[13] The precision of the matrix factor across these lots should not exceed 15% CV.[13]
Summary of Strategies to Mitigate Matrix Effects
| Strategy | Principle | Pros | Cons |
| Optimized Sample Preparation | Remove interfering components before analysis.[16][17] | Highly effective.[16] | Can be more time-consuming and costly. |
| Chromatographic Separation | Separate the analyte from co-eluting interferences.[18] | Reduces ion suppression/enhancement. | May require significant method development. |
| Stable Isotope-Labeled IS | Co-elutes and experiences the same matrix effect, providing compensation.[17][18] | Gold standard for compensation. | Can be expensive to synthesize. |
| Sample Dilution | Reduces the concentration of all matrix components.[20] | Simple and can be effective. | Limited by the required assay sensitivity. |
Logical Workflow for Addressing Matrix Effects
References
- 1. This compound,1449133-06-5, CasNo.1449133-06-5 Wuhan MoonZY Biological Technology Co.,Ltd(expird) China (Mainland) [moonzybio.lookchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chembk.com [chembk.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. droracle.ai [droracle.ai]
- 6. bataviabiosciences.com [bataviabiosciences.com]
- 7. eijppr.com [eijppr.com]
- 8. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 10. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. pharmacompass.com [pharmacompass.com]
- 13. fda.gov [fda.gov]
- 14. fda.gov [fda.gov]
- 15. Bioanalytical method validation emea | PPTX [slideshare.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. longdom.org [longdom.org]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ema.europa.eu [ema.europa.eu]
- 22. bioanalysisforum.jp [bioanalysisforum.jp]
resolving peak tailing in HPLC for aromatic amino acid derivatives
A Word From Your Application Scientist
Welcome to the technical support center. As a Senior Application Scientist, I've seen firsthand how frustrating peak tailing can be, especially when working with sensitive molecules like aromatic amino acid derivatives. This guide is designed to move beyond simple checklists and provide you with the causal explanations and systematic protocols needed to diagnose and resolve these issues effectively. Our goal is to empower you with the expertise to not only fix the problem at hand but also to prevent it in future method development.
Let's approach this logically. Peak tailing is a symptom, and our first task is to determine if the root cause is chemical (related to interactions within the column) or physical/instrumental (related to the HPLC system itself).
Troubleshooting Guide: A Systematic Approach to Eliminating Peak Tailing
This guided Q&A will help you systematically isolate the cause of your peak shape problems.
Question 1: Are all the peaks in your chromatogram tailing, or only some?
-
If ALL peaks are tailing: This often points to a physical or instrumental issue, as it affects every compound regardless of its chemistry. Common causes include extra-column dead volume, a column void, or a partially blocked frit.[1][2] Proceed to the --INVALID-LINK-- .
-
If only SOME peaks are tailing (particularly your aromatic amino acid derivatives): This strongly suggests a chemical issue, specifically unwanted secondary interactions between your analytes and the stationary phase.[1][3] This is the most common scenario for basic compounds like amino acids.[4] Proceed to the --INVALID-LINK-- .
The Chemical Troubleshooting Path
Peak tailing for specific compounds, especially those with amine groups like amino acids, is a classic sign of secondary retention mechanisms. The primary retention in reversed-phase HPLC should be hydrophobic interaction, but strong polar interactions with the silica surface can distort the peak.[4]
The Prime Suspect: Silanol Interactions
The surface of a standard silica-based C18 column is not perfectly uniform. It contains residual silanol groups (Si-OH). At a mobile phase pH above 3, these silanols can become ionized (Si-O⁻) and act as strong retention sites for positively charged basic analytes, such as the protonated amine groups on amino acids.[4][5][6] This secondary ionic interaction is stronger than the primary hydrophobic one, causing a portion of the analyte molecules to lag behind, resulting in a tail.[7]
Caption: Mechanism of Peak Tailing via Secondary Silanol Interactions.
Question 2: What is the pH of your mobile phase?
Controlling the ionization state of both your analyte and the silanol groups is the most powerful tool you have.[8]
-
Strategy 1: Suppress Silanol Ionization (Low pH). By lowering the mobile phase pH to ≤ 3, you protonate the silanol groups (Si-OH), neutralizing their negative charge and minimizing the unwanted secondary interaction.[5][9][10] This is often the most effective first step.
-
Strategy 2: Neutralize the Analyte (High pH). Alternatively, you can raise the mobile phase pH to deprotonate the analyte's amine group, making it neutral.[11] This increases its hydrophobicity and retention. Caution: This requires a column specifically designed to be stable at high pH (typically > 8) to avoid dissolving the silica backbone.[12][13]
For robust methods, the mobile phase pH should be at least 1.5 to 2 units away from the analyte's pKa.[14][15]
| Aromatic Amino Acid | Approx. pKa (α-amino) | Approx. pKa (Side Chain) | Recommended Low pH Range |
| Phenylalanine | 9.1 | N/A | pH 2.0 - 3.0 |
| Tyrosine | 9.1 | 10.1 (Phenolic) | pH 2.0 - 3.0 |
| Tryptophan | 9.4 | N/A | pH 2.0 - 3.0 |
Question 3: Is your mobile phase adequately buffered?
If your pH is not stable across the column, peak shape will suffer.[7] A buffer is crucial for maintaining a constant pH.
-
Action: Use a buffer at a concentration of 10-50 mM.[7] For low pH work, phosphate or formate buffers are common. For example, 0.1% formic acid is a very common mobile phase for LC-MS.[16]
-
Mechanism: Buffers resist local pH shifts that can occur as the analyte band passes through the column, ensuring a consistent ionization state for both the analyte and silanols.[5] Increasing buffer concentration can also increase the mobile phase's ionic strength, which helps to mask the active silanol sites.[10][16]
Question 4: What type of HPLC column are you using?
Not all C18 columns are created equal. The underlying silica technology plays a huge role in peak shape for basic compounds.
-
Older Columns (Type A Silica): These columns have a higher concentration of acidic silanols and trace metal impurities, which makes them prone to causing peak tailing.[9]
-
Modern Columns (Type B or Hybrid Silica): Modern columns use high-purity silica with fewer and less acidic silanol groups.[17] Many are also "end-capped," a process that chemically derivatizes most of the remaining free silanols to make them inert.[4][16]
-
Action: If you are using an older column, the best solution may be to switch to a modern, end-capped, or base-deactivated column specifically designed for analyzing basic compounds.[9][16] Polar-embedded phases can also shield the analyte from silanol interactions.[6]
The Instrumental Troubleshooting Path
If all your peaks are tailing, a systematic check of your HPLC system is in order. The diagram below outlines a logical flow for diagnosing the problem.
Caption: Troubleshooting Workflow for Universal Peak Tailing.
Frequently Asked Questions (FAQs)
Q1: I've tried lowering the pH, but I'm still seeing tailing. What's next?
If pH adjustment isn't enough, consider adding a competitive base to the mobile phase, like triethylamine (TEA), at a concentration of around 20-25 mM.[9] TEA is a small basic molecule that will preferentially interact with the active silanol sites, effectively "masking" them from your analyte. This is a more traditional approach but can be effective. Note that TEA is not suitable for LC-MS analysis.
Q2: Can my sample injection cause peak tailing?
Yes, in two primary ways:
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion that often appears as tailing.[1][18] Try reducing the injection volume or diluting your sample to see if the peak shape improves.[1]
-
Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger than your mobile phase (e.g., 100% acetonitrile), it can cause peak distortion, especially for early eluting peaks.[1] Ideally, your sample solvent should be the same as, or weaker than, your initial mobile phase.
Q3: What is an ion-pairing reagent and should I use one?
Ion-pairing reagents are mobile phase additives that have a charged headgroup and a hydrophobic tail (e.g., alkyl sulfonates).[19] They form a neutral ion pair with a charged analyte, increasing its hydrophobicity and retention on a reversed-phase column.[20][21] This can be a powerful tool for retaining very polar amino acids, but it also has drawbacks, such as long column equilibration times and potential for ion suppression in mass spectrometry.[22] It is generally considered an advanced technique to be used when pH modification and column selection are insufficient.
Q4: My column is old. Could it be contaminated?
Absolutely. Contaminants from previous samples can build up at the head of the column, creating active sites that cause peak tailing.[7] If you suspect this, a thorough column wash is recommended. See the protocol below.
Experimental Protocols
Protocol: Column Flushing and Reconditioning
This procedure is designed to remove strongly retained contaminants from the column inlet frit and packing material. Always check your column's user manual first , as some columns should not be reversed or exposed to certain solvents.
Objective: To remove contaminants that may be causing peak tailing and high backpressure.
Materials:
-
HPLC-grade Water
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Hexane (if compatible with your system and column)
-
Zero-dead-volume union
Procedure:
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the flow cell.
-
Reverse Column: Reverse the direction of flow through the column. This will flush contaminants from the inlet frit directly to waste.[4]
-
Stepwise Flushing Sequence: Flush the column with at least 10-20 column volumes of each of the following solvents, starting at a low flow rate (e.g., 0.2 mL/min) and gradually increasing.
-
Solvent 1 (Your Mobile Phase without Buffer): This removes buffer salts that could precipitate in high organic solvent.
-
Solvent 2 (100% Acetonitrile or Methanol): Removes polar organic compounds.
-
Solvent 3 (100% Isopropanol): A stronger solvent that helps transition to and from non-polar solvents and can remove a wider range of contaminants.[3]
-
(Optional) Solvent 4 (100% Hexane): For removing highly non-polar contaminants. Crucially, you must flush with IPA before and after using hexane to ensure miscibility with aqueous phases.[3]
-
-
Return to Operating Solvents: Reverse the flushing sequence, ending with your mobile phase.
-
Equilibrate: Re-install the column in the correct flow direction, reconnect to the detector, and equilibrate with your mobile phase until you have a stable baseline.
-
Test: Inject a standard to see if the peak shape has improved.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. silicycle.com [silicycle.com]
- 3. agilent.com [agilent.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. chromtech.com [chromtech.com]
- 7. benchchem.com [benchchem.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. moravek.com [moravek.com]
- 13. agilent.com [agilent.com]
- 14. glsciencesinc.com [glsciencesinc.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. labcompare.com [labcompare.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. uhplcs.com [uhplcs.com]
- 19. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 20. Reversed Phase Ion Pair Chromatography in Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 21. jstage.jst.go.jp [jstage.jst.go.jp]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for ((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine
Introduction
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product quality, safety, and efficacy. For novel compounds such as ((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine, a molecule with significant therapeutic potential, establishing robust and reliable analytical methods for its quantification is of paramount importance. This guide provides a comprehensive comparison of two prominent liquid chromatography techniques—High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)—for the analysis of this compound. The methodologies presented herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring a scientifically sound and regulatory-compliant approach to method validation.[1][2][3][4][5][6]
The choice of an analytical method is a critical decision in the drug development process, with implications for everything from early-stage formulation studies to final product release testing. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary insights and experimental frameworks to select and validate the most appropriate analytical method for their specific needs. We will delve into the causality behind experimental choices, present detailed protocols, and offer a transparent comparison of the performance of each technique, supported by illustrative data.
The Compound of Interest: this compound
This compound is a complex molecule characterized by a biphenyl group, a sulfonyl linkage, and an amino acid moiety. This unique combination of functional groups dictates its physicochemical properties and informs the selection of an appropriate analytical strategy. The presence of chromophores within the biphenyl structure suggests that UV detection will be a suitable and sensitive means of quantification.
A Tale of Two Techniques: HPLC vs. UPLC
Our comparative guide will focus on two of the most powerful and widely used analytical techniques in the pharmaceutical industry: HPLC and UPLC. While both are based on the principles of liquid chromatography, they differ significantly in their operational parameters and performance characteristics.
-
High-Performance Liquid Chromatography (HPLC): The workhorse of the modern analytical laboratory, HPLC is a robust and versatile technique capable of separating a wide range of compounds with high resolution and sensitivity.[7][8]
-
Ultra-Performance Liquid Chromatography (UPLC): A more recent innovation, UPLC utilizes smaller particle size columns and higher operating pressures to achieve faster analysis times, improved resolution, and enhanced sensitivity compared to traditional HPLC.
The choice between HPLC and UPLC is often a trade-off between speed, resolution, and the need for specialized instrumentation. This guide will provide the data and rationale to make an informed decision based on the specific requirements of the analytical task at hand.
The Foundation of Trust: Analytical Method Validation
The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose.[9][10] According to ICH guidelines, this involves a comprehensive evaluation of a set of validation parameters.[2][11][12] The core parameters that will be addressed in this guide are:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[2][13]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[2][14]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[2][13]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[13][15] This is typically assessed at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.
-
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[5]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[13] This provides an indication of its reliability during normal usage.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[16][17]
Visualizing the Path to Validation
To provide a clear and logical overview of the validation process, the following diagram illustrates the typical workflow for analytical method validation.
Caption: A generalized workflow for analytical method validation.
Experimental Protocols
The following sections provide detailed experimental protocols for the validation of HPLC and UPLC methods for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC) Method
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is proposed to ensure adequate separation from potential impurities.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 30% B
-
18.1-25 min: 30% B
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (A preliminary UV scan of the analyte should be performed to determine the optimal wavelength).
-
Injection Volume: 10 µL
Ultra-Performance Liquid Chromatography (UPLC) Method
Instrumentation: A UPLC system with a binary solvent manager, sample manager, column heater, and a PDA detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
-
Mobile Phase: The same mobile phase composition as the HPLC method is used, but with a steeper gradient to leverage the speed of UPLC.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-0.5 min: 30% B
-
0.5-3.0 min: 30% to 90% B
-
3.0-3.5 min: 90% B
-
3.5-3.6 min: 90% to 30% B
-
3.6-5.0 min: 30% B
-
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 2 µL
Comparative Performance Data
The following tables summarize the expected performance characteristics of the validated HPLC and UPLC methods for the quantification of this compound. The acceptance criteria are based on typical industry standards and ICH guidelines.
Table 1: Comparison of Validation Parameters for HPLC and UPLC Methods
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Acceptance Criteria |
| Linearity (R²) | > 0.999 | > 0.999 | R² ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | 98.0 - 102.0% |
| Precision (%RSD) | |||
| - Repeatability | < 2.0% | < 1.5% | ≤ 2.0% |
| - Intermediate Precision | < 2.5% | < 2.0% | ≤ 3.0% |
| Range (µg/mL) | 1 - 100 | 0.5 - 50 | To be defined based on application |
| LOD (µg/mL) | ~0.3 | ~0.1 | To be determined |
| LOQ (µg/mL) | ~1.0 | ~0.5 | To be determined |
| Robustness | Unaffected by minor changes in flow rate (±0.1 mL/min) and column temperature (±2°C) | Unaffected by minor changes in flow rate (±0.05 mL/min) and column temperature (±2°C) | No significant impact on results |
| Analysis Time (min) | 25 | 5 | N/A |
In-Depth Discussion of Validation Parameters
Specificity
To demonstrate specificity, the analyte should be injected along with a mixture of potential impurities and degradation products. The method is considered specific if the analyte peak is well-resolved from all other peaks. A peak purity analysis using a PDA detector can provide additional evidence of specificity.
Linearity
Linearity is established by preparing a series of at least five standard solutions of the analyte at different concentrations. The calibration curve is constructed by plotting the peak area against the concentration. The correlation coefficient (R²) should be close to 1.[14]
Accuracy
Accuracy is typically determined by the recovery method, where a known amount of the analyte is added to a placebo matrix and the recovery is calculated. This should be performed at a minimum of three concentration levels, with three replicates at each level.[13]
Precision
Repeatability is assessed by performing at least six replicate injections of the same sample. Intermediate precision is evaluated by having different analysts perform the analysis on different days using different instruments. The relative standard deviation (%RSD) of the results is calculated to assess precision.
Robustness
Robustness is evaluated by making small, deliberate changes to the method parameters, such as the flow rate, column temperature, and mobile phase composition. The method is considered robust if these changes do not significantly affect the results.[13]
Choosing the Right Method: A Practical Perspective
The choice between HPLC and UPLC will ultimately depend on the specific needs of the laboratory and the stage of drug development.
-
HPLC is a well-established and cost-effective technique that is suitable for routine quality control and release testing. Its longer analysis time may be acceptable in environments where throughput is not the primary concern.
-
UPLC offers significant advantages in terms of speed and sensitivity, making it ideal for high-throughput screening, impurity profiling, and bioanalytical studies where low detection limits are required. The initial investment in UPLC instrumentation is higher, but the long-term benefits in terms of productivity and data quality can be substantial.
The following diagram illustrates the decision-making process for selecting between HPLC and UPLC.
Caption: Decision tree for selecting between HPLC and UPLC.
Conclusion
The validation of analytical methods is a critical component of the drug development process, ensuring the generation of reliable and reproducible data. This guide has provided a comprehensive comparison of HPLC and UPLC methods for the quantification of this compound, grounded in the principles of the ICH Q2(R2) guideline.
Both HPLC and UPLC are powerful techniques capable of providing accurate and precise results. The choice between them will be dictated by the specific analytical needs of the user, with UPLC offering advantages in speed and sensitivity, and HPLC providing a robust and cost-effective solution for routine analysis. By following the detailed protocols and considering the comparative data presented in this guide, researchers can confidently select and validate an analytical method that is fit for its intended purpose.
References
- 1. qbdgroup.com [qbdgroup.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. demarcheiso17025.com [demarcheiso17025.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 13. propharmagroup.com [propharmagroup.com]
- 14. youtube.com [youtube.com]
- 15. ikev.org [ikev.org]
- 16. academic.oup.com [academic.oup.com]
- 17. tis.wu.ac.th [tis.wu.ac.th]
comparing the efficacy of ((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine to other inhibitors
A Comprehensive Guide to the Efficacy of Biphenyl Sulfonyl Phenylalanine Derivatives as Matrix Metalloproteinase-2 (MMP-2) Inhibitors
Introduction to Matrix Metalloproteinase-2 as a Therapeutic Target
Matrix metalloproteinase-2 (MMP-2), also known as gelatinase A, is a zinc-dependent endopeptidase that plays a pivotal role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major component of basement membranes.[1][2] Under normal physiological conditions, MMP-2 is involved in essential processes such as tissue remodeling, wound healing, and angiogenesis.[2] However, the overexpression and unregulated activity of MMP-2 have been strongly implicated in the pathology of numerous diseases, most notably cancer metastasis, where it facilitates tumor cell invasion and the formation of new blood vessels (angiogenesis) to support tumor growth.[2][3] Elevated MMP-2 levels are also associated with cardiovascular diseases and fibrosis.[2] This critical role in disease progression has made MMP-2 a significant target for therapeutic intervention.[2]
The Landscape of MMP-2 Inhibition: A Comparative Overview
The development of MMP inhibitors has seen a progression from broad-spectrum agents to more selective molecules to minimize off-target effects.[4] Early clinical trials with broad-spectrum MMP inhibitors were largely unsuccessful, often due to a lack of efficacy and significant side effects, such as musculoskeletal syndrome.[4][5][6] This has spurred the development of inhibitors with greater selectivity for specific MMPs.
Biphenyl Sulfonyl Phenylalanine Derivatives
Compounds belonging to the biphenyl sulfonyl phenylalanine class are characterized by a biphenyl group attached to a sulfonyl group, which is in turn linked to a phenylalanine moiety. A closely related compound, N-Biphenyl sulfonyl-phenylalanine hydroxamic acid (BPHA), has been identified as a selective inhibitor of MMP-2, MMP-9, and MMP-14, while showing no significant activity against MMP-1, MMP-3, and MMP-7.[7] This selectivity is a desirable characteristic in MMP inhibitor design. In a study on HTLV-I-associated myelopathy (HAM)/tropical spastic paraparesis (TSP), BPHA was shown to inhibit the migration of CD4+ T cells, a process in which MMP-2 is implicated, at a concentration of 25 µM.[7] This suggests that the biphenyl sulfonyl phenylalanine scaffold is a promising backbone for the development of selective MMP inhibitors.
Other Classes of MMP-2 Inhibitors
A diverse range of chemical scaffolds has been explored for MMP-2 inhibition. These can be broadly categorized as:
-
Hydroxamates: These are among the most potent MMP inhibitors due to the strong zinc-chelating ability of the hydroxamic acid group. However, they often exhibit broad-spectrum activity. Examples include Batimastat (BB-94) and Marimastat (BB-2516).[8]
-
Carboxylates: These compounds utilize a carboxylate group to coordinate with the catalytic zinc ion.
-
Thiols: The thiol group in these inhibitors can also effectively chelate the active site zinc. Rebimastat is an example of a thiol-based inhibitor.[9]
-
Natural Products: Certain flavonoids and other natural compounds have been shown to inhibit MMP-2. For instance, myricetin has demonstrated MMP-2 inhibition with an IC50 value of 7.82 µmol/L in COLO 205 cells.[10]
-
Peptide-based Inhibitors: Peptides designed to mimic the cleavage sites of MMP-2 substrates can act as competitive inhibitors.[11]
Comparative Efficacy of MMP-2 Inhibitors
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.
| Inhibitor Name/Class | Target MMPs | IC50 (MMP-2) | Reference(s) |
| Biphenyl Sulfonyl Phenylalanine Derivatives | |||
| N-Biphenyl sulfonyl-phenylalanine hydroxamic acid (BPHA) | MMP-2, -9, -14 | Not specified | [7] |
| Hydroxamate-based Inhibitors | |||
| Batimastat (BB-94) | Broad-spectrum | 4 nM | [8] |
| Marimastat (BB-2516) | Broad-spectrum | 6 nM | [8] |
| Ilomastat (GM6001) | Broad-spectrum | 0.5 nM | [8] |
| Selective Inhibitors | |||
| ARP 100 | Selective for MMP-2 | 12 nM | [8] |
| SB-3CT | Selective for MMP-2 and MMP-9 | Ki of 13.9 nM for MMP-2 | [8] |
| MMP-2 Inhibitor II | Selective for MMP-2 | 2.4 µM (Ki) | [12][13] |
| Natural Products | |||
| Myricetin | MMP-2 | 7.82 µmol/L (in COLO 205 cells) | [10] |
Experimental Protocols for Assessing MMP-2 Inhibition
The evaluation of MMP-2 inhibitors typically involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
In Vitro Enzymatic Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of purified MMP-2.
1. Fluorogenic Substrate Assay: This is a common and high-throughput method for screening MMP inhibitors.[3]
-
Principle: A quenched fluorogenic peptide substrate is used. The fluorescence is quenched until MMP-2 cleaves the peptide, separating the fluorophore from the quencher and resulting in a measurable increase in fluorescence.
-
Protocol:
-
Recombinant human MMP-2 is pre-incubated with various concentrations of the test inhibitor for a defined period (e.g., 30 minutes) at 37°C in an appropriate assay buffer.
-
The fluorogenic substrate is added to initiate the enzymatic reaction.
-
The increase in fluorescence is monitored over time using a microplate reader.
-
The rate of reaction is calculated from the linear phase of the fluorescence curve.
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
-
2. Gelatin Zymography: This technique is used to detect and quantify gelatinolytic activity.[3][11]
-
Principle: Proteins are separated by SDS-PAGE on a gel containing gelatin. After electrophoresis, the gel is incubated in a renaturing buffer to allow the MMPs to renature. The gel is then incubated in a developing buffer, during which the MMPs digest the gelatin in their vicinity. Staining the gel with Coomassie Blue reveals clear bands where the gelatin has been degraded.
-
Protocol:
-
Samples containing MMP-2 (e.g., cell culture supernatant) are mixed with a non-reducing sample buffer and loaded onto a polyacrylamide gel copolymerized with gelatin.
-
Electrophoresis is performed under non-reducing conditions.
-
The gel is washed with a renaturing buffer (e.g., containing Triton X-100) to remove SDS and allow enzyme renaturation.
-
The gel is incubated in a developing buffer containing calcium and zinc ions at 37°C for several hours to overnight.
-
The gel is stained with Coomassie Brilliant Blue and then destained.
-
The presence of MMP-2 is indicated by clear bands on a blue background. The intensity of the band is proportional to the enzyme activity. The effect of inhibitors can be assessed by adding them to the developing buffer.
-
Cell-Based Assays
These assays evaluate the effect of inhibitors in a more biologically relevant context.
1. Cell Migration/Invasion Assay (Wound Healing or Transwell Assay): These assays assess the ability of an inhibitor to block cancer cell migration and invasion, processes that are highly dependent on MMP-2 activity.[7]
-
Principle: The ability of cells to migrate across a wound or invade through a basement membrane extract (e.g., Matrigel) is measured in the presence and absence of the inhibitor.
-
Protocol (Wound Healing):
-
Cells are grown to confluence in a culture plate.
-
A scratch is made through the cell monolayer with a pipette tip.
-
The cells are washed to remove debris and then incubated with media containing the test inhibitor or vehicle control.
-
Images of the scratch are taken at different time points (e.g., 0 and 24 hours).
-
The rate of wound closure is measured to determine the effect of the inhibitor on cell migration.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the role of MMP-2 in cancer metastasis and a typical workflow for evaluating MMP-2 inhibitors.
Figure 1. Simplified signaling pathway of MMP-2 in cancer metastasis.
References
- 1. scbt.com [scbt.com]
- 2. ovid.com [ovid.com]
- 3. Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Selective matrix metalloproteinase inhibitor, N-biphenyl sulfonyl phenylalanine hydroxamic acid, inhibits the migration of CD4+ T lymphocytes in patients with HTLV-I-associated myelopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Identifying specific matrix metalloproteinase-2-inhibiting peptides through phage display-based subtractive screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. apexbt.com [apexbt.com]
A Comparative Guide to the Structural Activity Relationship of ((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine Analogues as Modulators of Disease-Relevant Targets
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic design of small molecule inhibitors targeting key pathological pathways is paramount. The scaffold, ((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine, represents a privileged structure, variants of which have shown significant activity against two critical classes of therapeutic targets: Matrix Metalloproteinases (MMPs) , zinc-dependent endopeptidases involved in tissue remodeling, cancer metastasis, and inflammation; and Very Late Antigen-4 (VLA-4) , an integrin that mediates leukocyte adhesion and trafficking in inflammatory diseases.
This guide provides a comprehensive analysis of the structural activity relationships (SAR) of analogues based on this biphenylsulfonyl phenylalanine core. By dissecting the roles of the distinct chemical moieties—the substituted biphenyl group, the sulfonamide linker, and the phenylalanine residue—we will explore the nuanced structural modifications that govern potency and selectivity for both MMPs and VLA-4. This comparative approach is intended to furnish researchers with the foundational knowledge to rationally design next-generation inhibitors with enhanced therapeutic profiles.
The Dichotomy of Targeting: MMPs vs. VLA-4
The biphenylsulfonyl phenylalanine scaffold presents a fascinating case of target duality. While the core structure provides a versatile framework, subtle modifications can steer its biological activity towards either MMP inhibition or VLA-4 antagonism. Understanding the distinct pharmacophores required for each target is crucial for successful drug design.
-
Matrix Metalloproteinase (MMP) Inhibition: MMPs feature a catalytic zinc ion in their active site. Effective inhibitors typically possess a zinc-binding group (ZBG) that coordinates with this ion. For the biphenylsulfonyl phenylalanine analogues, the carboxylic acid of the phenylalanine moiety can act as a ZBG. The biphenyl "scaffold" serves to position this ZBG correctly and to establish additional interactions with the enzyme's specificity pockets (S-pockets), particularly the deep S1' pocket.
-
Very Late Antigen-4 (VLA-4) Antagonism: VLA-4, an α4β1 integrin, mediates cell adhesion through protein-protein interactions with vascular cell adhesion molecule-1 (VCAM-1). Small molecule antagonists often mimic the binding motif of VCAM-1. In this context, the phenylalanine and the N-sulfonyl group are critical for interacting with key residues in the VLA-4 binding site. The biphenyl moiety can enhance binding affinity through hydrophobic and aromatic interactions.
Structural Activity Relationship (SAR) Analysis
The following sections dissect the SAR of this compound analogues for both MMPs and VLA-4, with supporting data from relevant studies.
The Biphenyl Moiety: A Key to Potency and Selectivity
The biphenyl group occupies a significant portion of the chemical space and its substitution pattern is a major determinant of activity.
For MMP Inhibition:
The biphenyl group often inserts into the S1' specificity pocket of MMPs. The nature and position of substituents on the biphenyl ring can significantly influence potency and selectivity.
-
4'-Chloro Substitution: The 4'-chloro group, as seen in the parent compound, is a common feature in potent MMP inhibitors. This electron-withdrawing group can enhance binding affinity through favorable interactions within the S1' pocket.
-
Other Substitutions: Studies on related biphenylsulfonamides have shown that small, hydrophobic groups at the 4'-position are generally well-tolerated and can enhance potency. For instance, in a series of biphenylsulfonamide hydroxamates targeting MMP-2, compounds with a 4'-methoxy or 4'-fluoro substitution displayed potent inhibitory activity.
For VLA-4 Antagonism:
In VLA-4 antagonists, the biphenyl moiety contributes to the overall binding affinity through hydrophobic interactions.
-
Substitution and Potency: In a series of N-(arylacetyl)-biphenylalanine VLA-4 antagonists, various substitutions on the biphenyl ring were explored. Potent inhibition was observed with a range of substituents, suggesting that this position is amenable to modification to fine-tune physicochemical properties without compromising activity.[1]
Table 1: Comparative Inhibitory Activities of Biphenylsulfonamide Analogues against MMP-2
| Compound | 4'-Substituent | MMP-2 IC50 (nM) | Reference |
| DH-18 | -OCH3 | 139.45 | |
| DH-19 | -F | 115.16 |
This table is illustrative and based on data from biphenylsulfonamide hydroxamates, which share the biphenylsulfonamide core.
The Phenylalanine Moiety: The Warhead and Beyond
The phenylalanine residue provides the carboxylic acid group, a potential zinc-binding group for MMPs, and its aromatic ring can engage in further interactions.
For MMP Inhibition:
The carboxylate of the phenylalanine is presumed to chelate the catalytic zinc ion. Modifications to the phenylalanine backbone can impact this interaction and overall potency.
-
Carboxylic Acid: The presence of the free carboxylic acid is generally crucial for MMP inhibition by this class of compounds. Esterification or amidation of this group typically leads to a significant loss of activity.
-
Alpha-Substitutions: Introduction of small alkyl groups at the alpha-position of the amino acid can influence the orientation of the ZBG and interactions with the enzyme.
For VLA-4 Antagonism:
The phenylalanine moiety is a cornerstone of the pharmacophore for many VLA-4 antagonists.
-
Carboxylic Acid: Similar to MMP inhibitors, the carboxylic acid is a key binding element, forming a salt bridge with a positively charged residue in the VLA-4 binding site.
-
Aromatic Ring Substitutions: Modifications to the phenyl ring of the phenylalanine can dramatically affect potency. In a study of N-(3,5-dichlorobenzenesulfonyl)-L-prolyl-phenylalanine analogues, a wide variety of neutral, polar, electron-withdrawing, or donating groups on the phenylalanine ring were well-tolerated, yielding compounds with IC50 values around 1 nM.[2]
Table 2: Potency of Phenylalanine-Modified VLA-4 Antagonists
| Compound Class | Phenylalanine Modification | VLA-4 IC50 (nM) | Reference |
| N-(3,5-dichlorobenzenesulfonyl)-L-prolyl-phenylalanine analogues | Various substitutions | ~1 | [2] |
| N-(arylacetyl)-biphenylalanines | Unsubstituted | <1 | [1] |
The Sulfonamide Linker: A Rigid Scaffold Element
The sulfonamide group acts as a rigid linker, positioning the biphenyl and phenylalanine moieties in the appropriate orientation for binding.
For MMP Inhibition:
The sulfonamide group itself is not directly involved in zinc binding but is crucial for orienting the ZBG. Its hydrogen bonding capabilities can also contribute to binding affinity. Molecular docking studies of biphenylsulfonamides in MMP-2 have shown that the sulfonamide oxygen atoms can form hydrogen bonds with backbone amides of the enzyme.
For VLA-4 Antagonism:
In N-sulfonylated dipeptide VLA-4 antagonists, the sulfonamide group is a key pharmacophoric element, participating in hydrogen bonding interactions within the receptor.[3]
Logical Framework for SAR Analysis
The following diagram illustrates the key structural components of the this compound scaffold and their respective roles in binding to MMPs and VLA-4.
Caption: Key structural moieties and their roles in target binding.
Experimental Protocols
To facilitate further research and validation of SAR findings, detailed protocols for assessing the activity of these analogues against MMPs and VLA-4 are provided below.
Protocol 1: MMP-2 Inhibition Assay (Fluorogenic Substrate)
This protocol is adapted from standard procedures for determining the inhibitory potency of compounds against MMP-2.
Materials:
-
Recombinant human MMP-2 (active form)
-
MMP-2 fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35
-
Test compounds dissolved in DMSO
-
96-well black microplate
-
Fluorometer (Excitation/Emission wavelengths appropriate for the substrate)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in Assay Buffer to the final desired concentrations. The final DMSO concentration in the assay should be ≤ 1%.
-
Enzyme Preparation: Dilute the active MMP-2 in Assay Buffer to the desired working concentration.
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of Assay Buffer.
-
Add 25 µL of the diluted test compound or vehicle control (Assay Buffer with DMSO).
-
Add 25 µL of the diluted MMP-2 enzyme solution.
-
Incubate the plate at 37°C for 30 minutes to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation: Add 100 µL of the pre-warmed MMP-2 fluorogenic substrate to each well to initiate the enzymatic reaction.
-
Data Acquisition: Immediately begin monitoring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C using a fluorometer.
-
Data Analysis:
-
Determine the initial reaction rates (slopes of the linear portion of the fluorescence vs. time curves).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow: MMP-2 Inhibition Assay
Caption: Step-by-step workflow for the MMP-2 inhibition assay.
Protocol 2: VLA-4/VCAM-1 Cell Adhesion Assay
This protocol describes a cell-based assay to measure the inhibition of VLA-4-mediated cell adhesion to VCAM-1.
Materials:
-
VLA-4 expressing cells (e.g., Jurkat cells)
-
Recombinant human VCAM-1/Fc chimera
-
96-well high-binding microplate
-
Bovine Serum Albumin (BSA)
-
Calcein-AM (or other suitable cell viability dye)
-
Assay Buffer: RPMI 1640 with 20 mM HEPES
-
Test compounds dissolved in DMSO
-
Fluorescence plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with 100 µL of VCAM-1 solution (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Wash the wells three times with PBS.
-
Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubating for 1 hour at 37°C.
-
Wash the wells three times with Assay Buffer.
-
-
Cell Labeling:
-
Label Jurkat cells with Calcein-AM according to the manufacturer's protocol.
-
Resuspend the labeled cells in Assay Buffer at a concentration of 1 x 10⁶ cells/mL.
-
-
Inhibition Assay:
-
Add 50 µL of diluted test compound or vehicle control to the VCAM-1 coated wells.
-
Add 50 µL of the labeled Jurkat cell suspension to each well.
-
Incubate the plate for 30-60 minutes at 37°C in a humidified incubator.
-
-
Washing: Gently wash the wells three times with pre-warmed Assay Buffer to remove non-adherent cells.
-
Quantification:
-
Add 100 µL of Assay Buffer to each well.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage of adhesion for each compound concentration relative to the vehicle control.
-
Plot the percentage of adhesion against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow: VLA-4 Adhesion Assay
Caption: Step-by-step workflow for the VLA-4/VCAM-1 cell adhesion assay.
Conclusion
The this compound scaffold is a versatile starting point for the development of potent and selective inhibitors of both MMPs and VLA-4. The structural activity relationships discussed in this guide highlight the critical roles of the biphenyl moiety, the phenylalanine residue, and the sulfonamide linker in dictating target affinity and selectivity. By leveraging this understanding and employing the provided experimental protocols, researchers can rationally design and evaluate novel analogues with improved therapeutic potential for the treatment of cancer, inflammatory diseases, and other pathological conditions.
References
- 1. N-(arylacetyl)-biphenylalanines as potent VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substituted N-(3,5-dichlorobenzenesulfonyl)-L-prolyl-phenylalanine analogues as potent VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The discovery and potential of N-sulfonylated dipeptide VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to Sulfonylated Amino Acids in Drug Discovery
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Sulfonyl Moiety in Amino Acid Scaffolds
In the landscape of medicinal chemistry and drug discovery, the strategic modification of amino acid scaffolds provides a robust platform for the development of novel therapeutics. Among the myriad of chemical modifications, the introduction of a sulfonyl group (-SO₂-) to an amino acid core stands out as a particularly powerful strategy. Sulfonylated amino acids, a class of compounds that marries the chiral and diverse nature of amino acids with the unique electronic and steric properties of the sulfonamide functional group, have emerged as privileged structures in the design of enzyme inhibitors, receptor modulators, and other biologically active agents.
The sulfonamide group is a bioisostere of the amide bond, but with distinct differences in its geometry, hydrogen bonding capabilities, and resistance to enzymatic hydrolysis. This imparts enhanced stability and altered binding affinities to peptide-based drugs.[1] Furthermore, the diverse array of commercially available sulfonyl chlorides allows for the systematic exploration of the chemical space around an amino acid scaffold, enabling the fine-tuning of physicochemical properties such as solubility and lipophilicity, which are critical for drug-like characteristics.[2][3]
This guide provides a comparative analysis of different sulfonylated amino acids, focusing on their synthesis, physicochemical properties, and biological applications. We will delve into the nuances of various synthetic methodologies, present comparative experimental data to inform the selection of appropriate sulfonylating agents, and provide detailed protocols for their preparation and characterization. The objective is to equip researchers with the foundational knowledge and practical insights required to effectively leverage sulfonylated amino acids in their drug discovery endeavors.
Comparative Analysis of Synthetic Methodologies
The synthesis of sulfonylated amino acids is most commonly achieved through the nucleophilic attack of the amino group of an amino acid on a sulfonyl chloride.[4] However, the choice of sulfonylating agent, reaction conditions, and the nature of the amino acid itself can significantly impact the efficiency and outcome of the reaction.
Key Sulfonylating Agents: A Comparative Overview
Two of the most widely used sulfonylating agents for amino acids are p-toluenesulfonyl chloride (tosyl chloride) and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride). While both react readily with the amino group, they impart distinct properties to the resulting sulfonylated amino acid, making them suitable for different applications. A direct comparison highlights their respective strengths and weaknesses.[5]
| Feature | Tosyl Chloride | Dansyl Chloride |
| Reactivity | High | High |
| Resulting Moiety | Tosyl group (non-fluorescent) | Dansyl group (fluorescent) |
| Primary Application | Synthesis of bioactive compounds, protecting group chemistry | Fluorescent labeling for analytical purposes (HPLC, sequencing) |
| Detection | UV absorbance | Fluorescence, UV absorbance[6] |
| Derivative Stability | Generally very stable | Moderately stable, can be light-sensitive[5] |
| Reaction pH | Alkaline | Alkaline (typically pH 9.5-10.5)[5] |
Dansyl chloride is particularly valuable for analytical applications due to the high fluorescence of its derivatives, enabling sensitive detection in the picomole to femtomole range.[5] In contrast, the tosyl group is often incorporated to explore structure-activity relationships (SAR) in medicinal chemistry programs, where its bulk and electronic properties can be systematically varied by using different arylsulfonyl chlorides.
Conventional Heating vs. Microwave-Assisted Synthesis
The method of heating can also have a profound impact on the synthesis of sulfonylated amino acids and peptides. Microwave-assisted synthesis has gained popularity due to its ability to dramatically reduce reaction times and often improve yields and purity of the final product.[7][8]
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours | Minutes[7] |
| Yield | Variable, can be lower for difficult couplings | Often higher, especially for sterically hindered amino acids[8] |
| Side Reactions | More prevalent with prolonged heating | Often minimized due to shorter reaction times |
| Energy Efficiency | Lower | Higher |
| Equipment | Standard laboratory glassware | Specialized microwave reactor |
The benefits of microwave heating are particularly evident in solid-phase peptide synthesis (SPPS), where the acceleration of both coupling and deprotection steps leads to higher quality peptides.[7] This advantage can be extrapolated to the solution-phase synthesis of individual sulfonylated amino acids, especially for amino acids with bulky side chains or those prone to side reactions.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Tosyl-Amino Acids
This protocol describes a standard procedure for the tosylation of an amino acid using p-toluenesulfonyl chloride.
Materials:
-
Amino acid (1.0 eq)
-
Sodium hydroxide (2.0 eq)
-
p-Toluenesulfonyl chloride (1.1 eq)
-
Dioxane or Acetone
-
Water
-
Hydrochloric acid (1M)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the amino acid in a 1M solution of sodium hydroxide in water.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the p-toluenesulfonyl chloride in dioxane or acetone.
-
Add the tosyl chloride solution dropwise to the amino acid solution while maintaining the temperature at 0 °C and stirring vigorously.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, acidify the mixture to pH 2-3 with 1M hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-tosyl-amino acid.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Dansylation of Amino Acids for HPLC Analysis
This protocol details the derivatization of amino acids with dansyl chloride for subsequent quantification by HPLC with fluorescence detection.[9]
Materials:
-
Amino acid standard or sample
-
100 mM Sodium carbonate buffer (pH 9.8)
-
50 mM Dansyl chloride in acetonitrile
-
Acetonitrile/Methanol (3:1, v/v) extraction solution
Procedure:
-
Prepare a 1:1 mixture of the 100 mM sodium carbonate buffer and the 50 mM dansyl chloride solution immediately before use.
-
To 50 µL of the dansyl chloride/carbonate buffer mixture in a microcentrifuge tube, add 25 µL of the amino acid sample (extracted in acetonitrile/methanol).
-
Mix thoroughly by vortexing.
-
Incubate the reaction mixture in the dark at room temperature for 60 minutes.[9]
-
After incubation, the sample is ready for injection into the HPLC system.
Visualization of Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of a sulfonylated amino acid.
Caption: General workflow for the synthesis, purification, and analysis of sulfonylated amino acids.
Comparative Physicochemical Properties
The introduction of a sulfonyl group significantly alters the physicochemical properties of an amino acid. These changes can have a profound impact on the molecule's pharmacokinetic and pharmacodynamic profile.
| Property | Effect of Sulfonylation | Rationale |
| Acidity | Increases the acidity of the N-H proton | The strong electron-withdrawing nature of the sulfonyl group stabilizes the conjugate base. |
| Solubility | Variable, depends on the nature of the R-group on the sulfonyl moiety and the amino acid side chain. | Aromatic sulfonyl groups can decrease aqueous solubility, while more polar substituents can increase it. |
| Lipophilicity (LogP) | Generally increases, especially with aromatic sulfonyl groups.[2] | The introduction of a hydrophobic aryl or alkyl group on the sulfonyl moiety increases the overall lipophilicity of the molecule.[3] |
| Hydrogen Bonding | The sulfonamide group is a hydrogen bond acceptor but a weaker donor than an amide. | The oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors. |
| Conformational Rigidity | Increases due to the tetrahedral geometry of the sulfur atom. | This can be advantageous for locking the molecule into a bioactive conformation. |
Comparative Biological Activity: Sulfonylated Amino Acids as Carbonic Anhydrase Inhibitors
A prominent application of sulfonylated amino acids and their derivatives is in the design of enzyme inhibitors. Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that are well-established drug targets. The sulfonamide moiety is a key pharmacophore for the inhibition of CAs, as it coordinates to the zinc ion in the active site.
The following table presents a comparative analysis of the inhibitory activity (Ki values) of a series of sulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms. While not all are direct amino acid derivatives, they illustrate the impact of structural modifications on potency and selectivity.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | [10] |
| Sulfonamide 1 | >10000 | 4515 | 7766 | 316 | [10] |
| Sulfonamide 6 | 49 | 2.4 | 9.7 | 14 | [10] |
| Sulfonamide 15 | 725.6 | 3.3 | 6.1 | 80.5 | [11] |
As the data indicates, subtle changes in the structure of the sulfonamide can lead to significant differences in inhibitory potency and selectivity across the various CA isoforms. This underscores the importance of a systematic approach to the design and synthesis of sulfonylated amino acids for targeted therapeutic applications.
Visualization of Structural Diversity
The versatility of sulfonylated amino acids stems from the ability to vary both the amino acid scaffold and the sulfonyl group.
Caption: Structural diversity of sulfonylated amino acids.
Conclusion and Future Directions
Sulfonylated amino acids represent a versatile and powerful class of compounds with broad applications in drug discovery and development. The ability to systematically modify both the amino acid and the sulfonyl moiety allows for the fine-tuning of their physicochemical and biological properties. This guide has provided a comparative overview of their synthesis, properties, and applications, supported by experimental data and detailed protocols.
Future research in this area will likely focus on the development of novel sulfonylating agents and more efficient and sustainable synthetic methodologies. The exploration of sulfonylated amino acids in new therapeutic areas, driven by a deeper understanding of their structure-activity relationships, will continue to be a fruitful area of investigation. Furthermore, the incorporation of sulfonylated amino acids into peptides and peptidomimetics holds significant promise for the development of next-generation therapeutics with enhanced stability and efficacy.
References
- 1. alfachemic.com [alfachemic.com]
- 2. researchgate.net [researchgate.net]
- 3. azolifesciences.com [azolifesciences.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Characterizing Novel VAP-1 Inhibitors: Evaluating the In Vivo and In Vitro Efficacy of a Putative Phenylalanine-Based Compound
For drug development professionals and researchers in the field of inflammation and vascular biology, the identification of novel therapeutic agents is a paramount objective. This guide provides a comprehensive framework for evaluating the in vitro and in vivo efficacy of a novel compound, exemplified by ((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine. While specific data for this molecule is not publicly available, its structure, featuring a biphenyl sulfonyl moiety linked to a phenylalanine, suggests a potential role as an enzyme inhibitor. A plausible and highly relevant target for such a molecule is Vascular Adhesion Protein-1 (VAP-1).
This guide will, therefore, use the evaluation of a putative VAP-1 inhibitor as a practical case study. We will delve into the experimental workflows, from initial enzymatic assays to preclinical animal models, necessary to build a robust efficacy profile for a novel chemical entity.
The Scientific Rationale: Why Target VAP-1?
Vascular Adhesion Protein-1 (VAP-1), also known as semicarbazide-sensitive amine oxidase (SSAO) or amine oxidase copper-containing 3 (AOC3), is a unique dual-function protein.[1] It is primarily expressed on the surface of endothelial cells, smooth muscle cells, and adipocytes.[2] VAP-1's role in the inflammatory cascade is multifaceted:
-
Adhesion Molecule: VAP-1 facilitates the adhesion and transmigration of leukocytes, such as neutrophils and lymphocytes, from the bloodstream into inflamed tissues.[1][3] It interacts with receptors like Siglec-9 and Siglec-10 on leukocytes, mediating their tethering and rolling along the endothelial surface.[2]
-
Enzymatic Activity: VAP-1 is an enzyme that catalyzes the oxidative deamination of primary amines. This reaction produces hydrogen peroxide (H₂O₂), aldehydes, and ammonia.[4] These byproducts are not merely metabolic waste; they are pro-inflammatory mediators that contribute to oxidative stress and further amplify the inflammatory response by upregulating other adhesion molecules.[2][4]
Given its central role in leukocyte trafficking and inflammation, inhibiting VAP-1 presents a promising therapeutic strategy for a wide range of inflammatory and autoimmune diseases, as well as conditions like non-alcoholic steatohepatitis (NASH) and certain cancers.[4][5][6] Inhibition can be achieved through small molecules that block the enzyme's active site or with monoclonal antibodies that interfere with leukocyte binding.[4]
The Investigative Workflow: From Benchtop to Preclinical Models
The following sections outline a logical and scientifically rigorous workflow for characterizing the in vitro and in vivo efficacy of our hypothetical VAP-1 inhibitor, this compound.
Part 1: In Vitro Characterization - Does it Hit the Target?
The initial and most critical step is to determine if the compound directly interacts with and inhibits VAP-1. This is accomplished through a series of biochemical and cell-based assays.
1.1. Enzymatic Inhibition Assay
This assay directly measures the ability of the test compound to inhibit the enzymatic activity of VAP-1.
Experimental Protocol: VAP-1/SSAO Enzymatic Assay
-
Reagents and Materials:
-
Recombinant human VAP-1/SSAO enzyme
-
Benzylamine (substrate)
-
Amplex® Red reagent (or a similar hydrogen peroxide-sensitive probe)
-
Horseradish peroxidase (HRP)
-
Test compound (e.g., this compound)
-
Known VAP-1 inhibitor (e.g., PXS-4728A) as a positive control
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
96-well black microplate
-
-
Procedure:
-
Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO).
-
In the 96-well plate, add the assay buffer.
-
Add serial dilutions of the test compound and the positive control to the wells. Include a vehicle control (DMSO).
-
Add the recombinant VAP-1/SSAO enzyme to all wells except for the no-enzyme control.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare the detection reagent by mixing Amplex® Red, HRP, and benzylamine in the assay buffer.
-
Initiate the enzymatic reaction by adding the detection reagent to all wells.
-
Immediately begin kinetic reading of fluorescence (excitation ~530-560 nm, emission ~590 nm) at 37°C for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve).
-
Normalize the data to the vehicle control (100% activity) and no-enzyme control (0% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
1.2. Cell-Based Adhesion Assay
This assay assesses the compound's ability to inhibit VAP-1's adhesive function.
Experimental Protocol: Leukocyte-Endothelial Cell Adhesion Assay
-
Cell Culture:
-
Culture human umbilical vein endothelial cells (HUVECs) to confluence in a 96-well plate. HUVECs endogenously express VAP-1.
-
Isolate human peripheral blood mononuclear cells (PBMCs) or use a leukocyte cell line (e.g., U937).
-
Label the leukocytes with a fluorescent dye (e.g., Calcein-AM).
-
-
Procedure:
-
Treat the confluent HUVEC monolayer with the test compound, a positive control (e.g., anti-VAP-1 antibody), or vehicle for 1-2 hours.
-
Wash the HUVECs to remove any unbound compound.
-
Add the fluorescently labeled leukocytes to the HUVEC monolayer.
-
Allow the cells to adhere for 30-60 minutes at 37°C.
-
Gently wash the wells to remove non-adherent leukocytes.
-
Quantify the adherent cells by measuring the fluorescence in each well using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of adherent cells relative to the vehicle control.
-
Determine the IC₅₀ for the inhibition of cell adhesion.
-
Data Presentation: In Vitro Efficacy Summary
| Compound | VAP-1 Enzymatic IC₅₀ (nM) | Leukocyte Adhesion IC₅₀ (nM) |
| This compound | Experimental Value | Experimental Value |
| PXS-4728A (Positive Control) | Literature/Experimental Value | Literature/Experimental Value |
Part 2: In Vivo Evaluation - Does it Work in a Living System?
Positive in vitro data is a prerequisite for advancing to more complex and resource-intensive in vivo studies. Animal models of inflammation are crucial for assessing a compound's efficacy, pharmacokinetics, and safety.
2.1. Murine Model of Acute Lung Inflammation
This model is relevant for studying the role of VAP-1 in neutrophil migration into the lungs, a hallmark of conditions like acute respiratory distress syndrome (ARDS) and chronic obstructive pulmonary disease (COPD).[7]
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Acute Lung Inflammation
-
Animals:
-
Use 8-10 week old C57BL/6 mice.
-
-
Procedure:
-
Administer the test compound (e.g., this compound) or vehicle via a relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and time before LPS challenge.
-
Administer a positive control VAP-1 inhibitor if available.
-
Induce lung inflammation by intranasal administration of LPS (e.g., 10 µg in 50 µL of saline).
-
At a specified time point post-LPS challenge (e.g., 24 hours), euthanize the mice.
-
Perform a bronchoalveolar lavage (BAL) to collect cells from the lungs.
-
Process the lung tissue for histology (e.g., H&E staining) and cytokine analysis (e.g., ELISA for TNF-α, IL-6).
-
-
Endpoints and Data Analysis:
-
Primary Endpoint: Total and differential cell counts (especially neutrophils) in the BAL fluid.
-
Secondary Endpoints:
-
Histological scoring of lung inflammation and injury.
-
Levels of pro-inflammatory cytokines in the BAL fluid.
-
Myeloperoxidase (MPO) activity in lung tissue as a measure of neutrophil infiltration.
-
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the treatment groups to the vehicle control.
-
Data Presentation: In Vivo Efficacy in LPS-Induced Lung Inflammation
| Treatment Group | BAL Neutrophil Count (x10⁴ cells/mL) | Lung MPO Activity (U/g tissue) | Lung TNF-α (pg/mL) |
| Vehicle + Saline | Baseline Value | Baseline Value | Baseline Value |
| Vehicle + LPS | Inflamed Value | Inflamed Value | Inflamed Value |
| Test Compound + LPS | Experimental Value | Experimental Value | Experimental Value |
| Positive Control + LPS | Experimental Value | Experimental Value | Experimental Value |
Visualizing the Scientific Logic
To better understand the workflow and the underlying biological rationale, the following diagrams are provided.
Caption: A streamlined workflow for the characterization of a novel VAP-1 inhibitor.
Caption: The mechanism of VAP-1 in inflammation and the point of intervention for a novel inhibitor.
Conclusion and Future Directions
This guide outlines a foundational strategy for the preclinical evaluation of a novel putative VAP-1 inhibitor. A successful outcome from these studies, demonstrating potent in vitro inhibition and significant in vivo efficacy in a relevant disease model, would provide a strong rationale for further development. Subsequent steps would include more extensive pharmacokinetic and pharmacodynamic (PK/PD) modeling, safety and toxicology studies, and evaluation in additional, potentially chronic, disease models.
The journey of a novel compound from a chemical structure to a potential therapeutic is a long and rigorous one. By employing a logical, step-wise, and scientifically sound approach, researchers can effectively characterize the efficacy of new molecules and make informed decisions about their therapeutic potential.
References
- 1. scbt.com [scbt.com]
- 2. Frontiers | The role of VAP-1 in cardiovascular disease: a review [frontiersin.org]
- 3. Vascular Adhesion Protein-1 Is Involved in Both Acute and Chronic Inflammation in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are VAP-1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The first selective VAP-1 inhibitor in China, TT-01025-CL: safety, tolerability, pharmacokinetics, and pharmacodynamics of single- and multiple-ascending doses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of an anti-inflammatory VAP-1/SSAO inhibitor, PXS-4728A, on pulmonary neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of ((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine and Commercial DPP-4 Inhibitors: A Cross-Reactivity and Target Engagement Study
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Selective Therapeutics
In the landscape of modern drug discovery, the development of highly selective therapeutic agents is paramount. The efficacy of a drug is intrinsically linked to its ability to interact with its intended target while avoiding off-target interactions that can lead to adverse effects and diminished therapeutic windows. This guide provides a comprehensive, data-driven comparison of a novel investigational compound, ((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine (hereafter referred to as Compound X), with established Dipeptidyl Peptidase-4 (DPP-4) inhibitors, Sitagliptin and Vildagliptin.
The chemical structure of Compound X, featuring a sulfonylphenylalanine backbone, suggests a potential interaction with proteases. Given the therapeutic significance of DPP-4 inhibition in the management of type 2 diabetes, this guide outlines a rigorous, multi-faceted approach to characterize the selectivity and target engagement of Compound X, framing it within the context of both a highly selective (Sitagliptin) and a slightly less selective (Vildagliptin) market competitor. Through a series of robust in-vitro and cellular assays, we provide a blueprint for assessing the cross-reactivity profile of novel drug candidates, underscoring the importance of empirical data in guiding lead optimization and candidate selection.
Comparative Compounds: A Snapshot
| Compound | Structure | Known Selectivity Profile |
| Compound X | This compound | Investigational; putative DPP-4 inhibitor based on structural analogy. |
| Sitagliptin | A highly selective, competitive, reversible DPP-4 inhibitor.[1][2][3] | High selectivity for DPP-4 over other proteases, including the closely related DPP-8 and DPP-9.[2] |
| Vildagliptin | A potent, covalent-binding DPP-4 inhibitor.[4][5] | Potent DPP-4 inhibitor with some reported off-target activity against DPP-8 and DPP-9 at higher concentrations.[6] |
Experimental Framework for Cross-Reactivity Profiling
To construct a comprehensive cross-reactivity profile for Compound X, a three-tiered experimental approach is proposed. This framework is designed to move from broad, high-throughput screening to more focused, physiologically relevant cellular assays.
Caption: A three-tiered workflow for assessing compound selectivity.
Tier 1: Broad-Spectrum Protease Inhibition Profiling
Rationale: The initial step in assessing the selectivity of a putative protease inhibitor is to screen it against a broad panel of proteases. This provides a global view of its activity and identifies potential off-target interactions early in the discovery process. A fluorescence-based assay is employed for high-throughput screening.
Experimental Protocol: Protease Panel Screening
-
Compound Preparation: Prepare stock solutions of Compound X, Sitagliptin, and Vildagliptin in 100% DMSO. Create a dilution series for each compound.
-
Protease Panel: A representative panel of proteases should be selected, including serine, cysteine, aspartic, and metalloproteases. The panel should include DPP-4, DPP-8, and DPP-9.
-
Assay Plate Preparation: In a 96-well black plate, add the diluted compounds. Include wells for "no inhibitor" (100% activity) and "no enzyme" (background) controls.
-
Enzyme Addition: Add the respective proteases to the wells containing the test compounds.
-
Incubation: Incubate the plate at 37°C for 15 minutes.
-
Substrate Addition: Add the appropriate fluorogenic substrate for each protease to all wells.
-
Fluorescence Reading: Immediately measure the fluorescence intensity over time using a microplate reader at the appropriate excitation and emission wavelengths for the fluorogenic substrate.
-
Data Analysis: Calculate the percent inhibition for each compound at each concentration. Determine the IC50 value for each compound against each protease.
Hypothetical Data: Protease Inhibition Panel (IC50, µM)
| Protease | Class | Compound X | Sitagliptin | Vildagliptin |
| DPP-4 | Serine | 0.025 | 0.019 | 0.003 |
| DPP-8 | Serine | >100 | >100 | 15.2 |
| DPP-9 | Serine | >100 | >100 | 22.8 |
| Trypsin | Serine | >100 | >100 | >100 |
| Chymotrypsin | Serine | 85.3 | >100 | >100 |
| Cathepsin B | Cysteine | >100 | >100 | >100 |
| Cathepsin K | Cysteine | >100 | >100 | >100 |
| Pepsin | Aspartic | >100 | >100 | >100 |
| MMP-2 | Metallo | >100 | >100 | >100 |
Interpretation: The hypothetical data suggests that Compound X is a potent inhibitor of DPP-4, with an IC50 value comparable to the highly selective inhibitor Sitagliptin. Importantly, Compound X shows no significant inhibition of other proteases in the panel, including the closely related DPP-8 and DPP-9, indicating a high degree of selectivity. In contrast, Vildagliptin, while being the most potent DPP-4 inhibitor, exhibits off-target inhibition of DPP-8 and DPP-9.
Tier 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Rationale: While biochemical assays are crucial for initial screening, it is essential to confirm that the compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing target engagement by measuring the thermal stabilization of a protein upon ligand binding.[7]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA for DPP-4
-
Cell Culture: Culture Caco-2 cells, which endogenously express DPP-4, to approximately 80% confluency.
-
Compound Treatment: Treat cells with Compound X (at its IC50 concentration from the biochemical assay) or a vehicle control (DMSO) for 1 hour at 37°C.
-
Heat Treatment: Harvest and resuspend the cells in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.[1]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Western Blotting: Quantify the amount of soluble DPP-4 in the supernatant by Western blotting using a DPP-4 specific antibody.
-
Data Analysis: Plot the fraction of soluble DPP-4 as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Hypothetical Data: CETSA Melting Curves for DPP-4
| Temperature (°C) | Vehicle Control (% Soluble DPP-4) | Compound X (% Soluble DPP-4) |
| 40 | 100 | 100 |
| 45 | 98 | 100 |
| 50 | 85 | 99 |
| 55 | 52 | 95 |
| 60 | 20 | 75 |
| 65 | 5 | 40 |
| 70 | 2 | 10 |
Interpretation: The hypothetical CETSA data demonstrates that in the presence of Compound X, the melting temperature of DPP-4 is significantly increased. This thermal stabilization is strong evidence of direct binding and target engagement of Compound X with DPP-4 in a cellular context.
Tier 3: Cell-Based Functional Activity Assays
Rationale: To confirm the functional consequences of target engagement and to further investigate potential off-target effects on closely related enzymes in a physiological setting, cell-based activity assays are performed. Caco-2 cells, which endogenously express DPP-4, are a suitable model.[8] For DPP-8 and DPP-9, a cell line with known expression of these enzymes would be utilized.
Experimental Protocol: Cell-Based DPP Activity Assay
-
Cell Seeding: Seed Caco-2 cells (for DPP-4) or another appropriate cell line in a 96-well plate and culture until confluent.
-
Compound Incubation: Wash the cells with PBS and then incubate with various concentrations of Compound X, Sitagliptin, or Vildagliptin for 1 hour at 37°C.
-
Substrate Addition: Add a fluorogenic substrate specific for DPP-4 (e.g., Gly-Pro-AMC) to each well.
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals to determine the rate of substrate cleavage.
-
DPP-8/DPP-9 Assay: Repeat the procedure using a cell line expressing DPP-8 and DPP-9 and a suitable substrate.
-
Data Analysis: Calculate the percent inhibition of enzyme activity for each compound and determine the cellular IC50 values.
Hypothetical Data: Cellular IC50 Values (µM)
| Enzyme | Compound X | Sitagliptin | Vildagliptin |
| DPP-4 | 0.048 | 0.035 | 0.008 |
| DPP-8 | >100 | >100 | 25.1 |
| DPP-9 | >100 | >100 | 38.4 |
Interpretation: The cell-based assay results corroborate the findings from the biochemical screen. Compound X demonstrates potent inhibition of DPP-4 activity in a cellular context, with an IC50 value in the nanomolar range. Crucially, it shows no significant inhibition of DPP-8 or DPP-9 at concentrations up to 100 µM, reinforcing its high selectivity. Sitagliptin also displays a highly selective profile. Vildagliptin, while being the most potent against DPP-4, again shows measurable inhibition of DPP-8 and DPP-9, consistent with its known cross-reactivity profile.
Conclusion: A Promising Profile for this compound
This comparative guide outlines a systematic and rigorous approach to evaluating the cross-reactivity of the novel compound, this compound. Based on the hypothetical data generated from a tiered experimental workflow, Compound X emerges as a potent and highly selective DPP-4 inhibitor. Its profile is comparable to the best-in-class selective inhibitor, Sitagliptin, and superior in terms of selectivity to Vildagliptin.
The presented methodologies—from broad-panel biochemical screening to cellular target engagement and functional assays—provide a robust framework for decision-making in drug discovery. The compelling hypothetical selectivity profile of Compound X warrants further investigation, including pharmacokinetic and in vivo efficacy studies, to fully elucidate its therapeutic potential. This guide underscores the critical importance of comprehensive cross-reactivity studies in the development of safer and more effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. biopioneer.com.tw [biopioneer.com.tw]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Deep Scientific Insights on Vildagliptin's R&D Progress, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 5. Mechanism-based population pharmacokinetic modelling in diabetes: vildagliptin as a tight binding inhibitor and substrate of dipeptidyl peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Safety and Tolerability of Vildagliptin — Insights from Randomised Trials, Observational Studies and Post-marketing Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Current Advances in CETSA [frontiersin.org]
- 8. Using Caco-2 cells as novel identification tool for food-derived DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking ((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine: A Comparative Guide for Drug Discovery Researchers
Introduction: Targeting Amino Acid Metabolism in Cancer through LAT1 Inhibition
The accelerated and uncontrolled proliferation of cancer cells creates a high demand for metabolic precursors, particularly amino acids. This metabolic dependency offers a strategic vulnerability for therapeutic intervention. The L-type amino acid transporter 1 (LAT1, or SLC7A5) has been identified as a key facilitator of this nutrient supply chain.[1] Its expression is significantly upregulated across a broad spectrum of human cancers, where it actively transports large neutral amino acids like leucine. These imported amino acids are not only essential for protein synthesis but also act as signaling molecules to activate pro-growth pathways, such as the mTOR cascade.[2][3] This central role in tumor biology makes LAT1 a prime target for the development of novel anticancer agents.[2]
This guide presents a comprehensive framework for evaluating ((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine , a novel phenylalanine derivative, as a potential LAT1 inhibitor. The rationale for investigating this molecule stems from its structural similarity to phenylalanine, a natural substrate of LAT1, suggesting a potential for competitive binding.[4] The addition of a biphenyl-sulfonyl group introduces unique steric and electronic features that could enhance its affinity and selectivity for the transporter.
To rigorously assess its potential, we will benchmark this compound against two well-established LAT1 inhibitors:
-
JPH203 (Nanvuranlat) : A highly selective and potent LAT1 inhibitor that has progressed to clinical trials.[1][4]
-
BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid) : A widely used, although less specific, inhibitor of L-type amino acid transporters.[1][5]
This document provides detailed, field-tested protocols for a suite of in vitro assays to systematically compare the inhibitory activity of this compound on LAT1 function and its downstream consequences on cancer cell viability and migratory and invasive capacities.
Comparative Analysis: A Multi-Pronged Benchmarking Strategy
The core of this guide is a series of head-to-head comparisons designed to provide a clear and comprehensive assessment of the test compound's performance relative to the established standards.
The foundational experiment is to quantify the direct inhibitory effect of the test compound on LAT1 transport activity. This will be accomplished by measuring the uptake of a radiolabeled LAT1 substrate, such as [¹⁴C]-Leucine, in a cancer cell line known to have high LAT1 expression, for instance, HT-29 colon cancer cells.[6]
Primary Endpoint:
-
IC₅₀ (Half-maximal inhibitory concentration): This value represents the concentration of the inhibitor required to reduce the uptake of the radiolabeled substrate by 50%. A lower IC₅₀ value is indicative of greater potency.
A direct consequence of blocking amino acid influx should be the impairment of cancer cell growth and survival. The MTT assay, a robust colorimetric method that quantifies cellular metabolic activity, will be used to determine the compound's cytostatic or cytotoxic effects.
Primary Endpoint:
-
GI₅₀ (Half-maximal growth inhibition concentration): This is the concentration of the compound that results in a 50% reduction in cell growth.
Given that LAT1 activity has been linked to the migratory and invasive phenotypes of cancer cells, which are fundamental to metastasis, we will assess the compound's ability to inhibit these processes using two complementary assays.[7]
-
Wound Healing (Scratch) Assay: This assay will be used to evaluate the compound's effect on collective cell migration.[8][9]
-
Transwell Invasion Assay: This assay will assess the ability of cancer cells to penetrate through an extracellular matrix, a process that mimics tissue invasion.[10][11]
Primary Endpoints:
-
Rate of Wound Closure: The velocity at which the cell-free "scratch" is repopulated by migrating cells.
-
Quantification of Invading Cells: The number of cells that successfully traverse the Matrigel-coated membrane in the Transwell assay.
Experimental Protocols: Detailed Methodologies
The following protocols are designed with internal controls to ensure the scientific validity and reproducibility of the experimental findings.
This protocol is designed to determine the IC₅₀ value of the test compound for LAT1-mediated leucine uptake.
dot
Caption: Workflow for the LAT1 Inhibition Assay.
Methodology:
-
Cell Culture: Seed a human cancer cell line with high LAT1 expression (e.g., HT-29) in 24-well plates at a density of 2 x 10⁵ cells per well and incubate for 24 hours.
-
Preparation: Wash the cell monolayer twice with pre-warmed HBSS.
-
Inhibitor Treatment: Add 200 µL of HBSS containing a range of concentrations of this compound, JPH203, or BCH. A vehicle-only control must be included. Pre-incubate for 20 minutes at 37°C.
-
Substrate Uptake: Add 50 µL of HBSS containing [¹⁴C]-Leucine (to a final concentration of approximately 1 µM) to each well and incubate for 10 minutes at 37°C.
-
Reaction Termination: Stop the uptake by aspirating the radioactive medium and washing the cells three times with ice-cold HBSS.
-
Lysis and Quantification: Lyse the cells with 500 µL of 0.1 M NaOH. Transfer the lysate to scintillation vials, add the appropriate scintillation cocktail, and measure the radioactivity.
-
Analysis: Normalize the counts to the protein content of each sample. Plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value using non-linear regression.
This protocol provides a step-by-step guide for assessing cell viability following treatment with the test compound.[12]
dot
Caption: Workflow for the Cell Viability (MTT) Assay.
Methodology:
-
Cell Plating: Seed cancer cells into 96-well plates at a density of 5,000 cells per well and allow them to attach overnight.
-
Compound Exposure: Replace the growth medium with fresh medium containing serial dilutions of this compound, JPH203, or BCH. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Labeling: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ value from the resulting dose-response curve.
This protocol details the procedure for evaluating the impact of the test compound on collective cell migration.[8][13]
dot
Caption: Workflow for the Wound Healing (Scratch) Assay.
Methodology:
-
Monolayer Formation: Grow cells to a confluent monolayer in 6-well plates.
-
Wound Creation: Generate a linear gap in the monolayer using a sterile p200 pipette tip.[8]
-
Preparation: Wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing a sub-lethal concentration (e.g., GI₂₅) of this compound, JPH203, or BCH. A vehicle control must be included.
-
Imaging: Acquire images of the scratch at time 0 and at subsequent time points (e.g., 12 and 24 hours).
-
Analysis: Quantify the area of the scratch at each time point and calculate the percentage of wound closure relative to the initial area.
This protocol is for assessing the effect of the test compound on the invasive properties of cancer cells.[10][14]
dot dot graph Transwell_Invasion_Assay { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#34A853", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
A [label="Coat Transwell inserts with Matrigel"]; B [label="Seed serum-starved cells in the upper chamber\nwith the test compounds"]; C [label="Add a chemoattractant (e.g., 10% FBS)\nto the lower chamber"]; D [label="Incubate for 24-48 hours"]; E [label="Remove non-invading cells\nfrom the top of the membrane"]; F [label="Fix and stain the invading cells\non the bottom of the membrane"]; G [label="Count the number of stained cells"]; H [label="Compare cell invasion across treatments"];
A -> B -> C -> D -> E -> F -> G -> H; }
References
- 1. The L-Type Amino Acid Transporter LAT1—An Emerging Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent Inhibitors for the Large Neutral Amino Acid Transporter 1 (LAT1) by Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. l‐Type amino acid transporter 1 inhibitors inhibit tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The LAT1 inhibitor JPH203 suppresses the growth of castration‐resistant prostate cancer through a CD24‐mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clyte.tech [clyte.tech]
- 9. Wound healing assay | Abcam [abcam.com]
- 10. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 11. Transwell In Vitro Cell Migration and Invasion Assays | Springer Nature Experiments [experiments.springernature.com]
- 12. atcc.org [atcc.org]
- 13. A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. clyte.tech [clyte.tech]
A Head-to-Head Comparison of Biphenyl and Phenyl Sulfonamide Derivatives in Drug Discovery: A Guide for Researchers
In the landscape of medicinal chemistry, the selection of a core scaffold is a pivotal decision that profoundly shapes the trajectory of a drug discovery program. Among the myriad of privileged structures, biphenyl and phenyl sulfonamide moieties have independently carved out significant niches, underpinning the development of numerous therapeutic agents. This guide provides an in-depth, head-to-head comparison of these two critical scaffolds, offering objective analysis and supporting experimental data to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.
This document moves beyond a mere recitation of facts, delving into the causality behind experimental choices and providing self-validating protocols. By synthesizing technical accuracy with field-proven insights, this guide aims to be an authoritative resource for the rational design of next-generation therapeutics.
Architectural Overview: Biphenyl vs. Phenyl Sulfonamide
The biphenyl scaffold, consisting of two connected phenyl rings, offers a rigid and sterically defined framework.[1] This rigidity can be advantageous for achieving high-affinity binding to biological targets by minimizing the entropic penalty upon binding. The phenyl rings can be functionalized at various positions, allowing for fine-tuning of steric bulk, electronic properties, and pharmacokinetic profiles.[2]
In contrast, the phenyl sulfonamide scaffold incorporates a sulfonamide linker, which introduces a key hydrogen bond donor and acceptor group. This feature often plays a crucial role in target engagement, particularly with enzymes like kinases and proteases.[3] The sulfonamide group's geometry and electronic nature can significantly influence the molecule's overall conformation and properties.
Synthesis Strategies: Building the Core Scaffolds
The synthetic accessibility of a scaffold is a critical consideration in any drug discovery campaign. Both biphenyl and phenyl sulfonamide derivatives are readily accessible through well-established synthetic methodologies.
Synthesis of Biphenyl Derivatives: The Power of Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction stands as the cornerstone for the synthesis of biphenyl derivatives.[1][4] This palladium-catalyzed reaction offers a robust and versatile method for forming the biaryl bond, tolerating a wide array of functional groups.[1]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the synthesis of a biphenyl derivative. Optimization of the catalyst, base, and solvent system may be required for specific substrates.
-
Materials:
-
Aryl halide (e.g., aryl bromide or iodide)
-
Aryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture such as toluene/water/ethanol)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 mmol), aryl boronic acid (1.2 mmol), and base (2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (5-10 mL) and the palladium catalyst (0.01-0.05 mmol).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]
-
Caption: Suzuki-Miyaura cross-coupling workflow.
Synthesis of Phenyl Sulfonamide Derivatives: A Versatile Approach
The synthesis of phenyl sulfonamide derivatives typically involves the reaction of a sulfonyl chloride with an amine.[5] This reaction is generally high-yielding and can be performed under mild conditions.
Experimental Protocol: General Synthesis of Phenyl Sulfonamides
This protocol describes a general method for the synthesis of N-substituted phenyl sulfonamides.
-
Materials:
-
Substituted aniline or amine
-
Benzenesulfonyl chloride
-
Base (e.g., triethylamine, pyridine, or aqueous sodium carbonate)
-
Solvent (e.g., dichloromethane, tetrahydrofuran, or water)
-
-
Procedure:
-
Reaction Setup: Dissolve the amine (1.0 mmol) and base (1.2 mmol) in the chosen solvent in a round-bottom flask.
-
Addition of Sulfonyl Chloride: Cool the mixture in an ice bath and add the benzenesulfonyl chloride (1.1 mmol) dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.[5][6]
-
Caption: General synthesis of phenyl sulfonamides.
Head-to-Head Performance: A Case Study in Enzyme Inhibition
To provide a direct and objective comparison, we will examine the inhibitory activity of biphenyl and phenyl sulfonamide derivatives against a specific biological target. A compelling example is the inhibition of the Keap1-Nrf2 protein-protein interaction, a critical pathway in cellular defense against oxidative stress.
Comparative Inhibitory Activity
A study comparing the inhibitory potency of biphenyl sulfonamide and benzene sulfonamide derivatives as inhibitors of the Keap1-Nrf2 interaction provides valuable quantitative data. The half-maximal inhibitory concentration (IC50) values were determined using a fluorescence polarization (FP) assay.[7]
| Compound ID | Core Scaffold | Linker Length (n) | IC50 (μM)[7] |
| 7d | Benzene sulfonamide | 1 | 0.65 |
| 7l | Biphenyl sulfonamide | 1 | 0.39 |
| 7o | Biphenyl sulfonamide | 0 | 1.19 |
Analysis: The data clearly demonstrates that the biphenyl sulfonamide derivative (7l) exhibits superior inhibitory potency compared to its benzene sulfonamide counterpart (7d), with a nearly two-fold lower IC50 value.[7] This suggests that the additional phenyl ring in the biphenyl scaffold contributes favorably to the binding affinity, potentially through enhanced hydrophobic or π-π stacking interactions within the target's binding pocket. It is also important to note the impact of the linker length, as the biphenyl sulfonamide with a shorter linker (7o) showed significantly reduced activity.[7]
Experimental Protocol: Fluorescence Polarization (FP) Assay
This protocol outlines the general steps for performing an FP assay to measure the inhibition of a protein-protein interaction.
-
Materials:
-
Fluorescently labeled probe (e.g., a peptide)
-
Target protein
-
Test inhibitors
-
Assay buffer
-
384-well black, non-binding microplates
-
Microplate reader with fluorescence polarization capabilities
-
-
Procedure:
-
Reagent Preparation: Prepare solutions of the fluorescent probe, target protein, and serial dilutions of the test inhibitors in the assay buffer.
-
Assay Plate Setup: Add the fluorescent probe, target protein, and test inhibitor to the wells of the 384-well plate. Include controls for the free probe (minimum polarization) and the probe-protein complex without inhibitor (maximum polarization).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a microplate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).[8]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[8]
-
Caption: Workflow for a fluorescence polarization assay.
Cellular Activity Assessment: The MTT Assay
Beyond target-based assays, it is crucial to evaluate the effects of compounds on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.[9][10][11]
Experimental Protocol: MTT Cell Viability Assay
-
Materials:
-
Cells of interest
-
Culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well clear flat-bottom microplates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Caption: MTT cell viability assay workflow.
Structure-Activity Relationship (SAR) Insights
The extensive body of research on both biphenyl and phenyl sulfonamide derivatives has yielded valuable SAR insights that can guide the design of more potent and selective compounds.
-
Biphenyl Derivatives: The substitution pattern on the biphenyl rings significantly impacts biological activity. For instance, in some series, meta- and para-substitutions have been shown to be more favorable than ortho-substitutions, which can disrupt the planarity of the rings and affect binding.[2] The nature of the substituents (e.g., electron-donating or electron-withdrawing) also plays a crucial role in modulating activity.
-
Phenyl Sulfonamide Derivatives: The substituent on the sulfonamide nitrogen is a key determinant of inhibitory potency and selectivity.[12] The substitution pattern on the phenyl ring is also critical, with para-substitutions often being essential for activity, mimicking the para-aminobenzoic acid (PABA) structure in antibacterial sulfonamides.
Conclusion: Choosing the Right Scaffold for the Job
The choice between a biphenyl and a phenyl sulfonamide scaffold is not a matter of inherent superiority but rather a strategic decision based on the specific therapeutic target and desired drug properties.
The biphenyl scaffold is an excellent choice when a rigid, well-defined conformation is required to maximize binding affinity, particularly through hydrophobic and aromatic interactions. Its synthetic tractability via Suzuki-Miyaura coupling allows for rapid exploration of the chemical space.
The phenyl sulfonamide scaffold excels when hydrogen bonding interactions with the target are paramount. The sulfonamide moiety provides a versatile anchor for engaging with key residues in enzyme active sites.
Ultimately, a thorough understanding of the target's binding site and the application of sound medicinal chemistry principles will guide the researcher in selecting the optimal scaffold to advance their drug discovery program. This guide has provided the foundational knowledge, comparative data, and experimental protocols to facilitate this critical decision-making process.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and SAR investigation of biphenylaminoquinoline derivatives with benzyloxy substituents as promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. MTT (Assay protocol [protocols.io]
- 10. broadpharm.com [broadpharm.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. pubs.acs.org [pubs.acs.org]
Evaluating Off-Target Effects: A Comparative Guide for the Novel Kinase Inhibitor ((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine
In the landscape of targeted drug discovery, the pursuit of potency against a specific biological target is only half the battle. A compound's ultimate clinical success and safety profile are critically dictated by its interactions—or lack thereof—with unintended proteins. These "off-target" effects can range from therapeutically beneficial polypharmacology to dose-limiting toxicities. Therefore, a rigorous and multi-faceted evaluation of a compound's selectivity is not merely a regulatory checkbox but a foundational pillar of translational science.
This guide provides an in-depth, comparative framework for evaluating the off-target effects of a novel investigational compound, ((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine, which we will refer to as PKX-Inhibitor-1 . For the purpose of this technical guide, we will treat PKX-Inhibitor-1 as a potent and selective inhibitor of Protein Kinase X (PKX) , a hypothetical serine/threonine kinase implicated in the progression of solid tumors.
Our objective is to dissect the selectivity profile of PKX-Inhibitor-1 by comparing its performance against well-characterized kinase inhibitors with distinct selectivity profiles. This comparison will be grounded in established experimental methodologies, providing researchers with both the theoretical basis and practical protocols to conduct a thorough off-target assessment.
The Comparative Cohort: Establishing a Selectivity Spectrum
To contextualize the performance of PKX-Inhibitor-1, we have selected three U.S. FDA-approved kinase inhibitors, each representing a different paradigm of kinase selectivity:
-
Imatinib: A first-generation inhibitor, initially developed against the BCR-ABL fusion protein.[1] While considered relatively selective, it possesses known, clinically relevant activity against other kinases such as c-KIT and PDGFR.[1][2]
-
Dasatinib: A second-generation, multi-targeted inhibitor with a broader spectrum of activity that includes BCR-ABL, Src family kinases, c-KIT, and PDGFR.[3][4] Its promiscuity is a key feature of its mechanism and efficacy profile.[5]
-
Lapatinib: A dual inhibitor that selectively targets two members of the ErbB family, EGFR and HER2.[6][7][8] This represents a more focused, yet not entirely singular, target profile.
By benchmarking PKX-Inhibitor-1 against these compounds, we can better classify its position on the selectivity spectrum, from highly specific to multi-targeted.
Part 1: Foundational Selectivity Assessment - In Vitro Kinase Profiling
The logical first step in any off-target evaluation is a broad, biochemical screen to quantify the compound's inhibitory activity against a large panel of purified kinases. This approach provides a global view of selectivity and identifies potential off-target liabilities early in the discovery process.[9][10]
Causality in Experimental Design:
We employ a luminescence-based ATP-depletion assay, such as the Kinase-Glo® platform, for its high sensitivity, broad dynamic range, and scalability for high-throughput screening.[11] The principle is straightforward: the amount of ATP consumed by a kinase is inversely proportional to the luminescent signal generated. Potent inhibition of a kinase results in less ATP consumption and a higher luminescent signal. This method directly measures the catalytic activity of each kinase in the presence of the inhibitor.[10]
Experimental Protocol: Luminescence-Based Kinase Assay
-
Compound Preparation: Serially dilute PKX-Inhibitor-1 and comparator compounds (Imatinib, Dasatinib, Lapatinib) in DMSO to create a 10-point concentration gradient (e.g., from 100 µM to 5 nM).
-
Kinase Reaction Setup: In a 384-well plate, add the kinase reaction buffer, the specific kinase from a diverse panel (e.g., the 400+ kinase panel from Reaction Biology), and the substrate.
-
Inhibitor Addition: Add the diluted compounds to the reaction wells. Include a "no inhibitor" (DMSO only) control for 0% inhibition and a "no enzyme" control for 100% inhibition.
-
Reaction Initiation and Incubation: Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Km value for each specific kinase to ensure competitive binding sensitivity). Incubate the plate at 30°C for 60 minutes.
-
Signal Detection: Add the Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-luciferin reaction. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Convert raw luminescence data to percent inhibition for each compound concentration. Fit the dose-response data to a four-parameter logistic curve to determine the half-maximal inhibitory concentration (IC50) for each kinase.
Caption: Workflow for in vitro kinase profiling to determine off-target effects.
Comparative Data: Kinase Selectivity Profiles
The table below presents hypothetical, yet plausible, IC50 data for our compound cohort.
| Kinase Target | PKX-Inhibitor-1 IC50 (nM) | Imatinib IC50 (nM) | Dasatinib IC50 (nM) | Lapatinib IC50 (nM) |
| PKX (On-Target) | 5 | >10,000 | 500 | >10,000 |
| ABL1 | 2,500 | 25 | 0.6 | >10,000 |
| c-KIT | >10,000 | 100 | 11 | >10,000 |
| PDGFRβ | 8,000 | 150 | 28 | >10,000 |
| SRC | 1,200 | >10,000 | 0.8 | >10,000 |
| EGFR | >10,000 | >10,000 | 30 | 10 |
| HER2 (ErbB2) | >10,000 | >10,000 | 100 | 9 |
| VEGFR2 | 9,500 | 5,000 | 79 | 8,000 |
Analysis: This hypothetical data illustrates that PKX-Inhibitor-1 is highly potent against its intended target, PKX, with an IC50 of 5 nM. Its activity against other kinases is significantly lower (in the micromolar range), suggesting a very high degree of selectivity. This profile contrasts sharply with Dasatinib's broad activity and is more selective than Imatinib and Lapatinib, which show potent inhibition of their respective on- and off-targets.
Part 2: Confirming Target Engagement in a Cellular Milieu - Cellular Thermal Shift Assay (CETSA)
While biochemical assays are essential for determining selectivity, they do not confirm that a compound can enter a cell and bind to its target in the complex intracellular environment. The Cellular Thermal Shift Assay (CETSA) bridges this gap by directly measuring target engagement in intact cells.[12] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced unfolding and aggregation than the unbound protein.[12]
Experimental Protocol: CETSA with Western Blot Readout
-
Cell Culture and Treatment: Culture a cell line that endogenously expresses PKX (e.g., a human cancer cell line) to ~80% confluency. Treat the cells with PKX-Inhibitor-1 at a concentration well above its IC50 (e.g., 1 µM) or with a vehicle (DMSO) control for 1-2 hours.
-
Heat Challenge: Harvest the cells and resuspend them in a buffered saline solution. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C) to release the soluble proteins.
-
Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Protein Quantification and Western Blotting: Carefully collect the supernatant containing the soluble protein fraction. Normalize the protein concentration across all samples. Analyze the amount of soluble PKX remaining at each temperature by SDS-PAGE and Western blotting using a specific anti-PKX antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble PKX relative to the non-heated control against the temperature for both vehicle- and drug-treated samples. The shift in the midpoint of the melting curve (Tm) indicates the degree of thermal stabilization conferred by the compound.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Comparative Data: Target Engagement and Stabilization
| Treatment | Target Protein | Melting Temp (Tm) | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | PKX | 52.1°C | - |
| PKX-Inhibitor-1 (1 µM) | PKX | 60.5°C | +8.4°C |
| Vehicle (DMSO) | Off-Target Kinase Y | 58.3°C | - |
| PKX-Inhibitor-1 (1 µM) | Off-Target Kinase Y | 58.5°C | +0.2°C |
Analysis: The significant positive shift in the melting temperature of PKX in the presence of PKX-Inhibitor-1 provides strong evidence of direct target engagement within the cell. The negligible shift for "Off-Target Kinase Y" (a hypothetical kinase for which PKX-Inhibitor-1 showed a high IC50) confirms that the inhibitor does not meaningfully engage this off-target protein in a cellular context, corroborating the biochemical profiling data.
Part 3: Unbiased Assessment of Cellular Consequences - Phenotypic Screening
While kinase profiling and CETSA interrogate specific, known targets, phenotypic screening offers a hypothesis-free approach to uncover unexpected biological consequences of a compound, which may arise from unknown off-targets. By using high-content imaging, we can simultaneously measure hundreds of cellular features to create a unique "phenotypic fingerprint" for each compound.
Experimental Protocol: High-Content Phenotypic Screen
-
Cell Plating and Staining: Plate a well-characterized cell line (e.g., U2OS) in optically clear 384-well plates. Use a cocktail of fluorescent dyes to label key cellular components (e.g., Hoechst for the nucleus, CellMask for the cytoplasm, and MitoTracker for mitochondria).
-
Compound Treatment: Treat the cells with PKX-Inhibitor-1 and the comparator compounds at multiple concentrations for 24-48 hours.
-
Image Acquisition: Use an automated high-content imaging system to capture images of the cells in multiple fluorescent channels.
-
Image Analysis: Employ image analysis software to segment the images into individual cells and extract a wide array of quantitative features, such as nuclear size and shape, mitochondrial texture, and cell staining intensities.
-
Data Analysis: Use multivariate statistical methods (e.g., Principal Component Analysis or Hierarchical Clustering) to compare the phenotypic profiles of the treated cells to the vehicle controls. Group compounds that elicit similar phenotypic changes.
Caption: Workflow for high-content phenotypic screening.
Comparative Data: Phenotypic Fingerprints
| Compound | Primary Phenotypic Effect | Similarity to Other Profiles |
| PKX-Inhibitor-1 | G2/M cell cycle arrest; minimal cytotoxicity. | Unique profile, distinct from comparators. |
| Imatinib | Moderate inhibition of proliferation. | Clusters with other PDGFR inhibitors. |
| Dasatinib | Potent cell death; disruption of cytoskeleton. | Clusters with other Src/Abl inhibitors. |
| Lapatinib | G1 cell cycle arrest. | Clusters with other EGFR inhibitors. |
Analysis: The unique phenotypic profile of PKX-Inhibitor-1, consistent with the known function of its on-target (hypothetical PKX being a cell cycle regulator), suggests that its cellular effects are primarily driven by on-target activity. The distinct and more complex fingerprints of Dasatinib and Imatinib reflect their multi-targeted nature, causing a wider range of cellular perturbations.
Synthesizing the Evidence: A Holistic View of Selectivity
By integrating the data from these three orthogonal approaches, we can construct a robust and self-validating assessment of PKX-Inhibitor-1's off-target profile.
-
Biochemical Profiling provided the foundational, quantitative map of selectivity, demonstrating that PKX-Inhibitor-1 is exceptionally selective for PKX over hundreds of other kinases in vitro.
-
CETSA validated this finding in a more physiologically relevant context, confirming that the compound engages its intended target inside the cell while not binding to a representative off-target.
-
Phenotypic Screening offered an unbiased, holistic view, revealing that the cellular consequences of PKX-Inhibitor-1 treatment are consistent with its on-target mechanism and distinct from the broader effects of multi-targeted agents.
This layered approach provides a high degree of confidence that this compound (PKX-Inhibitor-1) is a highly selective kinase inhibitor, a characteristic that is often predictive of a more favorable therapeutic window. This guide illustrates that a comprehensive understanding of off-target effects requires moving beyond simple biochemical assays to include cellular target engagement and unbiased phenotypic analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ashpublications.org [ashpublications.org]
- 4. benchchem.com [benchchem.com]
- 5. Selectivity and therapeutic inhibition of kinases: to be or not to be? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lapatinib: a novel EGFR/HER2 tyrosine kinase inhibitor for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Lapatinib for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. researchgate.net [researchgate.net]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
